molecular formula C11H10O2 B167650 2-Ethyl-1-benzofuran-3-carbaldehyde CAS No. 10035-41-3

2-Ethyl-1-benzofuran-3-carbaldehyde

Cat. No.: B167650
CAS No.: 10035-41-3
M. Wt: 174.2 g/mol
InChI Key: LVRCCWCFOHNTLJ-UHFFFAOYSA-N
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Description

2-Ethyl-1-benzofuran-3-carbaldehyde (CAS 10035-41-3) is a high-purity (≥98%) organic compound with the molecular formula C 11 H 10 O 2 and a molecular weight of 174.20 g/mol. It is characterized by a benzofuran core structure substituted with an ethyl group and a formyl (carbaldehyde) functional group, which makes it a valuable intermediate in synthetic and medicinal chemistry research. Benzofuran derivatives are a significant class of heterocyclic compounds known for their wide spectrum of biological activities. As a member of this class, this compound serves as a key synthetic building block for the development of novel compounds with potential pharmacological properties. Research into benzofuran scaffolds has demonstrated their relevance in exploring anti-tumor, antibacterial, anti-oxidative, and anti-viral agents, making them promising leads in drug discovery . The formyl group on this specific compound provides a versatile handle for further chemical transformations, such as condensation reactions, facilitating the creation of diverse chemical libraries for biological screening. For research purposes only. Not for human or veterinary diagnostic or therapeutic use. Store sealed in a dry environment at 2-8°C.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethyl-1-benzofuran-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H10O2/c1-2-10-9(7-12)8-5-3-4-6-11(8)13-10/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVRCCWCFOHNTLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C2=CC=CC=C2O1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60390217
Record name 2-ethyl-1-benzofuran-3-carbaldehyde
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Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10035-41-3
Record name 2-Ethyl-3-benzofurancarboxaldehyde
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Record name 2-ethyl-1-benzofuran-3-carbaldehyde
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Record name 3-Benzofurancarboxaldehyde, 2-ethyl
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Foundational & Exploratory

An In-depth Technical Guide to 2-Ethyl-1-benzofuran-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and potential biological significance of 2-Ethyl-1-benzofuran-3-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and organic synthesis.

Chemical Identity and Physical Properties

This compound is a solid organic compound featuring a benzofuran core substituted with an ethyl group at the 2-position and a formyl (aldehyde) group at the 3-position.[1] This substitution pattern makes it a valuable intermediate for the synthesis of more complex molecules.[2]

Table 1: Chemical Identifiers and Descriptors

Identifier Value
IUPAC Name This compound[3]
CAS Number 10035-41-3[1][3]
Molecular Formula C₁₁H₁₀O₂[1][2][3]
SMILES CCC1=C(C2=CC=CC=C2O1)C=O[3]
InChI 1S/C11H10O2/c1-2-10-9(7-12)8-5-3-4-6-11(8)13-10/h3-7H,2H2,1H3[1][3]

| InChIKey | LVRCCWCFOHNTLJ-UHFFFAOYSA-N[1][3] |

Table 2: Physicochemical Properties

Property Value
Molecular Weight 174.20 g/mol [1][2][3]
Physical Form Solid[1]
Boiling Point 148-150 °C at 15 Torr

| Exact Mass | 174.06808 g/mol [4] |

Synthesis and Experimental Protocols

While specific, detailed experimental protocols for the synthesis of this compound are not extensively published, a common and logical synthetic route involves the formylation of a 2-ethylbenzofuran precursor. The Vilsmeier-Haack reaction is a standard method for introducing a formyl group onto electron-rich aromatic and heterocyclic rings.

Proposed Experimental Protocol: Vilsmeier-Haack Formylation

  • Reagent Preparation: In a three-necked flask equipped with a dropping funnel and a magnetic stirrer, cooled in an ice bath, slowly add phosphorus oxychloride (POCl₃) to anhydrous N,N-dimethylformamide (DMF). Stir the mixture for 30 minutes to form the Vilsmeier reagent.

  • Reaction: Dissolve 2-ethylbenzofuran in a suitable anhydrous solvent (e.g., 1,2-dichloroethane). Add this solution dropwise to the prepared Vilsmeier reagent while maintaining the low temperature.

  • Work-up: After the addition is complete, allow the reaction mixture to stir at room temperature, followed by heating (e.g., 60-80 °C) for several hours until the reaction is complete (monitored by TLC). Cool the mixture and pour it onto crushed ice.

  • Hydrolysis & Neutralization: Hydrolyze the resulting iminium salt by heating the aqueous mixture. Subsequently, neutralize the solution by the slow addition of an aqueous base, such as sodium hydroxide or sodium carbonate, until a precipitate forms.

  • Isolation and Purification: Filter the crude product, wash it with water, and dry it. Purify the solid product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to yield pure this compound.

G cluster_reagents Reagent Preparation cluster_reaction Core Reaction cluster_workup Work-up & Purification DMF DMF Vilsmeier Vilsmeier Reagent DMF->Vilsmeier POCl3 POCl3 POCl3->Vilsmeier Intermediate Iminium Salt Intermediate Vilsmeier->Intermediate Start 2-Ethylbenzofuran Start->Intermediate Addition Hydrolysis Aqueous Hydrolysis Intermediate->Hydrolysis Neutralization Neutralization Hydrolysis->Neutralization Purification Purification (Recrystallization / Chromatography) Neutralization->Purification Product This compound Purification->Product

Caption: Proposed Vilsmeier-Haack synthesis workflow.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the structure of the title compound.

  • Mass Spectrometry (MS): A Gas Chromatography-Mass Spectrometry (GC-MS) spectrum is available for this compound, which would show a molecular ion peak corresponding to its molecular weight.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzene ring, a singlet for the aldehyde proton (typically δ 9-10 ppm), a quartet for the methylene (-CH₂) protons of the ethyl group, and a triplet for the methyl (-CH₃) protons of the ethyl group.

    • ¹³C NMR: The carbon NMR spectrum would display signals for the carbonyl carbon of the aldehyde (typically δ 180-200 ppm), carbons of the benzofuran ring system, and two signals for the ethyl group carbons.

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a strong carbonyl (C=O) stretching vibration for the aldehyde group (typically around 1670-1700 cm⁻¹), C-H stretching vibrations for the aromatic and aliphatic groups, and C-O-C stretching of the furan ring.

Reactivity and Chemical Behavior

The chemical reactivity of this compound is dictated by its two primary functional groups: the aldehyde and the benzofuran ring.

  • Aldehyde Group: The formyl group can undergo a wide range of reactions typical of aldehydes, including:

    • Oxidation: Can be oxidized to the corresponding carboxylic acid (2-ethyl-1-benzofuran-3-carboxylic acid).

    • Reduction: Can be reduced to the primary alcohol ( (2-ethyl-1-benzofuran-3-yl)methanol).

    • Condensation Reactions: Can react with amines to form imines (Schiff bases), with hydrazines to form hydrazones, and participate in reactions like the Wittig or Knoevenagel condensation to form larger, more complex molecules.

  • Benzofuran Ring: The benzofuran nucleus is an electron-rich aromatic system. While the 3-position is occupied, the benzene portion of the ring can undergo electrophilic aromatic substitution reactions. The directing effects of the fused furan ring and the substituents would influence the position of further substitution.

Biological and Pharmacological Context

While specific biological studies on this compound are not widely documented, the benzofuran scaffold is a prominent pharmacophore present in numerous natural products and synthetic compounds with a vast array of biological activities.[5][6] Its structure makes it a key intermediate for synthesizing heterocyclic compounds with potential therapeutic properties.[2] Derivatives of the benzofuran core have been extensively investigated for various pharmacological applications.

Known activities of the benzofuran scaffold include:

  • Antimicrobial and Antifungal Activity: Many benzofuran derivatives have shown potent activity against various strains of bacteria and fungi.[5][7]

  • Anti-inflammatory Activity: Certain benzofuran-based compounds have been designed and synthesized as potential non-steroidal anti-inflammatory agents.[7]

  • Anticancer Activity: The benzofuran structure is a core component in compounds investigated for their antitumor properties.

  • Anti-Alzheimer's Disease Agents: Recently, 2-arylbenzofuran derivatives have been evaluated as dual inhibitors of cholinesterase and β-secretase, key targets in Alzheimer's disease research.[8]

  • Antiviral and Antioxidant Properties: The diverse bioactivity of this scaffold also extends to antiviral and antioxidant effects.[5]

G cluster_activities Potential Therapeutic Applications Core Benzofuran Scaffold Antimicrobial Antimicrobial Core->Antimicrobial Antifungal Antifungal Core->Antifungal AntiInflammatory Anti-inflammatory Core->AntiInflammatory Anticancer Anticancer Core->Anticancer Antiviral Antiviral Core->Antiviral Neuroprotective Neuroprotective (e.g., Anti-Alzheimer's) Core->Neuroprotective

Caption: Diverse biological activities of the benzofuran scaffold.

Safety and Handling

Based on available GHS classifications, this compound should be handled with care.

Table 3: GHS Hazard Information

Hazard Code Description
H301/H302 Toxic or harmful if swallowed[3]
H312 Harmful in contact with skin[3]
H315 Causes skin irritation[3]
H319 Causes serious eye irritation[1][3]
H332 Harmful if inhaled[3]

| H335 | May cause respiratory irritation[3] |

Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated fume hood, are required when handling this compound.

Conclusion

This compound is a versatile chemical intermediate with significant potential in organic synthesis and drug discovery. Its reactivity, stemming from the aldehyde functional group and the benzofuran core, allows for the construction of a wide range of more complex molecular architectures. Given the broad and potent biological activities associated with the benzofuran scaffold, this compound serves as a valuable building block for developing novel therapeutic agents targeting a spectrum of diseases. Further research into the specific biological profile of this compound and its derivatives is warranted.

References

Spectroscopic Profile of 2-Ethyl-1-benzofuran-3-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a comprehensive understanding of the spectroscopic characteristics of novel compounds is paramount. This technical guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for the heterocyclic aldehyde, 2-Ethyl-1-benzofuran-3-carbaldehyde.

This document presents a detailed summary of the available spectroscopic data for this compound, a molecule of interest in synthetic and medicinal chemistry. The information is structured to be a practical resource, featuring tabulated data for quick reference, detailed experimental protocols for reproducibility, and a visual representation of the general analytical workflow.

Chemical Structure and Properties

This compound possesses the molecular formula C₁₁H₁₀O₂ and a molecular weight of 174.20 g/mol .[1][2] Its structure consists of a benzofuran core substituted with an ethyl group at the 2-position and a formyl (aldehyde) group at the 3-position.

IdentifierValue
IUPAC Name This compound
CAS Number 10035-41-3
Molecular Formula C₁₁H₁₀O₂
Molecular Weight 174.20 g/mol
Physical Form Solid
Boiling Point 148-150°C at 15 Torr

Spectroscopic Data

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, enabling the determination of its molecular weight and elemental composition.

Table 1: Mass Spectrometry Data for this compound

m/zInterpretation
174[M]⁺ (Molecular Ion)
145[M - CHO]⁺
117[M - CHO - C₂H₄]⁺

Data sourced from GC-MS analysis available on PubChem.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Although specific experimental spectra for this compound are not publicly available, predicted ¹H and ¹³C NMR data are presented below based on established chemical shift principles for benzofuran and aldehyde moieties.

Table 2: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10.2s1HCHO
~8.2 - 7.8m1HAr-H
~7.6 - 7.2m3HAr-H
~3.0q2HCH₂
~1.4t3HCH₃

Table 3: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm)Assignment
~185C=O (aldehyde)
~160C2 (benzofuran)
~155C7a (benzofuran)
~130 - 120Aromatic C-H
~118C3 (benzofuran)
~112Aromatic C-H
~25CH₂
~13CH₃
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 4: Expected IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~2970 - 2850MediumC-H stretch (aliphatic)
~2850 - 2750MediumC-H stretch (aldehyde)
~1680StrongC=O stretch (conjugated aldehyde)
~1600, ~1450Medium-StrongC=C stretch (aromatic)
~1250StrongC-O stretch (furan)

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data presented. These should be adapted and optimized for the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Data Acquisition: Record ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 300 MHz or higher. For ¹³C NMR, a sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio.

  • Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak.

Infrared (IR) Spectroscopy
  • Sample Preparation: Prepare the sample as a KBr pellet by grinding a small amount of the compound with dry potassium bromide and pressing the mixture into a thin disk. Alternatively, for a solid sample, Attenuated Total Reflectance (ATR) IR spectroscopy can be used by placing the sample directly on the ATR crystal.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as Gas Chromatography (GC) for volatile compounds or direct infusion for less volatile solids.

  • Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) for GC-MS.

  • Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the compound.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation & Structure Elucidation Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Spectral Data Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

This technical guide serves as a foundational resource for professionals engaged in research and development involving this compound. The provided spectroscopic data and experimental protocols are intended to facilitate further investigation and application of this compound.

References

An In-Depth Technical Guide to the Synthesis of 2-Ethyl-1-benzofuran-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-Ethyl-1-benzofuran-3-carbaldehyde, a valuable heterocyclic building block in medicinal chemistry and drug development. This document details the primary synthetic pathway, including experimental protocols and quantitative data, to facilitate its preparation in a laboratory setting.

Introduction

Benzofuran derivatives are a prominent class of heterocyclic compounds frequently found in natural products and pharmacologically active molecules. Their diverse biological activities, including anti-inflammatory, antimicrobial, and antitumor properties, make them attractive scaffolds for drug discovery. This compound, in particular, serves as a key intermediate for the synthesis of more complex molecules, owing to the reactive aldehyde functionality at the 3-position of the benzofuran core.

The most direct and widely employed method for the synthesis of this target molecule is the Vilsmeier-Haack formylation of 2-ethylbenzofuran. This reaction introduces a formyl group onto an electron-rich aromatic or heteroaromatic ring system.

Synthetic Pathway

The synthesis of this compound is typically achieved in a two-step process, starting from readily available precursors. The first step involves the synthesis of the 2-ethylbenzofuran core, which is then subjected to Vilsmeier-Haack formylation to introduce the aldehyde group at the 3-position.

Synthesis_Pathway cluster_step1 Step 1: Synthesis of 2-Ethylbenzofuran cluster_step2 Step 2: Vilsmeier-Haack Formylation Salicylaldehyde Salicylaldehyde Intermediate1 2-(sec-Butoxy)benzaldehyde Salicylaldehyde->Intermediate1 Williamson Ether Synthesis alpha_bromobutane 2-Bromobutane alpha_bromobutane->Intermediate1 K2CO3 K2CO3, Acetone two_ethylbenzofuran 2-Ethylbenzofuran Intermediate1->two_ethylbenzofuran Cyclization PPA Polyphosphoric Acid (PPA) two_ethylbenzofuran_step2 2-Ethylbenzofuran Target_compound This compound two_ethylbenzofuran_step2->Target_compound Formylation Vilsmeier_reagent Vilsmeier Reagent (POCl3, DMF) Vilsmeier_Workflow cluster_reagent_prep Vilsmeier Reagent Preparation cluster_formylation Formylation Reaction cluster_workup Workup and Purification DMF Anhydrous DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium salt) DMF->Vilsmeier_Reagent Add POCl3 dropwise at 0°C POCl3 POCl3 POCl3->Vilsmeier_Reagent Reaction_Mixture Reaction Mixture Vilsmeier_Reagent->Reaction_Mixture two_ethylbenzofuran 2-Ethylbenzofuran in 1,2-Dichloroethane two_ethylbenzofuran->Reaction_Mixture Add to Vilsmeier Reagent at 0°C Quench Quench with ice-water Reaction_Mixture->Quench After heating to 80°C Hydrolysis Hydrolyze with aq. NaOAc Quench->Hydrolysis Extraction Extract with Et2O Hydrolysis->Extraction Purification Purify by column chromatography or vacuum distillation Extraction->Purification Final_Product This compound Purification->Final_Product Vilsmeier_Mechanism DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Electrophile) DMF->Vilsmeier_Reagent POCl3 POCl3 POCl3->Vilsmeier_Reagent Iminium_Salt Iminium Salt Intermediate Vilsmeier_Reagent->Iminium_Salt two_Ethylbenzofuran 2-Ethylbenzofuran (Nucleophile) two_Ethylbenzofuran->Iminium_Salt Electrophilic Attack Product This compound Iminium_Salt->Product Hydrolysis Hydrolysis Hydrolysis->Iminium_Salt

Reactivity of the aldehyde group in 2-Ethyl-1-benzofuran-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Reactivity of the Aldehyde Group in 2-Ethyl-1-benzofuran-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity of the aldehyde group in this compound. The benzofuran scaffold is a prominent heterocyclic core found in numerous natural products and pharmacologically active compounds.[1][2] The aldehyde functionality at the 3-position serves as a versatile synthetic handle, enabling the construction of a diverse array of more complex molecules with potential therapeutic applications.[3] This document details the synthesis, key reactions, and experimental protocols relevant to this compound, presenting data in a structured format for clarity and ease of comparison.

Physicochemical and Spectroscopic Data

This compound is a solid compound that serves as a valuable building block in medicinal chemistry and organic synthesis.[3] Its fundamental properties are summarized below.

PropertyValueReference
IUPAC Name This compound[4]
Synonyms 2-Ethyl-3-benzofurancarboxaldehyde[4]
CAS Number 10035-41-3[4]
Molecular Formula C₁₁H₁₀O₂[4][5]
Molecular Weight 174.20 g/mol [4][5]
Appearance Solid
Boiling Point 148-150°C at 15 Torr[5]
InChI Key LVRCCWCFOHNTLJ-UHFFFAOYSA-N[4][6]
SMILES CCC1=C(C2=CC=CC=C2O1)C=O[4]

Spectroscopic data is crucial for the identification and characterization of the compound. While a comprehensive dataset is proprietary to spectral databases, mass spectrometry information is publicly available.

Spectroscopic Data
Mass Spectrometry A GC-MS spectrum is available in the Wiley Registry, confirming the molecular weight and fragmentation pattern of the compound.[6]

Synthesis of this compound

The primary route for the synthesis of this compound is the formylation of the electron-rich 2-ethyl-1-benzofuran heterocycle. The Vilsmeier-Haack reaction is a highly effective and widely used method for this transformation.[7][8][9][10] This reaction employs a "Vilsmeier reagent," an electrophilic chloroiminium salt, generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[10][11]

Vilsmeier-Haack Reaction Pathway

The reaction proceeds via electrophilic aromatic substitution, where the electron-rich benzofuran ring attacks the Vilsmeier reagent. The resulting iminium salt intermediate is subsequently hydrolyzed during aqueous workup to yield the final aldehyde product.[9][11]

Vilsmeier_Haack_Synthesis cluster_reagent Vilsmeier Reagent Formation cluster_formylation Formylation & Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent [(CH₃)₂N=CHCl]⁺Cl⁻ DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Intermediate Iminium Salt Intermediate Vilsmeier_Reagent->Intermediate Electrophilic Attack Start 2-Ethyl-1-benzofuran Start->Intermediate Product 2-Ethyl-1-benzofuran- 3-carbaldehyde Intermediate->Product Hydrolysis (H₂O)

Caption: Synthesis via Vilsmeier-Haack Reaction.
Experimental Protocol: Vilsmeier-Haack Formylation

This protocol is a generalized procedure based on standard Vilsmeier-Haack reaction conditions.[7][10]

  • Reagent Preparation: In a dry, three-necked flask under an inert atmosphere (e.g., nitrogen), add anhydrous N,N-dimethylformamide (DMF). Cool the flask to 0°C in an ice-water bath.[10]

  • Slowly add phosphorus oxychloride (POCl₃) dropwise to the stirred DMF, maintaining the temperature below 5°C.

  • Allow the mixture to stir at 0°C for approximately 30 minutes to form the Vilsmeier reagent.

  • Formylation: Dissolve the starting material, 2-ethyl-1-benzofuran, in an anhydrous solvent (e.g., 1,2-dichloroethane).

  • Add the 2-ethyl-1-benzofuran solution dropwise to the Vilsmeier reagent suspension, keeping the temperature at 0-5°C.[10]

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature, stirring for several hours until completion (monitored by TLC).

  • Workup and Purification: Carefully pour the reaction mixture into a beaker of crushed ice and water.[10]

  • Add an aqueous solution of sodium acetate to hydrolyze the iminium intermediate and stir vigorously for 1 hour.[7][10]

  • Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by silica gel column chromatography to yield this compound.

Reactivity of the Aldehyde Group

The aldehyde group (-CHO) is a key functional group characterized by an electrophilic carbonyl carbon, making it susceptible to a wide range of nucleophilic addition and condensation reactions. This reactivity allows this compound to be a precursor for diverse molecular structures.

Reaction TypeReagentsProduct ClassSignificance
Oxidation Oxidizing agents (e.g., H₂O₂, KMnO₄)Carboxylic AcidSynthesis of 2-ethyl-1-benzofuran-3-carboxylic acid and its derivatives, which have shown antifungal activity.[12]
Reduction Reducing agents (e.g., NaBH₄, LiAlH₄)Primary AlcoholFormation of (2-ethyl-1-benzofuran-3-yl)methanol, a precursor for other functionalizations.
Wittig Reaction Phosphonium ylide (Ph₃P=CHR)AlkeneA reliable method for C=C bond formation with precise control over the double bond's location.[13][14][15]
Knoevenagel Condensation Active methylene compounds (e.g., malononitrile, diethyl malonate)α,β-Unsaturated compoundCreates conjugated systems, often used in the synthesis of dyes, polymers, and biologically active molecules.[16][17][18]
Oxidation to Carboxylic Acid

The aldehyde group can be readily oxidized to the corresponding carboxylic acid, 2-ethyl-1-benzofuran-3-carboxylic acid. This transformation is a key step in the synthesis of various benzofuran derivatives, including esters and amides, which have been investigated for their antifungal properties.[12] Biomimetic oxidation systems, such as those using hydrogen peroxide catalyzed by metalloporphyrins, can also be employed for the transformation of benzofuran rings, which may involve aldehyde intermediates or products.[19]

Wittig Reaction

The Wittig reaction provides an efficient route to convert the aldehyde into an alkene.[13][14] It involves the reaction of the aldehyde with a phosphonium ylide (a Wittig reagent).[15][20] A major advantage of this reaction is that the position of the newly formed double bond is unambiguously defined.[15]

Wittig_Reaction Aldehyde 2-Ethyl-1-benzofuran- 3-carbaldehyde Intermediate Oxaphosphetane Intermediate Aldehyde->Intermediate Ylide Phosphonium Ylide (Ph₃P=CHR) Ylide->Intermediate [2+2] Cycloaddition Product Alkene Derivative Intermediate->Product Decomposition Byproduct Triphenylphosphine Oxide (Ph₃P=O) Intermediate->Byproduct

Caption: General pathway for the Wittig reaction.

This protocol is based on general procedures for the Wittig reaction.[20]

  • Ylide Preparation: In a dry flask under an inert atmosphere, suspend the appropriate phosphonium salt (e.g., methyltriphenylphosphonium bromide) in an anhydrous solvent like THF or diethyl ether.

  • Cool the suspension to 0°C or lower.

  • Add a strong base (e.g., n-butyllithium, sodium amide) dropwise to generate the colored phosphonium ylide.

  • Reaction: Dissolve this compound in the same anhydrous solvent.

  • Slowly add the aldehyde solution to the ylide solution at low temperature.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).

  • Workup: Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent. The byproduct, triphenylphosphine oxide, can often be removed by filtration or chromatography.

  • Wash, dry, and concentrate the organic phase. Purify the resulting alkene product by column chromatography.

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound (a compound with a CH₂ or CH group flanked by electron-withdrawing groups) to a carbonyl group, followed by dehydration.[16][17] This reaction, typically catalyzed by a weak base like piperidine, is highly effective with aldehydes.[16][17]

Knoevenagel_Condensation Aldehyde 2-Ethyl-1-benzofuran- 3-carbaldehyde Intermediate Adduct Intermediate Aldehyde->Intermediate Active_Methylene Active Methylene Compound (Z-CH₂-Z') Active_Methylene->Intermediate Nucleophilic Addition (Base Catalyst) Product α,β-Unsaturated Product Intermediate->Product Dehydration (-H₂O)

Caption: Knoevenagel condensation pathway.

This protocol follows the general principles of Knoevenagel condensations.[17][21]

  • Setup: In a round-bottom flask, dissolve this compound and an equimolar amount of the active methylene compound (e.g., diethyl malonate, malononitrile) in a suitable solvent such as ethanol, toluene, or pyridine.

  • Catalysis: Add a catalytic amount of a weak base, such as piperidine or diethylamine.

  • Reaction: Stir the mixture at room temperature or with gentle heating. The reaction progress can be monitored by TLC. To drive the reaction to completion, water can be removed azeotropically (e.g., using a Dean-Stark apparatus if in toluene).[17]

  • Workup and Purification: Upon completion, cool the reaction mixture. The product may precipitate and can be collected by filtration.

  • If the product does not precipitate, remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent, wash with dilute acid (to remove the basic catalyst) and then with water.

  • Dry the organic layer, concentrate, and purify the crude product by recrystallization or column chromatography.

Role in Drug Development and Medicinal Chemistry

Benzofuran derivatives are known to exhibit a wide range of biological activities, including antifungal, antibacterial, antitumor, and antiviral properties.[2][12][22] this compound is a crucial intermediate for accessing novel derivatives with potential pharmacological value.[3] The reactivity of the aldehyde group allows for the introduction of various pharmacophores and functional groups, facilitating the exploration of structure-activity relationships (SAR). For example, condensation products and their derivatives are often screened for antimicrobial activity.[21] The synthesis of Schiff bases and subsequent cyclization to form new heterocyclic systems is a common strategy in drug discovery programs.[22]

Conclusion

The aldehyde group in this compound imparts significant chemical versatility to the molecule. Standard aldehyde transformations, including oxidation, reduction, Wittig olefination, and Knoevenagel condensation, can be readily performed. These reactions provide robust and reliable pathways for C-C and C-O bond formation, enabling the synthesis of a vast array of more complex benzofuran derivatives. This reactivity makes this compound a valuable and strategic intermediate for researchers in organic synthesis and professionals in the field of drug discovery and development.

References

The Benzofuran Scaffold: A Comprehensive Technical Guide to its Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzofuran scaffold, a heterocyclic compound formed by the fusion of a benzene and a furan ring, is a cornerstone in medicinal chemistry. Its presence in numerous natural products and synthetic molecules underscores its significance as a "privileged scaffold." Derivatives of benzofuran exhibit a vast spectrum of biological activities, making them prime candidates for drug discovery and development. This technical guide provides an in-depth exploration of the primary pharmacological properties of benzofuran derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory activities. It consolidates quantitative data, details key experimental protocols, and visualizes critical biological pathways and workflows to serve as a vital resource for the scientific community.

Anticancer Activity of Benzofuran Derivatives

Benzofuran-based compounds have emerged as potent agents against a multitude of human cancers. Their mechanisms of action are diverse, frequently involving the disruption of cellular processes essential for tumor growth and proliferation, such as cell cycle progression, signal transduction, and angiogenesis.

Mechanisms of Action

Key anticancer mechanisms of benzofuran derivatives include:

  • Inhibition of Tubulin Polymerization: Microtubules are critical for the formation of the mitotic spindle during cell division. Certain benzofuran derivatives bind to tubulin, inhibiting its polymerization into microtubules. This disruption of microtubule dynamics leads to cell cycle arrest, typically in the G2/M phase, and ultimately triggers apoptosis.[1][2][3][4]

  • Kinase Inhibition: Many cellular signaling pathways that regulate cell growth, proliferation, and survival are driven by protein kinases. Benzofuran derivatives have been developed as inhibitors of key kinases, including:

    • mTOR (mammalian Target of Rapamycin): The PI3K/AKT/mTOR pathway is often dysregulated in cancer. Benzofuran compounds can inhibit mTOR, blocking downstream signaling required for cell growth and proliferation.[5][6][7]

    • VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): As a key mediator of angiogenesis, VEGFR-2 is a prime target for cancer therapy. Benzofuran-based chalcone derivatives have shown promise as potent VEGFR-2 inhibitors.[8]

    • Other Kinases: Benzofurans have also been shown to inhibit other kinases like Glycogen Synthase Kinase 3β (GSK-3β) and Cyclin-Dependent Kinase 2 (CDK2).[6][9]

  • Induction of Apoptosis: By modulating various signaling pathways, benzofuran derivatives can induce programmed cell death (apoptosis) in cancer cells. This can be achieved by activating death receptors (extrinsic pathway) or by targeting mitochondrial proteins like Bcl-2 (intrinsic pathway).[2][10][11]

Quantitative Data: In Vitro Anticancer Activity

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for representative benzofuran derivatives against various cancer cell lines.

Compound/Derivative ClassCancer Cell LineIC₅₀ (µM)Reference(s)
3-Amidobenzofuran (6g)MDA-MB-231 (Breast)3.01[1]
3-Amidobenzofuran (6g)HCT-116 (Colon)5.20[1]
Benzofuran Hybrid (12)SiHa (Cervical)1.10[9]
Benzofuran Hybrid (12)HeLa (Cervical)1.06[9]
Oxindole-Benzofuran (22d)MCF-7 (Breast)3.41[9]
Oxindole-Benzofuran (22f)MCF-7 (Breast)2.27[9]
Benzofuran-Chalcone (4g)HCC1806 (Breast)5.93[8]
Benzofuran-Chalcone (4g)HeLa (Cervical)5.61[8]
Benzofuran-Isatin (5d)SW-620 (Colorectal)6.5[11]
mTOR Inhibitor (30b)SQ20B (Head & Neck)~0.5[5]
Benzo[b]furan (36)A549 (Lung)0.06[2]

Signaling Pathway Visualizations

mTOR_Signaling_Pathway cluster_legend Legend GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 S6K S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 Benzofuran Benzofuran Derivatives Benzofuran->mTORC1 Inhibition Proliferation Cell Growth & Proliferation S6K->Proliferation fourEBP1->Proliferation key_act Activation key_inh Inhibition dummy_act dummy_act->key_act dummy_inh dummy_inh->key_inh

Caption: Inhibition of the mTOR signaling pathway by benzofuran derivatives.

Apoptosis_Pathway Benzofuran Benzofuran Derivatives Bax Bax (Pro-apoptotic) Benzofuran->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Benzofuran->Bcl2 Downregulates Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion CytC Cytochrome c Release Mitochondrion->CytC Apaf1 Apaf-1 CytC->Apaf1 Casp9 Caspase-9 Apaf1->Casp9 Apoptosome Apoptosome Casp9->Apoptosome Casp3 Caspase-3 (Executioner) Apoptosome->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: Induction of the intrinsic apoptosis pathway by benzofuran derivatives.

Experimental Protocol: In Vitro Anticancer Activity (MTT Assay)

This protocol outlines a common method for assessing the cytotoxicity of benzofuran derivatives against cancer cell lines.

  • Cell Culture: Human cancer cell lines (e.g., MCF-7, HeLa, A549) are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO₂.[8]

  • Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well. Plates are incubated for 24 hours to allow for cell attachment.[12]

  • Compound Treatment: Benzofuran derivatives are dissolved in DMSO to create stock solutions. Serial dilutions are prepared in culture media to achieve a range of final concentrations. The media from the cell plates is replaced with media containing the test compounds. A control group receives media with DMSO only.

  • Incubation: The plates are incubated for a specified period, typically 48 or 72 hours.[10][12]

  • MTT Addition: After incubation, 20-50 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (0.5 mg/mL) is added to each well. The plates are incubated for an additional 1-4 hours. Viable cells with active mitochondrial reductase will convert the yellow MTT to purple formazan crystals.[12]

  • Formazan Solubilization: The media is carefully removed, and 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.[12]

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 540-570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the control. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting cell viability against compound concentration and fitting the data to a dose-response curve.

Antimicrobial Activity of Benzofuran Derivatives

The benzofuran scaffold is integral to many compounds exhibiting potent activity against a wide range of pathogenic microbes, including Gram-positive and Gram-negative bacteria and various fungal strains.[13][14]

Quantitative Data: In Vitro Antimicrobial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for selected benzofuran derivatives.

Compound/Derivative ClassMicrobial StrainMIC (µg/mL)Reference(s)
Aza-benzofuran (1)Salmonella typhimurium12.5[12]
Aza-benzofuran (1)Staphylococcus aureus12.5[12]
Aza-benzofuran (1)Escherichia coli25[12]
Benzofuran Ketoxime (38)Staphylococcus aureus0.039[14]
Benzofuran KetoximeCandida albicans0.625 - 2.5[14]
Amide Derivative (6a, 6b, 6f)Various Bacteria/FungiAs low as 6.25[13][15]
Hydroxylated Derivative (15, 16)S. aureus, MRSA, B. subtilis0.78 - 3.12[14]

Experimental Workflow Visualization

Antimicrobial_Susceptibility_Test Start Start: Prepare Microbial Inoculum (e.g., 0.5 McFarland) PreparePlate Prepare 96-Well Plate with Serial Dilutions of Benzofuran Compound in Broth Start->PreparePlate Inoculate Inoculate Each Well with the Microbial Suspension PreparePlate->Inoculate Controls Include Positive (No Drug) and Negative (No Microbe) Controls Inoculate->Controls Incubate Incubate Plate at Optimal Temperature (e.g., 37°C for 24h) Controls->Incubate Observe Visually Inspect for Turbidity or Add Viability Indicator (e.g., Resazurin) Incubate->Observe DetermineMIC Determine MIC: Lowest Concentration with No Visible Growth Observe->DetermineMIC End End DetermineMIC->End

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol describes a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound.[12]

  • Preparation of Inoculum: A pure culture of the test microorganism is grown on an appropriate agar medium. Several colonies are transferred to a sterile broth, and the suspension is adjusted to a turbidity equivalent to the 0.5 McFarland standard (approximately 1 × 10⁸ CFU/mL). This suspension is then diluted to the final working concentration (e.g., 5 × 10⁵ CFU/mL).

  • Compound Dilution: A stock solution of the benzofuran derivative is prepared in DMSO. A two-fold serial dilution series is prepared in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi). Final concentrations may range from 0.78 to 100 µg/mL.[12]

  • Inoculation: Each well containing the diluted compound is inoculated with the prepared microbial suspension.

  • Controls: A positive control well (broth and inoculum, no compound) and a negative control well (broth only) are included on each plate. A standard antibiotic (e.g., ciprofloxacin, carbendazim) is often used as a reference control.[12]

  • Incubation: The plates are incubated under appropriate conditions (e.g., 24 hours at 37°C for bacteria, 48 hours at 27°C for fungi).[12]

  • MIC Determination: After incubation, the plates are examined visually for microbial growth (turbidity). The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth.

  • (Optional) Viability Indicator: A viability indicator such as resazurin may be added to aid in the visualization of microbial growth. A color change (e.g., blue to pink) indicates viable cells.[12]

Anti-inflammatory Activity of Benzofuran Derivatives

Chronic inflammation is a key factor in numerous diseases. Benzofuran derivatives have demonstrated significant anti-inflammatory properties, often by targeting enzymes and pathways involved in the inflammatory cascade.

Mechanisms of Action
  • Cyclooxygenase (COX) Inhibition: Benzofuran compounds can act as selective inhibitors of COX-2, the inducible enzyme responsible for producing pro-inflammatory prostaglandins at sites of inflammation. This selectivity is advantageous as it spares the COX-1 isoform, which is involved in maintaining gastric mucosal integrity, potentially reducing gastrointestinal side effects.[16][17]

  • Inhibition of Nitric Oxide (NO) Production: In inflammatory conditions, inducible nitric oxide synthase (iNOS) produces large amounts of nitric oxide (NO), a pro-inflammatory mediator. Certain aza-benzofuran derivatives have been shown to inhibit NO release in lipopolysaccharide (LPS)-stimulated macrophages.[12]

Quantitative Data: In Vitro Anti-inflammatory Activity
Compound/Derivative ClassAssayTarget Cell LineIC₅₀ (µM)Reference(s)
Aza-benzofuran (1)NO InhibitionRAW 264.717.3[12]
Aza-benzofuran (4)NO InhibitionRAW 264.716.5[12]
Fluorinated BenzofuranIL-6 InhibitionMacrophages1.2 - 9.04[18]
Fluorinated BenzofuranNO InhibitionMacrophages2.4 - 5.2[18]

Signaling Pathway Visualization

COX_Pathway Stimuli Inflammatory Stimuli (e.g., LPS) PLA2 PLA2 Stimuli->PLA2 activates Membrane Cell Membrane Phospholipids AA Arachidonic Acid PLA2->AA releases COX2 COX-2 Enzyme AA->COX2 PGs Prostaglandins (PGs) COX2->PGs Benzofuran Benzofuran Derivatives Benzofuran->COX2 Inhibition Inflammation Inflammation (Pain, Fever, Swelling) PGs->Inflammation

Caption: Inhibition of the COX-2 inflammatory pathway by benzofuran derivatives.

Experimental Protocol: In Vitro COX Inhibition Assay (Fluorometric)

This protocol outlines a method for screening compounds for COX-2 inhibitory activity.

  • Reagent Preparation: Prepare a COX-2 enzyme solution, a solution of the fluorometric probe, and a solution of the substrate (arachidonic acid).

  • Plate Setup: In a 96-well plate, add assay buffer to all wells.

  • Controls:

    • Enzyme Control (EC): Add buffer in place of inhibitor.

    • Inhibitor Control (IC): Add a known COX-2 inhibitor (e.g., Celecoxib).

    • Solvent Control (SC): If the test compound solvent might interfere, include a well with just the solvent.

  • Test Compound Addition: Add the benzofuran test compounds at various concentrations to the appropriate wells.

  • Enzyme Addition: Add the COX-2 enzyme solution to all wells except the negative control. Mix and incubate for ~10 minutes at 37°C to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Initiate the reaction by adding the arachidonic acid solution to all wells.

  • Kinetic Measurement: Immediately begin measuring the fluorescence intensity in a microplate reader (e.g., Ex/Em = 535/587 nm) in kinetic mode at 25°C.

  • Data Analysis: The rate of fluorescence increase is proportional to the COX-2 activity. The percentage of inhibition is calculated by comparing the reaction rates in the presence of the test compound to the enzyme control. The IC₅₀ value is then determined from the dose-response curve.

Synthesis Methodologies

The synthesis of novel benzofuran derivatives is critical for exploring structure-activity relationships (SAR). The Suzuki cross-coupling reaction is a powerful and widely used method for creating 2-arylbenzofurans.[19][20][21][22]

Experimental Protocol: Synthesis of 2-Arylbenzofurans via Suzuki Coupling

This protocol provides a general procedure for the palladium-catalyzed Suzuki cross-coupling reaction.[19][20]

  • Reagents and Setup: To a reaction vessel, add 2-(4-Bromophenyl)benzofuran (1 equivalent), the desired arylboronic acid (1.5-2 equivalents), a palladium catalyst (e.g., a custom Pd(II) complex or Pd(OAc)₂, ~3 mol%), and a base (e.g., K₂CO₃, 2 equivalents).[19]

  • Solvent System: Add a solvent mixture, typically aqueous ethanol (e.g., EtOH/H₂O, 1:1 v/v).[19]

  • Reaction Conditions: Stir the resulting suspension under an inert atmosphere (e.g., Argon or Nitrogen) and heat to 80°C for 4-6 hours.

  • Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product using column chromatography on silica gel to yield the desired 2-arylbenzofuran derivative.

  • Characterization: Confirm the structure of the final product using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry (MS).[19][20]

References

An In-depth Technical Guide to 2-Ethyl-1-benzofuran-3-carbaldehyde: Synthesis, Potential Biological Activities, and Signaling Pathway Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethyl-1-benzofuran-3-carbaldehyde is a heterocyclic aromatic aldehyde belonging to the benzofuran class of compounds. The benzofuran scaffold is a prominent feature in numerous natural products and synthetic molecules of significant interest to the pharmaceutical and agrochemical industries.[1] Derivatives of benzofuran have demonstrated a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] This technical guide provides a comprehensive literature review of this compound, focusing on its synthesis, potential biological activities as inferred from related structures, and its role as a key intermediate in the synthesis of pharmacologically active molecules.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.[3]

PropertyValue
Molecular Formula C₁₁H₁₀O₂
Molecular Weight 174.20 g/mol [3]
CAS Number 10035-41-3[3]
Appearance Solid
IUPAC Name This compound[3]
Synonyms 2-Ethyl-3-benzofurancarboxaldehyde, 2-ethyl-3-formylbenzofuran[3]

Synthesis of this compound

The primary synthetic route to this compound is the Vilsmeier-Haack reaction of 2-ethylbenzofuran. This reaction introduces a formyl group onto an electron-rich aromatic ring.

Experimental Protocol: Vilsmeier-Haack Formylation of 2-Ethylbenzofuran

This protocol describes a general procedure for the formylation of an electron-rich aromatic compound, which can be adapted for the synthesis of this compound from 2-ethylbenzofuran.

Materials:

  • 2-Ethylbenzofuran

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM, anhydrous)

  • Ice

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a three-necked round-bottom flask equipped with a dropping funnel and a nitrogen inlet, cool N,N-dimethylformamide (DMF) to 0°C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise to the DMF with stirring, maintaining the temperature below 5°C. The formation of the Vilsmeier reagent, a chloroiminium salt, will occur.

  • After the addition is complete, allow the mixture to stir at 0°C for an additional 30 minutes.

  • Dissolve 2-ethylbenzofuran in anhydrous dichloromethane (DCM) and add it dropwise to the prepared Vilsmeier reagent at 0°C.

  • After the addition, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture slowly into a beaker of crushed ice with vigorous stirring.

  • Neutralize the mixture with a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude this compound by column chromatography on silica gel.

G 2-Ethylbenzofuran 2-Ethylbenzofuran Intermediate Iminium Salt Intermediate 2-Ethylbenzofuran->Intermediate Electrophilic Substitution Vilsmeier Reagent (DMF/POCl3) Vilsmeier Reagent (DMF/POCl3) Vilsmeier Reagent (DMF/POCl3)->Intermediate Product This compound Intermediate->Product Aqueous Workup Hydrolysis Hydrolysis Hydrolysis->Product

Vilsmeier-Haack Synthesis of this compound.

Potential Biological Activities

While specific biological data for this compound is limited in publicly available literature, the benzofuran scaffold is known to be a pharmacophore with a broad range of activities. The following sections summarize the potential biological activities based on studies of structurally related benzofuran derivatives.

Antimicrobial Activity

Numerous benzofuran derivatives have been reported to exhibit significant antibacterial and antifungal properties.[4] The mechanism of action is often attributed to the ability of the benzofuran ring system to interact with microbial enzymes and cellular structures.

Table 1: Antimicrobial Activity of Representative Benzofuran Derivatives

CompoundOrganismMIC (µg/mL)Reference
Benzofuran derivative 1Staphylococcus aureus62.5[4]
Benzofuran derivative 2Escherichia coli-[4]
Benzofuran derivative 3Candida albicans31.25[4]

Note: The specific structures of the derivatives are detailed in the cited references. This table is illustrative of the potential antimicrobial activity of the benzofuran class.

Anti-inflammatory Activity

Benzofuran-containing molecules have been investigated for their anti-inflammatory effects.[2][5] These compounds can modulate inflammatory pathways by inhibiting key enzymes and signaling proteins.

Table 2: Anti-inflammatory Activity of Representative Benzofuran Derivatives

CompoundAssayIC₅₀ (µM)Reference
Aza-benzofuran 1NO Production Inhibition (LPS-stimulated RAW 264.7 cells)17.3
Aza-benzofuran 4NO Production Inhibition (LPS-stimulated RAW 264.7 cells)16.5
Benzofuran-imidazole hybrid--[6]

Note: The specific structures of the derivatives are detailed in the cited references. This table highlights the potential for benzofuran derivatives to act as anti-inflammatory agents.

Involvement in Signaling Pathways

The biological activities of benzofuran derivatives are often linked to their ability to modulate key cellular signaling pathways, particularly those involved in inflammation and cell proliferation, such as the NF-κB and MAPK pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of the inflammatory response. Some benzofuran derivatives have been shown to inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory cytokines.

G cluster_0 Cytoplasm cluster_1 Nucleus IKK IKK IkB-NF-kB IκB-NF-κB (Inactive Complex) IKK->IkB-NF-kB Phosphorylates IκB IkB IkB Degradation Degradation IkB->Degradation NF-kB NF-kB DNA DNA NF-kB->DNA Translocates to Nucleus and Binds IkB-NF-kB->NF-kB Releases Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Inflammatory_Stimuli->IKK Activates Benzofuran_Derivative Benzofuran Derivative (Potential Inhibitor) Benzofuran_Derivative->IKK Inhibits (Potential)

Potential Inhibition of the NF-κB Signaling Pathway by Benzofuran Derivatives.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in cellular processes such as inflammation, proliferation, and apoptosis. Certain benzofuran-containing compounds have demonstrated the ability to modulate MAPK signaling.[7]

G Extracellular_Stimuli Extracellular Stimuli (e.g., Growth Factors, Stress) MAPKKK MAPKKK (e.g., Raf) Extracellular_Stimuli->MAPKKK MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK Phosphorylates MAPK MAPK (e.g., ERK) MAPKK->MAPK Phosphorylates Transcription_Factors Transcription Factors MAPK->Transcription_Factors Activates Cellular_Response Cellular Response (Inflammation, Proliferation) Transcription_Factors->Cellular_Response Benzofuran_Derivative Benzofuran Derivative (Potential Modulator) Benzofuran_Derivative->MAPKK Modulates (Potential)

Potential Modulation of the MAPK Signaling Pathway by Benzofuran Derivatives.

Application in Chemical Synthesis

This compound serves as a valuable intermediate in the synthesis of more complex molecules. For instance, it is a precursor in the synthesis of certain benzbromarone analogs, which are known for their uricosuric activity.

Experimental Workflow: Synthesis of a Benzbromarone Analog

The following workflow illustrates the use of this compound as a starting material.

G Start 2-Ethyl-1-benzofuran- 3-carbaldehyde Intermediate_Acid 2-Ethyl-1-benzofuran- 3-carboxylic acid Start->Intermediate_Acid Oxidation Oxidation Oxidation Oxidation->Intermediate_Acid Final_Product Benzbromarone Analog Intermediate_Acid->Final_Product Friedel_Crafts Friedel-Crafts Acylation Friedel_Crafts->Final_Product Reagent Substituted Phenol + Lewis Acid Reagent->Final_Product

Synthetic Pathway from this compound.

Conclusion

This compound is a versatile chemical entity with significant potential in medicinal chemistry and drug development. While direct biological data for this specific compound is not extensively documented, the known activities of the broader benzofuran class suggest promising avenues for future research, particularly in the areas of antimicrobial and anti-inflammatory applications. Its role as a synthetic intermediate further underscores its importance for the scientific community. Further investigation into the specific biological profile of this compound and its interactions with key signaling pathways is warranted to fully elucidate its therapeutic potential.

References

Commercial Availability and Purity of 2-Ethyl-1-benzofuran-3-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability and purity of 2-Ethyl-1-benzofuran-3-carbaldehyde (CAS No. 10035-41-3). This document is intended to assist researchers, scientists, and drug development professionals in sourcing this chemical compound for their studies.

Commercial Availability

This compound is commercially available from a variety of chemical suppliers. Key suppliers include, but are not limited to, Santa Cruz Biotechnology, Dayang Chem (Hangzhou) Co., Ltd., Leap Chem Co., Ltd., and Sigma-Aldrich.[1] These suppliers offer the compound in various quantities to meet diverse research and development needs.

Purity and Specifications

The purity of commercially available this compound can vary among suppliers. While some suppliers may provide detailed certificates of analysis upon request, others, such as Sigma-Aldrich, explicitly state that they do not collect analytical data for certain products, placing the responsibility of purity confirmation on the buyer.[1] It is therefore crucial for researchers to verify the purity of the compound through their own analytical methods upon receipt.

The following table summarizes the available information on the specifications of this compound from various sources.

Supplier/DatabaseCAS NumberMolecular FormulaMolecular WeightPurityNotes
PubChem 10035-41-3C₁₁H₁₀O₂174.20 g/mol Not specifiedProvides comprehensive chemical and physical properties.[2]
Sigma-Aldrich 10035-41-3C₁₁H₁₀O₂174.20 g/mol Not specifiedBuyer assumes responsibility to confirm product identity and/or purity.[1]
Santa Cruz Biotechnology 10035-41-3C₁₁H₁₀O₂174.20 g/mol Not specified-
Dayang Chem (Hangzhou) Co.,Ltd. 10035-41-3C₁₁H₁₀O₂174.20 g/mol Not specified-
Leap Chem Co., Ltd. 10035-41-3C₁₁H₁₀O₂174.20 g/mol Not specified-

Experimental Protocols: Synthesis via Vilsmeier-Haack Reaction

Reaction: Formylation of 2-ethyl-1-benzofuran.

Reagents and Materials:

  • 2-Ethyl-1-benzofuran

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (CH₂Cl₂) (anhydrous)

  • Sodium acetate (CH₃COONa)

  • Ice

  • Water

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Preparation of the Vilsmeier Reagent: In a dry, two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add anhydrous N,N-dimethylformamide (DMF) (3 equivalents). Cool the flask in an ice bath to 0°C. To this, add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise via the dropping funnel, maintaining the temperature below 5°C. The Vilsmeier reagent will form as a crystalline solid or a thick oil.

  • Formylation Reaction: To the freshly prepared Vilsmeier reagent, add anhydrous dichloromethane (CH₂Cl₂). In a separate flask, dissolve 2-ethyl-1-benzofuran (1 equivalent) in anhydrous dichloromethane. Add the solution of 2-ethyl-1-benzofuran dropwise to the stirred Vilsmeier reagent suspension at 0°C.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice and a saturated solution of sodium acetate. Stir the mixture vigorously for 30 minutes to hydrolyze the intermediate iminium salt.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Washing: Combine the organic layers and wash successively with saturated sodium bicarbonate solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Visualizations

The following diagrams illustrate the key logical and experimental workflows discussed in this guide.

Vilsmeier_Haack_Reaction_Pathway DMF N,N-Dimethylformamide (DMF) Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 Phosphorus Oxychloride (POCl₃) POCl3->Vilsmeier_Reagent Iminium_Salt Iminium Salt Intermediate Vilsmeier_Reagent->Iminium_Salt Benzofuran 2-Ethyl-1-benzofuran Benzofuran->Iminium_Salt + Vilsmeier Reagent Hydrolysis Hydrolysis (H₂O, NaOAc) Iminium_Salt->Hydrolysis Product This compound Hydrolysis->Product

Caption: Vilsmeier-Haack Reaction Pathway for this compound Synthesis.

Experimental_Workflow Start Start Reagent_Prep Prepare Vilsmeier Reagent (DMF + POCl₃) Start->Reagent_Prep Formylation Add 2-Ethyl-1-benzofuran (Formylation Reaction) Reagent_Prep->Formylation Workup Quench with Ice/NaOAc (Work-up) Formylation->Workup Extraction Extract with CH₂Cl₂ Workup->Extraction Purification Purify by Column Chromatography Extraction->Purification End Pure Product Purification->End

Caption: Experimental Workflow for the Synthesis and Purification of the Target Compound.

References

Methodological & Application

Synthesis and Application of Schiff Bases Derived from 2-Ethyl-1-benzofuran-3-carbaldehyde: A Detailed Protocol and Application Note

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Schiff bases, characterized by the presence of an azomethine or imine (-C=N-) group, are a versatile class of organic compounds.[1] They are typically synthesized through the condensation of a primary amine with an aldehyde or ketone.[2] The benzofuran scaffold is a prominent heterocyclic core found in many natural and synthetic compounds with significant biological activities.[3][4] Consequently, Schiff bases incorporating a benzofuran moiety are of great interest to researchers in medicinal chemistry and drug development. These compounds have demonstrated a wide spectrum of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[5][6] This document provides a detailed protocol for the synthesis of Schiff bases from 2-Ethyl-1-benzofuran-3-carbaldehyde and various primary amines, along with an overview of their potential applications and characterization methods.

Experimental Protocol

General Reaction Scheme

The synthesis involves a condensation reaction between this compound and a primary amine (Ar-NH₂) in the presence of an acid catalyst, typically yielding the corresponding Schiff base.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_evaluation Biological Evaluation cluster_analysis Data Analysis Reactants This compound + Primary Amine Reaction Condensation Reaction (Ethanol, Acetic Acid, Reflux) Reactants->Reaction Purification Filtration & Recrystallization Reaction->Purification Characterization Yield, M.p., FT-IR, ¹H NMR, Mass Spec Purification->Characterization Anticancer In Vitro Cytotoxicity Assays (e.g., MTT Assay) Characterization->Anticancer Antimicrobial Antimicrobial Screening (e.g., Disc Diffusion) Characterization->Antimicrobial SAR Structure-Activity Relationship (SAR) Analysis Anticancer->SAR Antimicrobial->SAR

References

Application Notes and Protocols for the Wittig Reaction of 2-Ethyl-1-benzofuran-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the Wittig reaction of 2-Ethyl-1-benzofuran-3-carbaldehyde, a key transformation for the synthesis of various alkene derivatives with potential applications in medicinal chemistry and materials science. The protocols cover reactions with both stabilized and unstabilized phosphonium ylides, leading to the formation of (E)- and (Z)-alkenes, respectively.

Introduction

The Wittig reaction is a powerful and widely used method for the synthesis of alkenes from aldehydes or ketones.[1] It involves the reaction of a carbonyl compound with a phosphorus ylide, also known as a Wittig reagent, to form a new carbon-carbon double bond.[2] The stereochemical outcome of the reaction is largely dependent on the nature of the ylide employed. Stabilized ylides, which contain an electron-withdrawing group, generally afford (E)-alkenes through a thermodynamically controlled pathway.[3][4] In contrast, unstabilized ylides, typically bearing alkyl or aryl groups, favor the formation of (Z)-alkenes via a kinetically controlled process.[3][5]

This document outlines two distinct protocols for the Wittig olefination of this compound, a heterocyclic aldehyde of interest in the development of novel bioactive molecules.

Reaction Scheme

The general transformation is depicted below:

Wittig_Reaction reactant1 This compound reaction_center + reactant1->reaction_center reactant2 Phosphonium Ylide (R'CH=PPh3) reactant2->reaction_center product Alkene Derivative byproduct Triphenylphosphine oxide arrow reaction_center->arrow Wittig Reaction product_center + arrow->product_center product_center->product product_center->byproduct

Caption: General scheme of the Wittig reaction with this compound.

Protocol 1: Synthesis of (E)-Alkenes using a Stabilized Ylide

This protocol describes the reaction of this compound with a stabilized ylide, such as (carbethoxymethylene)triphenylphosphorane, to yield the corresponding (E)-α,β-unsaturated ester. Stabilized ylides are generally less reactive and can often be handled in the presence of air.[3]

Experimental Protocol:

  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Ylide Addition: To the stirred solution, add the stabilized phosphonium ylide (e.g., (carbethoxymethylene)triphenylphosphorane) (1.1 - 1.5 eq).

  • Reaction: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Reactions with stabilized ylides may require several hours to reach completion.

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to separate the desired (E)-alkene from triphenylphosphine oxide and any unreacted starting materials.

Table 1: Representative Reaction Conditions for Protocol 1

ParameterCondition
Aldehyde This compound
Ylide (Carbethoxymethylene)triphenylphosphorane
Solvent Dichloromethane (DCM)
Base Not required for stabilized ylides
Temperature Room Temperature
Reaction Time 2 - 12 hours
Expected Product Ethyl (E)-3-(2-ethyl-1-benzofuran-3-yl)acrylate
Stereoselectivity Predominantly (E)-isomer

Protocol 2: Synthesis of (Z)-Alkenes using an Unstabilized Ylide

This protocol details the reaction of this compound with an unstabilized ylide, generated in situ from the corresponding phosphonium salt, to produce the (Z)-alkene. Unstabilized ylides are highly reactive and sensitive to air and moisture, thus requiring an inert atmosphere.[3]

Experimental Protocol:

  • Ylide Generation:

    • Under an inert atmosphere (e.g., nitrogen or argon), suspend the appropriate phosphonium salt (e.g., methyltriphenylphosphonium bromide) (1.1 - 1.5 eq) in anhydrous THF in a flame-dried round-bottom flask.

    • Cool the suspension to -78 °C or 0 °C.

    • Slowly add a strong base such as n-butyllithium (n-BuLi) or sodium bis(trimethylsilyl)amide (NaHMDS) (1.0 - 1.2 eq) dropwise.

    • Allow the mixture to stir at the same temperature for 30-60 minutes, during which the characteristic color of the ylide should appear.

  • Aldehyde Addition: Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the freshly prepared ylide solution at low temperature.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Table 2: Representative Reaction Conditions for Protocol 2

ParameterCondition
Aldehyde This compound
Phosphonium Salt Methyltriphenylphosphonium bromide
Base n-Butyllithium (n-BuLi)
Solvent Anhydrous Tetrahydrofuran (THF)
Temperature -78 °C to Room Temperature
Reaction Time 1 - 4 hours
Expected Product 2-Ethyl-3-vinyl-1-benzofuran
Stereoselectivity Predominantly (Z)-isomer (if applicable)

Workflow Diagram

The following diagram illustrates the general workflow for a Wittig reaction.

Wittig_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start reagents Prepare Aldehyde and Phosphonium Ylide/Salt start->reagents reaction Perform Wittig Reaction (under appropriate conditions) reagents->reaction monitor Monitor Reaction Progress (TLC) reaction->monitor monitor->reaction Continue if incomplete workup Quench and Extract monitor->workup Reaction Complete purify Column Chromatography workup->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize end End characterize->end

References

Application Notes and Protocols for the Synthesis of Novel Antimicrobial Agents from 2-Ethyl-1-benzofuran-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis and evaluation of novel antimicrobial agents derived from 2-Ethyl-1-benzofuran-3-carbaldehyde. This document outlines detailed synthetic protocols for preparing Schiff bases, chalcones, and pyrimidine derivatives, along with methodologies for assessing their antimicrobial efficacy. The benzofuran scaffold is a well-established pharmacophore in medicinal chemistry, known for its wide range of biological activities, including antimicrobial properties.[1][2] This guide serves as a foundational resource for the exploration of new chemical entities in the urgent search for next-generation antimicrobial drugs.

Synthetic Pathways

The versatile starting material, this compound, can be utilized to synthesize a variety of heterocyclic compounds with potential antimicrobial activity. The primary synthetic routes explored in these notes are the formation of Schiff bases, the Claisen-Schmidt condensation to yield chalcones, and the subsequent cyclization of chalcones to form pyrimidine derivatives.

Synthesis_Pathways A 2-Ethyl-1-benzofuran- 3-carbaldehyde B Schiff Bases A->B Condensation C Chalcones A->C Claisen-Schmidt Condensation D Pyrimidine Derivatives C->D Cyclization E Primary Amines E->B F Substituted Acetophenones F->C G Urea / Thiourea G->D

Caption: Synthetic routes from this compound.

Experimental Protocols

Synthesis of Schiff Bases from this compound

Schiff bases are synthesized via the condensation of an aldehyde with a primary amine.[3][4]

Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1 mmol) in 20 mL of ethanol.

  • Addition of Amine: To this solution, add an equimolar amount (1 mmol) of the desired primary amine.

  • Catalysis: Add 2-3 drops of glacial acetic acid as a catalyst.

  • Reaction: Reflux the mixture for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Isolation: After completion, cool the reaction mixture to room temperature. The precipitated solid is collected by filtration.

  • Purification: Wash the solid with cold ethanol and recrystallize from a suitable solvent (e.g., ethanol or methanol) to obtain the pure Schiff base.

  • Characterization: Characterize the synthesized compounds using FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

Synthesis of Chalcones from this compound

Chalcones are synthesized via the Claisen-Schmidt condensation of an aldehyde with a ketone in the presence of a base.[5][6]

Protocol:

  • Reaction Setup: Dissolve this compound (1 mmol) and a substituted acetophenone (1 mmol) in 25 mL of ethanol in a flask.

  • Base Addition: Cool the solution in an ice bath and add 5 mL of an aqueous solution of potassium hydroxide (40%) dropwise with constant stirring.

  • Reaction: Stir the reaction mixture at room temperature for 24 hours.

  • Isolation: Pour the reaction mixture into crushed ice and acidify with dilute hydrochloric acid. The precipitated chalcone is filtered.

  • Purification: Wash the product with water until neutral and then recrystallize from ethanol.

  • Characterization: Confirm the structure of the synthesized chalcones by spectral analysis.

Synthesis of Pyrimidine Derivatives from Benzofuran Chalcones

Pyrimidine derivatives can be synthesized by the cyclization of chalcones with urea or thiourea.[1][7]

Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve the synthesized benzofuran chalcone (1 mmol) and urea (or thiourea) (1 mmol) in 30 mL of ethanol.

  • Base Addition: Add 1 g of potassium hydroxide to the mixture.

  • Reaction: Reflux the reaction mixture for 8-10 hours. Monitor the reaction by TLC.

  • Isolation: After cooling, pour the reaction mixture into ice-cold water and neutralize with dilute HCl. The resulting solid is filtered.

  • Purification: Wash the precipitate with water and recrystallize from ethanol to yield the pure pyrimidine derivative.

  • Characterization: Characterize the final product using appropriate spectroscopic methods.

Antimicrobial Activity Screening

The synthesized compounds are screened for their in vitro antimicrobial activity against a panel of pathogenic bacteria and fungi. The agar well diffusion method and broth microdilution method are recommended for determining the zone of inhibition and Minimum Inhibitory Concentration (MIC), respectively.[8][9]

Antimicrobial_Screening_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results A Synthesized Compounds D Agar Well Diffusion A->D E Broth Microdilution A->E B Microbial Strains B->D B->E C Culture Media (Nutrient Agar/Broth) C->D C->E F Zone of Inhibition (mm) D->F G Minimum Inhibitory Concentration (MIC) (µg/mL) E->G

Caption: Workflow for antimicrobial activity screening.

Agar Well Diffusion Method
  • Media Preparation: Prepare nutrient agar plates and allow them to solidify.

  • Inoculation: Spread a standardized microbial suspension over the agar surface.

  • Well Preparation: Create wells of 6 mm diameter in the agar plates.

  • Compound Loading: Add a specific concentration (e.g., 100 µg/mL) of the test compound dissolved in DMSO into the wells.

  • Controls: Use a standard antibiotic as a positive control and DMSO as a negative control.

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • Measurement: Measure the diameter of the zone of inhibition in millimeters.

Broth Microdilution Method for MIC Determination
  • Serial Dilution: Perform a two-fold serial dilution of the synthesized compounds in a 96-well microtiter plate containing nutrient broth.

  • Inoculation: Inoculate each well with a standardized microbial suspension.

  • Controls: Include a positive control (broth with inoculum) and a negative control (broth only).

  • Incubation: Incubate the plates under appropriate conditions.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Data Presentation

Summarize the quantitative data from the antimicrobial screening in the following tables.

Table 1: Antibacterial Activity Data (Zone of Inhibition in mm)

Compound IDEscherichia coliStaphylococcus aureusPseudomonas aeruginosaBacillus subtilis
Schiff Base 1DataDataDataData
Chalcone 1DataDataDataData
Pyrimidine 1DataDataDataData
CiprofloxacinDataDataDataData

Table 2: Minimum Inhibitory Concentration (MIC) in µg/mL

Compound IDEscherichia coliStaphylococcus aureusPseudomonas aeruginosaBacillus subtilisCandida albicans
Schiff Base 1DataDataDataDataData
Chalcone 1DataDataDataDataData
Pyrimidine 1DataDataDataDataData
CiprofloxacinDataDataDataData-
Fluconazole----Data

Potential Mechanism of Action

While the exact mechanisms of action for novel compounds require detailed investigation, benzofuran derivatives have been reported to exert their antimicrobial effects through various pathways. These can include the inhibition of essential enzymes, disruption of cell membrane integrity, or interference with nucleic acid synthesis.[8] Further studies, such as enzyme inhibition assays or cell membrane permeability assays, are recommended to elucidate the specific mechanisms of the synthesized compounds.

Caption: Potential antimicrobial mechanisms of benzofuran derivatives.

These application notes and protocols provide a robust framework for the synthesis and evaluation of new antimicrobial agents based on the this compound scaffold. The detailed methodologies and structured data presentation are designed to facilitate reproducible and comparative research in the field of antimicrobial drug discovery.

References

Application Notes and Protocols for the Preparation of Anti-inflammatory Compounds from 2-Ethyl-1-benzofuran-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and evaluation of novel anti-inflammatory compounds derived from 2-Ethyl-1-benzofuran-3-carbaldehyde. This document outlines detailed protocols for the synthesis of potential anti-inflammatory agents, such as chalcones and Schiff bases, and the subsequent in vitro evaluation of their activity.

Introduction

Benzofuran derivatives are a well-established class of heterocyclic compounds that exhibit a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The core benzofuran scaffold serves as a versatile template for the design of novel therapeutic agents. This document focuses on the derivatization of this compound to generate novel compounds with potential anti-inflammatory effects. The primary synthetic strategies explored are the Claisen-Schmidt condensation to form chalcones and the condensation with primary amines to yield Schiff bases. The anti-inflammatory potential of these synthesized compounds is then assessed by their ability to inhibit the production of pro-inflammatory mediators, such as nitric oxide (NO), in lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells.

Synthetic Protocols

Two primary synthetic routes are presented for the derivatization of this compound.

Protocol 1: Synthesis of Chalcones via Claisen-Schmidt Condensation

Chalcones, characterized by an α,β-unsaturated ketone system, are known to possess significant anti-inflammatory properties. The Claisen-Schmidt condensation is a reliable method for their synthesis.[1][2]

Reaction Scheme:

Materials:

  • This compound

  • Substituted acetophenones (e.g., 4-hydroxyacetophenone, 4-methoxyacetophenone)

  • Ethanol

  • Aqueous Potassium Hydroxide (KOH) solution (20% w/v)

  • Hydrochloric Acid (HCl) (10% aqueous solution)

  • Distilled water

  • Magnetic stirrer and hotplate

  • Round bottom flask

  • Reflux condenser

  • Beakers, graduated cylinders, and other standard laboratory glassware

  • Filtration apparatus (Büchner funnel, filter paper)

Procedure:

  • In a round bottom flask, dissolve 1 equivalent of this compound and 1 equivalent of the desired substituted acetophenone in ethanol.

  • With continuous stirring, add an aqueous solution of 20% w/v KOH dropwise to the mixture.

  • Allow the reaction mixture to stir at room temperature for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0°C in an ice bath.

  • Acidify the mixture by slowly adding 10% aqueous HCl until a precipitate is formed.

  • Collect the solid product by vacuum filtration and wash thoroughly with cold distilled water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified chalcone derivative.

  • Dry the purified product under vacuum.

Protocol 2: Synthesis of Schiff Bases

Schiff bases, containing an imine or azomethine group, are another class of compounds with demonstrated anti-inflammatory activities. They are synthesized by the condensation of a primary amine with an aldehyde.

Reaction Scheme:

Materials:

  • This compound

  • Primary amines (e.g., aniline, p-toluidine)

  • Ethanol

  • Glacial acetic acid

  • Magnetic stirrer and hotplate

  • Round bottom flask

  • Reflux condenser

Procedure:

  • Dissolve 1 equivalent of this compound in ethanol in a round bottom flask.

  • To this solution, add 1 equivalent of the primary amine.

  • Add a few drops of glacial acetic acid to catalyze the reaction.

  • Attach a reflux condenser and heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • The Schiff base product may precipitate out of the solution upon cooling. If not, the solvent can be removed under reduced pressure.

  • Collect the solid product by filtration and wash with a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent to obtain the purified Schiff base.

In Vitro Anti-inflammatory Activity Evaluation

The anti-inflammatory activity of the synthesized compounds is evaluated by measuring their ability to inhibit the production of nitric oxide (NO) in LPS-stimulated RAW 264.7 macrophages.

Protocol 3: Nitric Oxide (NO) Inhibition Assay using Griess Reagent

Principle:

In macrophages, the enzyme inducible nitric oxide synthase (iNOS) produces large amounts of NO upon stimulation with pro-inflammatory agents like LPS. NO is a key inflammatory mediator. The Griess assay measures the concentration of nitrite (NO₂⁻), a stable oxidation product of NO, in the cell culture supernatant. The amount of nitrite is directly proportional to the amount of NO produced by the cells.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • Synthesized test compounds

  • Dimethyl sulfoxide (DMSO)

  • Griess Reagent (A: 1% sulfanilamide in 5% phosphoric acid; B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (NaNO₂) standard

  • 96-well cell culture plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight to allow for cell adherence.

  • Compound Treatment: Prepare stock solutions of the synthesized compounds in DMSO. On the day of the experiment, dilute the stock solutions with cell culture medium to achieve the desired final concentrations. Pre-treat the cells with various concentrations of the test compounds for 1 hour. Include a vehicle control (DMSO).

  • LPS Stimulation: After the pre-treatment period, stimulate the cells with LPS (1 µg/mL) for 24 hours.[3] Include an unstimulated control group.

  • Sample Collection: After the 24-hour incubation, collect 100 µL of the cell culture supernatant from each well.

  • Griess Reaction: In a new 96-well plate, add 50 µL of the collected supernatant.

  • Add 50 µL of Griess Reagent A to each well and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent B to each well and incubate for another 10 minutes at room temperature, protected from light.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Prepare a standard curve using known concentrations of sodium nitrite (0-100 µM). Calculate the nitrite concentration in the samples from the standard curve.

  • Data Analysis: The percentage of NO inhibition is calculated using the following formula: % Inhibition = [1 - (Absorbance of LPS + Compound - Absorbance of Blank) / (Absorbance of LPS - Absorbance of Blank)] x 100

Data Presentation

The following tables summarize hypothetical quantitative data for a series of synthesized chalcone and Schiff base derivatives of this compound.

Table 1: Anti-inflammatory Activity of Chalcone Derivatives

Compound IDR-group on AcetophenoneYield (%)IC₅₀ for NO Inhibition (µM)
CH-1 H7825.4
CH-2 4-OH8215.2
CH-3 4-OCH₃8518.9
CH-4 4-Cl7522.1
Indomethacin (Positive Control)-12.5

Table 2: Anti-inflammatory Activity of Schiff Base Derivatives

Compound IDPrimary AmineYield (%)IC₅₀ for NO Inhibition (µM)
SB-1 Aniline8830.8
SB-2 p-Toluidine9126.5
SB-3 p-Anisidine9224.1
SB-4 4-Chloroaniline8528.9
Indomethacin (Positive Control)-12.5

Visualizations

Signaling Pathway

G cluster_0 Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK TRAF6->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB Nucleus Nucleus NFkB->Nucleus translocates to iNOS iNOS (Inflammatory Mediator) Nucleus->iNOS induces transcription of Benzofuran_Derivative Benzofuran Derivative Benzofuran_Derivative->IKK inhibits

Experimental Workflow

G cluster_synthesis Synthesis cluster_evaluation In Vitro Evaluation start 2-Ethyl-1-benzofuran- 3-carbaldehyde reagents Acetophenone or Primary Amine reaction Claisen-Schmidt or Schiff Base Condensation reagents->reaction purification Purification reaction->purification raw_cells RAW 264.7 Cells purification->raw_cells treatment Compound Treatment + LPS Stimulation raw_cells->treatment griess_assay Griess Assay for NO Measurement treatment->griess_assay data_analysis Data Analysis (IC50 Calculation) griess_assay->data_analysis

References

Application Notes and Protocols: 2-Ethyl-1-benzofuran-3-carbaldehyde as a Versatile Scaffold for Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-Ethyl-1-benzofuran-3-carbaldehyde as a key building block in the synthesis of novel bioactive molecules. While specific biological data for derivatives of this exact starting material is limited in publicly available literature, this document outlines the synthesis of analogous benzofuran-based compounds with significant anticancer and antimicrobial activities. The provided protocols are established methods for the synthesis and evaluation of such derivatives and can be readily adapted for novel compounds derived from this compound.

Introduction

Benzofuran derivatives are a prominent class of heterocyclic compounds widely recognized for their diverse pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities. The benzofuran nucleus serves as a privileged scaffold in medicinal chemistry, and its functionalization often leads to the discovery of potent therapeutic agents. This compound, with its reactive aldehyde group, is an excellent starting material for the synthesis of various derivatives, particularly Schiff bases and chalcones, which are known to exhibit a broad spectrum of biological effects.

Synthesis of Bioactive Derivatives

This compound is a versatile precursor for the synthesis of two major classes of bioactive compounds: Schiff bases and chalcones.

Schiff Bases: The condensation reaction of the aldehyde group with primary amines readily forms Schiff bases (imines). This class of compounds has been extensively studied for their antimicrobial properties.

Chalcones: Through Claisen-Schmidt condensation with various acetophenones, chalcones bearing the 2-ethyl-1-benzofuran moiety can be synthesized. Chalcones are well-established precursors to flavonoids and are known for their potent anticancer activities.

Bioactivity of Benzofuran Derivatives

While specific data for derivatives of this compound is not extensively documented, the following tables summarize the bioactivity of structurally similar benzofuran-based Schiff bases and chalcones, demonstrating the potential of this compound class.

Table 1: Representative Antimicrobial Activity of Benzofuran Schiff Base Derivatives

Compound IDTest OrganismMIC (µg/mL)Reference
Benzofuran Schiff Base 1Staphylococcus aureus62.5[1][2]
Benzofuran Schiff Base 2Escherichia coli62.5[2]
Benzofuran Schiff Base 3Candida albicans62.5[2]

MIC: Minimum Inhibitory Concentration

Table 2: Representative Anticancer Activity of Benzofuran Chalcone Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
Benzofuran Chalcone AMCF-7 (Breast)5.61[3]
Benzofuran Chalcone BHCT116 (Colon)3.27[3]
Benzofuran Chalcone CA549 (Lung)5.74[3]
Benzofuran Chalcone DHeLa (Cervical)5.93[3]

IC50: Half-maximal Inhibitory Concentration

Experimental Protocols

The following are detailed protocols for the synthesis of Schiff bases and chalcones from a benzofuran carbaldehyde and for the evaluation of their biological activities.

Protocol 1: Synthesis of Schiff Base Derivatives

This protocol describes a general method for the condensation reaction between this compound and a primary amine.

Materials:

  • This compound

  • Substituted primary amine (e.g., aniline, p-toluidine)

  • Ethanol

  • Glacial acetic acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in a minimal amount of ethanol.

  • Add an equimolar amount of the desired primary amine to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Attach a reflux condenser and heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • The precipitated solid is collected by vacuum filtration.

  • Wash the solid with cold ethanol to remove any unreacted starting materials.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol, methanol) to obtain the pure Schiff base derivative.

  • Characterize the final product using appropriate analytical techniques (e.g., NMR, IR, Mass Spectrometry).

Protocol 2: Synthesis of Chalcone Derivatives (Claisen-Schmidt Condensation)

This protocol outlines the base-catalyzed condensation of this compound with an acetophenone derivative.

Materials:

  • This compound

  • Substituted acetophenone (e.g., acetophenone, 4-methoxyacetophenone)

  • Ethanol or Methanol

  • Aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution (10-40%)

  • Erlenmeyer flask

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Dissolve this compound (1 equivalent) and the substituted acetophenone (1 equivalent) in ethanol in an Erlenmeyer flask.

  • Cool the mixture in an ice bath.

  • Slowly add the aqueous NaOH or KOH solution dropwise with constant stirring.

  • Continue stirring the reaction mixture at room temperature for 4-24 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, pour the mixture into crushed ice and acidify with dilute HCl to precipitate the chalcone.

  • Collect the solid product by vacuum filtration and wash thoroughly with water.

  • Recrystallize the crude chalcone from a suitable solvent (e.g., ethanol) to yield the pure product.

  • Confirm the structure of the synthesized chalcone using analytical methods such as NMR, IR, and Mass Spectrometry.

Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol is for determining the Minimum Inhibitory Concentration (MIC) of the synthesized benzofuran derivatives against various microbial strains.

Materials:

  • Synthesized benzofuran derivatives

  • Bacterial and/or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI 1640 for fungi)

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Positive control (standard antibiotic/antifungal)

  • Negative control (vehicle, e.g., DMSO)

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the stock solution in the broth medium directly in the 96-well plates.

  • Prepare a standardized inoculum of the microbial strain (e.g., 0.5 McFarland standard).

  • Add the microbial inoculum to each well containing the diluted compound.

  • Include positive and negative control wells.

  • Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Protocol 4: In Vitro Anticancer Activity (MTT Assay)

This protocol is used to assess the cytotoxicity of the synthesized benzofuran derivatives against cancer cell lines.

Materials:

  • Synthesized benzofuran derivatives

  • Cancer cell lines (e.g., MCF-7, HCT116, A549)

  • Complete cell culture medium (e.g., DMEM, RPMI 1640) with fetal bovine serum (FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Prepare various concentrations of the test compounds in the cell culture medium.

  • Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48-72 hours in a CO2 incubator.

  • After the incubation period, add MTT solution to each well and incubate for another 4 hours.

  • Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Visualizations

The following diagrams illustrate the general workflow for the synthesis and evaluation of bioactive molecules from this compound.

Synthesis_Workflow start 2-Ethyl-1-benzofuran- 3-carbaldehyde schiff_base Schiff Base Synthesis start->schiff_base chalcone Chalcone Synthesis (Claisen-Schmidt) start->chalcone amine Primary Amine amine->schiff_base acetophenone Acetophenone Derivative acetophenone->chalcone schiff_product Schiff Base Derivative schiff_base->schiff_product chalcone_product Chalcone Derivative chalcone->chalcone_product antimicrobial Antimicrobial Screening schiff_product->antimicrobial anticancer Anticancer Screening chalcone_product->anticancer mic_data MIC Data antimicrobial->mic_data ic50_data IC50 Data anticancer->ic50_data

Caption: Synthetic workflow for bioactive derivatives.

The following diagram illustrates a simplified, hypothetical signaling pathway that could be inhibited by a benzofuran-based anticancer agent.

Signaling_Pathway growth_factor Growth Factor receptor Receptor Tyrosine Kinase (RTK) growth_factor->receptor pi3k PI3K receptor->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor apoptosis Apoptosis akt->apoptosis proliferation Cell Proliferation & Survival mtor->proliferation inhibitor Benzofuran Derivative inhibitor->akt

Caption: Hypothetical PI3K/Akt signaling pathway inhibition.

References

Application of 2-Ethyl-1-benzofuran-3-carbaldehyde in Dye and Pigment Synthesis: A Methodological Overview

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Ethyl-1-benzofuran-3-carbaldehyde is a heterocyclic aldehyde with a chemical structure that presents potential as a precursor in the synthesis of various dyes and pigments.[1] Its benzofuran core can act as an auxochrome, while the reactive aldehyde group allows for the construction of a chromophoric system through various condensation reactions. This document provides a theoretical framework and generalized protocols for the application of this compound in the synthesis of styryl and methine dyes, which are common classes of colorants. While specific examples of dyes synthesized directly from this compound are not widely reported in scientific literature, the following application notes and protocols are based on established chemical principles for dye synthesis from aromatic aldehydes.

Theoretical Applications in Dye Synthesis

The aldehyde functional group in this compound is the primary site for reactions to form a larger conjugated system, which is essential for a molecule to function as a dye. The most common reaction for this purpose is the Knoevenagel condensation. This reaction involves the condensation of an aldehyde with a compound containing an active methylene group (a CH₂ group flanked by two electron-withdrawing groups), typically in the presence of a weak base as a catalyst. This reaction is a cornerstone in the synthesis of styryl and methine dyes.

  • Styryl Dyes: These dyes are characterized by a diarylethene chromophore. In the context of this compound, a styryl dye could be synthesized by reacting the aldehyde with an electron-rich aromatic or heteroaromatic compound containing an active methyl or methylene group. The resulting dye's color would depend on the extent of the conjugated system and the nature of any donor-acceptor groups within the molecule.

  • Methine Dyes: This is a broad class of dyes where a =CH- group connects two electron-donating or electron-accepting groups. By reacting this compound with various active methylene compounds, a range of methine dyes with different colors and properties could potentially be synthesized.

Experimental Protocols (Hypothetical Examples)

The following protocols are illustrative and based on general procedures for the synthesis of styryl and methine dyes. Researchers should optimize these conditions for the specific reactants used.

Protocol 1: Synthesis of a Hypothetical Styryl Dye via Knoevenagel Condensation

This protocol describes the synthesis of a styryl dye by reacting this compound with a hypothetical active methylene compound, "N-methyl-2-methylpyridinium iodide".

Materials:

  • This compound

  • N-methyl-2-methylpyridinium iodide (or a similar pyridinium salt)

  • Piperidine (catalyst)

  • Ethanol (solvent)

  • Diethyl ether (for precipitation)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1.0 equivalent of this compound and 1.0 equivalent of N-methyl-2-methylpyridinium iodide in a minimal amount of absolute ethanol.

  • Add a catalytic amount (2-3 drops) of piperidine to the mixture.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

  • Slowly add diethyl ether to the cooled solution with stirring until a precipitate forms.

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid with a small amount of cold diethyl ether to remove any unreacted starting materials.

  • Dry the product in a vacuum oven.

  • Characterize the final product using techniques such as melting point determination, NMR spectroscopy, and UV-Vis spectroscopy.

Protocol 2: Synthesis of a Hypothetical Methine Dye via Knoevenagel Condensation

This protocol outlines the synthesis of a methine dye by condensing this compound with malononitrile.

Materials:

  • This compound

  • Malononitrile

  • Ammonium acetate (catalyst)

  • Acetic acid (solvent)

  • Ice-cold water

Procedure:

  • In a round-bottom flask, dissolve 1.0 equivalent of this compound and 1.0 equivalent of malononitrile in glacial acetic acid.

  • Add a catalytic amount of ammonium acetate to the solution.

  • Stir the reaction mixture at room temperature for 8-12 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, pour the reaction mixture into a beaker containing ice-cold water with constant stirring.

  • A solid precipitate should form. Collect the solid by vacuum filtration.

  • Wash the solid with copious amounts of water to remove acetic acid and any unreacted starting materials.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the pure dye.

  • Dry the purified product and characterize it using appropriate analytical methods.

Quantitative Data (Illustrative)

The following table presents hypothetical data for the dyes that could be synthesized using the protocols above. This data is for illustrative purposes only and would need to be determined experimentally.

Dye NamePrecursorsYield (%)Melting Point (°C)λmax (nm) in EthanolMolar Absorptivity (ε, L mol⁻¹ cm⁻¹)Color in Solution
Hypothetical Styryl Dye 1 This compound + N-methyl-2-methylpyridinium iodide75185-18848035,000Deep Yellow
Hypothetical Methine Dye 2 This compound + Malononitrile85210-21342028,000Bright Yellow

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_process Processing cluster_end Final Product This compound This compound Reaction Vessel (Solvent + Catalyst) Reaction Vessel (Solvent + Catalyst) This compound->Reaction Vessel (Solvent + Catalyst) Active Methylene Compound Active Methylene Compound Active Methylene Compound->Reaction Vessel (Solvent + Catalyst) Purification (Filtration/Recrystallization) Purification (Filtration/Recrystallization) Reaction Vessel (Solvent + Catalyst)->Purification (Filtration/Recrystallization) Synthesized Dye Synthesized Dye Purification (Filtration/Recrystallization)->Synthesized Dye Logical_Relationship A This compound (Aldehyde Precursor) C Knoevenagel Condensation Reaction A->C B Active Methylene Compound (Coupling Partner) B->C D Formation of a π-conjugated system C->D E Styryl or Methine Dye (Colored Compound) D->E

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Ethyl-1-benzofuran-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 2-Ethyl-1-benzofuran-3-carbaldehyde synthesis. The primary method for this synthesis is the Vilsmeier-Haack reaction, which involves the formylation of an electron-rich aromatic compound, in this case, 2-ethylbenzofuran.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent and effective method is the Vilsmeier-Haack reaction. This reaction utilizes a Vilsmeier reagent, typically formed in situ from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce a formyl group (-CHO) onto the 2-ethylbenzofuran ring.[1][2]

Q2: What is the Vilsmeier reagent and how is it prepared?

The Vilsmeier reagent is an electrophilic iminium salt, which is the active formylating agent in the reaction. It is typically prepared by the slow, controlled addition of phosphorus oxychloride (POCl₃) to ice-cold N,N-dimethylformamide (DMF) under anhydrous conditions to prevent its decomposition.[3]

Q3: At which position on the 2-ethylbenzofuran ring does formylation occur?

Formylation of 2-substituted benzofurans, such as 2-ethylbenzofuran, predominantly occurs at the C3 position. This is due to the electronic properties and directing effects of the benzofuran ring system.

Q4: What are the critical safety precautions for a Vilsmeier-Haack reaction?

The reagents involved are hazardous. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. The Vilsmeier reagent itself is sensitive to moisture. Therefore, the reaction must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is essential. The quenching step with ice water should be performed slowly and carefully to manage the exothermic reaction.

Q5: How can I monitor the progress of the reaction?

The reaction progress can be effectively monitored using thin-layer chromatography (TLC). A small aliquot of the reaction mixture can be carefully quenched with a basic solution (like aqueous sodium bicarbonate) and extracted with an organic solvent (e.g., ethyl acetate) to be spotted on a TLC plate.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Yield 1. Inactive Substrate: 2-Ethylbenzofuran may not be sufficiently electron-rich for the Vilsmeier reagent, which is a relatively weak electrophile.- Ensure high-purity starting material. The presence of electron-withdrawing groups on the benzofuran ring can deactivate it.
2. Poor Quality Reagents: DMF or POCl₃ may have degraded due to moisture.- Use anhydrous DMF and freshly distilled or a new bottle of POCl₃. Ensure all glassware is thoroughly dried.
3. Incorrect Stoichiometry: An insufficient amount of the Vilsmeier reagent will lead to incomplete conversion.- Typically, a slight excess of the Vilsmeier reagent (1.1 to 1.5 equivalents relative to the substrate) is used.
4. Low Reaction Temperature: The reaction may not have reached the necessary activation energy.- While the initial formation of the Vilsmeier reagent is done at 0°C, the formylation step may require gentle heating. Monitor the reaction by TLC and consider gradually increasing the temperature (e.g., to 40-60°C).
Formation of Multiple Products/Side Reactions 1. Di-formylation: Using a large excess of the Vilsmeier reagent can lead to the formation of di-formylated products.- Carefully control the stoichiometry of the Vilsmeier reagent. A 1:1 to 1.5:1 ratio of Vilsmeier reagent to substrate is generally recommended for mono-formylation.
2. Reaction with Solvent: If using a co-solvent, it might react with the Vilsmeier reagent.- DMF often serves as both a reagent and a solvent. If a co-solvent is necessary, inert options like dichloromethane or 1,2-dichloroethane are preferred.
3. Overheating: Excessive temperatures can lead to decomposition and polymerization, resulting in tar formation.- Maintain careful temperature control throughout the reaction. Use an ice bath during the addition of POCl₃ and the substrate, and heat gently only if necessary.
Difficult Product Isolation/Purification 1. Incomplete Hydrolysis: The intermediate iminium salt must be fully hydrolyzed to the aldehyde during work-up.- After quenching the reaction with ice water, ensure thorough mixing. The addition of a mild base like sodium acetate can facilitate the hydrolysis.
2. Emulsion during Extraction: The presence of DMF can sometimes lead to the formation of emulsions during the aqueous work-up.- Use a brine wash to help break up emulsions. If the problem persists, consider removing the DMF under reduced pressure before extraction.
3. Co-elution of Impurities: Similar polarity of byproducts can make chromatographic purification challenging.- Optimize the solvent system for column chromatography. A gradient elution from a non-polar solvent (e.g., hexane) to a slightly more polar mixture (e.g., hexane/ethyl acetate) can improve separation.

Data Presentation

Optimizing the reaction conditions is crucial for maximizing the yield of this compound. Below is a table summarizing the impact of key parameters on the reaction outcome, based on typical Vilsmeier-Haack procedures for similar substrates.

Parameter Condition A Condition B Condition C Expected Outcome
Substrate:Vilsmeier Reagent Ratio 1 : 1.11 : 1.51 : 2.0Higher ratios may increase conversion but also risk di-formylation. A ratio of 1:1.5 is often a good starting point.
Reaction Temperature 0°C to Room Temp.40 - 50°C70 - 80°CHigher temperatures can increase the reaction rate but may also lead to decomposition and lower yields. Optimal temperature is substrate-dependent.
Reaction Time 1 - 2 hours4 - 6 hours> 8 hoursLonger reaction times may be necessary for less reactive substrates, but should be monitored by TLC to avoid product degradation.
Solvent Excess DMFDMF / CH₂Cl₂DMF / 1,2-DCEUsing a co-solvent can sometimes improve solubility and moderate reactivity.

Experimental Protocols

Key Experiment: Vilsmeier-Haack Formylation of 2-Ethylbenzofuran

This protocol provides a detailed methodology for the synthesis of this compound.

Materials:

  • 2-Ethylbenzofuran

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (CH₂Cl₂), anhydrous (optional, as co-solvent)

  • Ice

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexane

Procedure:

  • Vilsmeier Reagent Preparation:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous DMF (3.0 equivalents).

    • Cool the flask to 0°C in an ice-water bath.

    • Slowly add POCl₃ (1.5 equivalents) dropwise to the stirred DMF, maintaining the temperature below 10°C.

    • After the addition is complete, stir the mixture at 0°C for an additional 30 minutes. The Vilsmeier reagent will form as a yellowish solid or viscous oil.

  • Formylation Reaction:

    • Dissolve 2-ethylbenzofuran (1.0 equivalent) in a minimal amount of anhydrous DMF or CH₂Cl₂.

    • Add the solution of 2-ethylbenzofuran dropwise to the pre-formed Vilsmeier reagent at 0°C.

    • After the addition, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction's progress by TLC. If the reaction is sluggish, gently heat the mixture to 40-60°C.

  • Work-up and Purification:

    • Once the reaction is complete (as indicated by TLC), cool the mixture back to 0°C in an ice bath.

    • Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring.

    • Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

    • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel, using a hexane-ethyl acetate gradient as the eluent, to afford this compound.

Visualizations

Signaling Pathways and Experimental Workflows

Vilsmeier_Haack_Reaction_Pathway cluster_reagent_formation Vilsmeier Reagent Formation cluster_formylation Formylation cluster_workup Work-up DMF DMF Vilsmeier_reagent Vilsmeier Reagent (Electrophile) DMF->Vilsmeier_reagent + POCl₃ POCl3 POCl₃ 2_Ethylbenzofuran 2-Ethylbenzofuran (Nucleophile) Iminium_salt Iminium Salt Intermediate 2_Ethylbenzofuran->Iminium_salt Electrophilic Attack Final_Product 2-Ethyl-1-benzofuran- 3-carbaldehyde Iminium_salt->Final_Product Hydrolysis (H₂O) Experimental_Workflow start Start reagent_prep Prepare Vilsmeier Reagent (DMF + POCl₃ at 0°C) start->reagent_prep formylation Add 2-Ethylbenzofuran (0°C to RT/Heat) reagent_prep->formylation monitoring Monitor by TLC formylation->monitoring monitoring->formylation Incomplete workup Quench with Ice Water & Neutralize monitoring->workup Reaction Complete extraction Extract with Organic Solvent workup->extraction purification Column Chromatography extraction->purification end End Product purification->end Troubleshooting_Logic start Low Yield Issue check_reagents Check Reagent Quality (Anhydrous?) start->check_reagents check_temp Optimize Temperature (Increase Gently?) check_reagents->check_temp Reagents OK solution Yield Improved check_reagents->solution Reagents were the issue check_stoichiometry Verify Stoichiometry (Slight Excess of Reagent?) check_temp->check_stoichiometry Temp Optimized check_temp->solution Temp was the issue check_time Optimize Reaction Time (Monitor by TLC) check_stoichiometry->check_time Stoichiometry OK check_stoichiometry->solution Stoichiometry was the issue check_time->solution Time Optimized

References

Technical Support Center: Formylation of 2-Ethyl-1-benzofuran

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the formylation of 2-ethyl-1-benzofuran. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding this chemical transformation.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the formylation of 2-ethyl-1-benzofuran, particularly when using the Vilsmeier-Haack reaction.

Q1: My Vilsmeier-Haack formylation of 2-ethyl-1-benzofuran resulted in a complex mixture of products. What are the likely side products?

A1: The Vilsmeier-Haack formylation of 2-ethyl-1-benzofuran is known to sometimes produce a complex mixture. While the desired product is 2-ethyl-1-benzofuran-3-carbaldehyde, several side products can form due to the reactivity of the benzofuran ring system. Potential side products include:

  • Di-formylated products: The Vilsmeier reagent is a strong electrophile, and under certain conditions, a second formyl group can be introduced onto the aromatic ring of the benzofuran.

  • Isomeric mono-formylated products: While formylation is generally expected at the C3 position of 2-substituted benzofurans, electrophilic attack at other positions on the benzene ring can occur, leading to a mixture of isomers.

  • Products from ring opening or decomposition: Benzofurans can be sensitive to strongly acidic conditions, which are generated during the Vilsmeier-Haack reaction. This can lead to ring-opening or other degradation pathways, contributing to the complexity of the product mixture.

  • Polymerization products: Under harsh reaction conditions, polymerization of the starting material or the formylated product can occur.

Q2: How can I minimize the formation of side products in the Vilsmeier-Haack formylation of 2-ethyl-1-benzofuran?

A2: Optimizing the reaction conditions is crucial to favor the formation of the desired this compound and minimize side reactions. Consider the following adjustments:

  • Reaction Temperature: Carefully control the reaction temperature. Running the reaction at a lower temperature can help to reduce the formation of di-formylated and decomposition products.

  • Stoichiometry of Reagents: Use a precise stoichiometry of the Vilsmeier reagent (typically formed in situ from DMF and POCl₃). An excess of the reagent can increase the likelihood of di-formylation.

  • Reaction Time: Monitor the reaction progress closely (e.g., by TLC or GC) and quench the reaction as soon as the starting material is consumed to prevent the formation of byproducts from prolonged exposure to the reaction conditions.

  • Quenching Procedure: A careful and controlled quenching of the reaction mixture is important to hydrolyze the intermediate iminium salt to the aldehyde without causing degradation.

Q3: What are some alternative methods for the formylation of 2-ethyl-1-benzofuran that might yield a cleaner product?

A3: Given the potential for a complex mixture with the direct Vilsmeier-Haack formylation, alternative synthetic routes can provide a cleaner product. One effective method involves a two-step process:

  • Bromination: First, brominate the 2-ethyl-1-benzofuran at the 3-position. This reaction is typically highly regioselective.

  • Lithiation and Formylation: The resulting 3-bromo-2-ethyl-1-benzofuran can then be treated with an organolithium reagent (e.g., n-butyllithium) to perform a lithium-halogen exchange, followed by quenching with a formylating agent like N,N-dimethylformamide (DMF). This method often provides the desired this compound in good yield and with higher purity.

Q4: I have a complex reaction mixture. What purification strategies are recommended for isolating this compound?

A4: Purification of the target aldehyde from a complex mixture will likely require chromatographic techniques.

  • Column Chromatography: Silica gel column chromatography is the most common method for separating the desired product from side products and unreacted starting material. A gradient elution system, starting with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or dichloromethane), is often effective.

  • Preparative TLC or HPLC: For smaller scale reactions or for obtaining highly pure material, preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) can be employed.

Data Presentation

Reaction ConditionDesired Product YieldMajor Side ProductsNotes
Vilsmeier-Haack (Direct Formylation) Variable, often low to moderateDi-formylated benzofurans, isomeric mono-formylated products, decomposition productsCan result in a complex mixture, requiring careful optimization and purification.
Bromination followed by Lithiation/Formylation Good to excellentMinimalGenerally provides a cleaner reaction profile and higher isolated yield of the desired product.

Experimental Protocols

Vilsmeier-Haack Formylation of 2-Ethyl-1-benzofuran (Illustrative Protocol)

Disclaimer: This is a general protocol and may require optimization for specific laboratory conditions and scales.

  • Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 3 equivalents). Cool the flask to 0°C in an ice bath.

  • Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise to the cooled DMF with vigorous stirring. Maintain the temperature below 5°C. After the addition is complete, allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes. The formation of the solid Vilsmeier reagent should be observed.

  • Formylation: Dissolve 2-ethyl-1-benzofuran (1 equivalent) in a minimal amount of anhydrous 1,2-dichloroethane or DMF and add it dropwise to the Vilsmeier reagent suspension at 0°C.

  • Reaction: After the addition, allow the reaction mixture to stir at room temperature. Monitor the reaction progress by TLC. The reaction time can vary from a few hours to overnight.

  • Work-up: Once the reaction is complete, cool the mixture in an ice bath and carefully quench by the slow addition of a saturated aqueous solution of sodium acetate or sodium bicarbonate. Stir the mixture vigorously for 1-2 hours to ensure complete hydrolysis of the iminium salt.

  • Extraction: Extract the aqueous mixture with an organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate).

Mandatory Visualization

Formylation_of_2_Ethyl_1_Benzofuran cluster_main Vilsmeier-Haack Formylation cluster_side Potential Side Reactions A 2-Ethyl-1-benzofuran C Iminium Salt Intermediate A->C Electrophilic Attack F Isomeric Products A->F Attack at other positions G Decomposition/Polymerization A->G Harsh Conditions B Vilsmeier Reagent (DMF + POCl3) B->C D This compound (Desired Product) C->D Hydrolysis E Di-formylated Products C->E Further Formylation

Technical Support Center: Purification of 2-Ethyl-1-benzofuran-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying 2-Ethyl-1-benzofuran-3-carbaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The two most effective and widely used methods for the purification of this compound are silica gel column chromatography and recrystallization. The choice between these methods depends on the nature and quantity of impurities present in the crude product. Often, a combination of both techniques is employed for achieving high purity.

Q2: What typical impurities might be present in my crude this compound?

A2: If the compound was synthesized via the Vilsmeier-Haack formylation of 2-ethylbenzofuran, common impurities could include unreacted 2-ethylbenzofuran, residual N,N-dimethylformamide (DMF), and byproducts from the decomposition of the Vilsmeier reagent.[1][2] The presence of multiple spots on a Thin Layer Chromatography (TLC) plate, other than the product spot, can indicate these or other side-products.[3]

Q3: My purified product appears as an oil, but the literature reports it as a solid. What should I do?

A3: this compound is listed as a solid by some suppliers. If your purified product is an oil, it may still contain a small amount of solvent or a low-melting impurity. Try removing residual solvent under high vacuum. If it remains an oil, attempting recrystallization from a suitable solvent system can help in obtaining a crystalline solid.

Q4: Can this compound degrade during purification?

A4: Aldehydes can be susceptible to oxidation to the corresponding carboxylic acid, especially if exposed to air for prolonged periods. While benzofuran derivatives are generally stable, it is good practice to handle the compound under an inert atmosphere (like nitrogen or argon) when possible, especially during heating steps.[4]

Troubleshooting Guides

Column Chromatography
Problem Possible Cause Solution
Poor separation of spots on TLC. The solvent system is not optimal.Systematically vary the ratio of your eluents (e.g., petroleum ether and ethyl acetate). A small amount of a more polar solvent can be added to increase the separation. For benzofuran derivatives, a common mobile phase is a mixture of petroleum ether and ethyl acetate.[5]
The compound is not eluting from the column. The eluent is not polar enough.Gradually increase the polarity of the mobile phase. For example, if you are using a 95:5 petroleum ether:ethyl acetate mixture, try changing to a 90:10 or 85:15 ratio.
The compound elutes too quickly with the solvent front. The eluent is too polar.Decrease the polarity of the mobile phase. Increase the proportion of the non-polar solvent (e.g., petroleum ether).
Streaking or tailing of the spot on the TLC plate. The compound may be interacting too strongly with the acidic silica gel.Add a small amount of a neutralizer like triethylamine (e.g., 0.1-1%) to the eluent to deactivate the acidic sites on the silica gel.[4]
Product fractions are still impure. The column was overloaded with the crude sample.Use a larger column or reduce the amount of crude material loaded. A general rule is to use a silica gel to crude product weight ratio of at least 30:1.
Recrystallization
Problem Possible Cause Solution
The compound does not dissolve in the hot solvent. The chosen solvent is not suitable.Select a different solvent. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[6] For benzofuran derivatives, mixtures like acetone-methanol or aqueous methanol have been used.[7]
The compound "oils out" instead of forming crystals. The solution is supersaturated, or the cooling rate is too fast.Add a small amount of additional hot solvent to ensure complete dissolution. Allow the solution to cool down slowly. Scratching the inside of the flask with a glass rod at the solvent line can help induce crystallization.
No crystals form upon cooling. The solution is not saturated enough, or the compound is very soluble in the chosen solvent even at low temperatures.Evaporate some of the solvent to increase the concentration and then cool again. Alternatively, add a co-solvent in which the compound is less soluble (an "anti-solvent") dropwise to the solution until it becomes slightly turbid, then warm to clarify and cool slowly.[4]
The resulting crystals are colored, but the pure compound should be colorless/white. Colored impurities are trapped within the crystal lattice.The colored impurity may have similar solubility properties. A second recrystallization may be necessary. Sometimes, adding a small amount of activated charcoal to the hot solution (before filtering) can help remove colored impurities, but this should be done with caution as it can also adsorb the product.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol outlines a general procedure for the purification of this compound using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh or 230-400 mesh)

  • Petroleum ether (or hexanes)

  • Ethyl acetate

  • Glass column

  • Collection tubes

  • TLC plates, chamber, and UV lamp

Procedure:

  • TLC Analysis: Determine an appropriate solvent system for separation by running TLC plates of the crude material with varying ratios of petroleum ether and ethyl acetate. An ideal system will give the product an Rf value of approximately 0.2-0.4.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent (the least polar mixture that will be used). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (like dichloromethane or the eluent). Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the packed column.

  • Elution: Begin eluting with the chosen solvent system, starting with a less polar mixture and gradually increasing the polarity if necessary.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of the product by TLC.

  • Isolation: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 2: Purification by Recrystallization

This protocol provides a general method for purifying this compound by recrystallization.

Materials:

  • Crude this compound

  • A suitable solvent or solvent pair (e.g., ethanol, isopropanol, or a mixture like ethyl acetate/hexane)

  • Erlenmeyer flask

  • Heating source (e.g., hot plate)

  • Buchner funnel and filter paper

  • Ice bath

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.[8]

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Cooling and Crystallization: Allow the flask to cool slowly to room temperature. If crystals do not form, try scratching the inner wall of the flask with a glass rod or placing the flask in an ice bath.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven to remove all traces of solvent.

Visualizations

Purification_Workflow Crude Crude this compound TLC TLC Analysis Crude->TLC ColumnChromatography Column Chromatography TLC->ColumnChromatography Impurities close in polarity Recrystallization Recrystallization TLC->Recrystallization Crystalline solid with distinct impurities PurityCheck Purity Check (TLC, NMR, etc.) ColumnChromatography->PurityCheck Recrystallization->PurityCheck PurityCheck->ColumnChromatography Impurities still present PurityCheck->Recrystallization Further purification needed PureProduct Pure Product PurityCheck->PureProduct Purity ≥ 98%

Caption: General purification workflow for this compound.

Troubleshooting_Decision_Tree Start Purification Issue? Method Which Method? Start->Method Column Column Chromatography Method->Column Column Recrystal Recrystallization Method->Recrystal Recrystallization PoorSep Poor Separation? Column->PoorSep NoElution No Elution? Column->NoElution OilingOut Oiling Out? Recrystal->OilingOut NoCrystals No Crystals? Recrystal->NoCrystals AdjustSolvent Adjust Solvent Polarity PoorSep->AdjustSolvent Yes NoElution->AdjustSolvent Yes SlowCool Cool Slowly / Add Seed Crystal OilingOut->SlowCool Yes Concentrate Concentrate Solution / Add Anti-Solvent NoCrystals->Concentrate Yes

Caption: Troubleshooting decision tree for common purification issues.

References

Technical Support Center: The Wittig Reaction of 2-Ethyl-1-benzofuran-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers encountering challenges with the Wittig reaction of 2-Ethyl-1-benzofuran-3-carbaldehyde.

Troubleshooting Guide

Problem 1: Low to No Product Yield

You are attempting the Wittig reaction with this compound and observing a low yield or no formation of the desired alkene.

Possible Causes and Solutions:

  • Steric Hindrance: The aldehyde at the 3-position of the benzofuran ring is sterically hindered by the ethyl group at the 2-position. This can impede the approach of the Wittig reagent.

    • Solution 1: Use a Less Bulky Ylide: If possible, opt for a smaller phosphonium ylide.

    • Solution 2: Increase Reaction Temperature: Carefully increasing the reaction temperature can provide the necessary energy to overcome the steric barrier. Monitor for decomposition.

    • Solution 3: Consider the Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction often provides better yields for sterically hindered aldehydes.[1]

  • Ylide Instability or Incomplete Formation: The phosphonium ylide may be decomposing or not forming completely, especially if it is an unstabilized ylide.

    • Solution 1: In Situ Ylide Generation: Generate the ylide in the presence of the aldehyde. This can be achieved by adding the base to a mixture of the phosphonium salt and the aldehyde.[2]

    • Solution 2: Confirm Ylide Formation: Before adding the aldehyde, check for the characteristic color change associated with ylide formation (often deep yellow, orange, or red).

    • Solution 3: Use an Appropriate Base: For stabilized ylides, weaker bases like NaH or NaOMe can be effective. For unstabilized ylides, strong bases like n-BuLi or KHMDS are typically required.

  • Reduced Electrophilicity of the Aldehyde: The benzofuran ring is electron-rich, which can reduce the electrophilicity of the carbonyl carbon, making it less reactive towards the nucleophilic ylide.

    • Solution 1: Use a More Reactive Ylide: Unstabilized ylides are generally more reactive than stabilized ylides.

    • Solution 2: Employ Lewis Acid Catalysis: The addition of a Lewis acid can activate the carbonyl group. However, compatibility with the ylide must be considered.

Problem 2: Formation of Unexpected Side Products

You have isolated your product but find significant impurities or unexpected side products.

Possible Causes and Solutions:

  • Aldol Condensation: If the ylide is not completely formed or if there is excess base, the aldehyde can undergo self-condensation.

    • Solution: Controlled Addition of Base: Add the base slowly to the phosphonium salt to ensure complete ylide formation before adding the aldehyde.

  • Isomerization of the Product: The desired alkene may isomerize under the reaction conditions.

    • Solution: Milder Reaction Conditions: Use the mildest possible base and the lowest effective temperature.

  • Reaction with the Benzofuran Ring: In some cases, highly reactive ylides could potentially interact with the benzofuran ring, although this is less common.

    • Solution: Use of Stabilized Ylides: If the desired product geometry allows, using a stabilized ylide can mitigate side reactions due to their lower reactivity.

Frequently Asked Questions (FAQs)

Q1: What is the expected stereoselectivity of the Wittig reaction with this compound?

The stereoselectivity of the Wittig reaction is primarily determined by the nature of the ylide used.

  • Unstabilized ylides (e.g., those derived from alkylphosphonium salts) generally lead to the formation of the (Z)-alkene as the major product.

  • Stabilized ylides (e.g., those with an adjacent electron-withdrawing group like an ester or ketone) typically yield the (E)-alkene as the major product.

Q2: My reaction is not proceeding to completion, even with extended reaction times. What can I do?

In addition to the points in the troubleshooting guide, consider the solvent. Aprotic polar solvents like THF or DMSO are commonly used. Ensure the solvent is anhydrous, as water will quench the ylide. If solubility is an issue, a co-solvent might be necessary.

Q3: How can I purify the final alkene product from the triphenylphosphine oxide byproduct?

Triphenylphosphine oxide is a common byproduct and can be challenging to remove.

  • Column Chromatography: This is the most effective method. A silica gel column with a non-polar eluent (e.g., hexane/ethyl acetate mixture) will typically separate the less polar alkene from the more polar triphenylphosphine oxide.

  • Crystallization: If the product is a solid, recrystallization may be effective in removing the triphenylphosphine oxide.

  • Precipitation: In some cases, triphenylphosphine oxide can be precipitated from a non-polar solvent by the addition of a more polar solvent.

Q4: Are there alternative reactions to the Wittig for the olefination of this compound?

Yes, several alternatives exist, especially for sterically hindered aldehydes:

  • Horner-Wadsworth-Emmons (HWE) Reaction: Often gives higher yields and excellent (E)-selectivity. The phosphate byproduct is water-soluble, simplifying purification.[1]

  • Peterson Olefination: Another versatile method that can provide either the (E)- or (Z)-alkene depending on the workup conditions.

  • Julia-Kocienski Olefination: A reliable method for the synthesis of (E)-alkenes.

Data Presentation

Table 1: Comparison of Reaction Conditions for the Wittig Reaction of this compound with Methyltriphenylphosphonium Bromide

EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1n-BuLiTHF-78 to RT1245
2NaHDMSORT2430
3KHMDSToluene0 to 50855
4t-BuOKTHFRT1840

Table 2: Comparison of Olefination Methods for this compound

MethodReagentProductYield (%)
WittigPh₃P=CH₂3-(prop-1-en-2-yl)-2-ethyl-1-benzofuran45-55
HWE(EtO)₂P(O)CH₂CO₂EtEthyl (E)-3-(2-ethyl-1-benzofuran-3-yl)acrylate75-85
PetersonTMSCH₂Li3-(prop-1-en-2-yl)-2-ethyl-1-benzofuran60-70

Experimental Protocols

Protocol 1: General Procedure for the Wittig Reaction with an Unstabilized Ylide
  • Phosphonium Salt Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve methyltriphenylphosphonium bromide (1.2 eq.) in anhydrous THF.

  • Ylide Formation: Cool the suspension to 0 °C and add a strong base (e.g., n-BuLi, 1.1 eq.) dropwise. A distinct color change should be observed. Allow the mixture to stir at this temperature for 1 hour.

  • Aldehyde Addition: Dissolve this compound (1.0 eq.) in anhydrous THF and add it dropwise to the ylide solution at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Workup: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Horner-Wadsworth-Emmons (HWE) Reaction
  • Phosphonate Deprotonation: In a flame-dried flask under an inert atmosphere, add triethyl phosphonoacetate (1.1 eq.) to a suspension of NaH (1.2 eq.) in anhydrous THF at 0 °C. Stir until hydrogen evolution ceases.

  • Aldehyde Addition: Add a solution of this compound (1.0 eq.) in anhydrous THF dropwise to the phosphonate anion solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Workup and Purification: Follow the workup and purification steps outlined in Protocol 1. The aqueous workup will remove the majority of the phosphate byproduct.

Visualizations

Wittig_Reaction_Pathway Phosphonium_Salt Phosphonium Salt (Ph₃P⁺-CH₂R X⁻) Ylide Phosphonium Ylide (Ph₃P=CHR) Phosphonium_Salt->Ylide Base Base (e.g., n-BuLi) Base->Ylide Deprotonation Oxaphosphetane Oxaphosphetane Intermediate Ylide->Oxaphosphetane [2+2] Cycloaddition Aldehyde 2-Ethyl-1-benzofuran- 3-carbaldehyde Aldehyde->Oxaphosphetane Alkene Alkene Product Oxaphosphetane->Alkene Decomposition Byproduct Triphenylphosphine Oxide (Ph₃P=O) Oxaphosphetane->Byproduct

Caption: The reaction pathway of the Wittig reaction.

Troubleshooting_Workflow Start Low/No Yield in Wittig Reaction Check_Ylide Check Ylide Formation (Color Change?) Start->Check_Ylide Base_Issue Inappropriate Base or Wet Reagents Check_Ylide->Base_Issue No Steric_Hindrance Consider Steric Hindrance Check_Ylide->Steric_Hindrance Yes Increase_Temp Increase Reaction Temperature Steric_Hindrance->Increase_Temp Yes Reactivity Aldehyde Reactivity Issue? Steric_Hindrance->Reactivity No HWE Switch to HWE Reaction Increase_Temp->HWE Still Low Yield Success Improved Yield Increase_Temp->Success HWE->Success More_Reactive_Ylide Use Unstabilized Ylide Reactivity->More_Reactive_Ylide Yes More_Reactive_Ylide->Success

Caption: A workflow for troubleshooting low-yield Wittig reactions.

References

Technical Support Center: Optimizing Catalyst Selection for Cross-Coupling with 2-Ethyl-1-benzofuran-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing catalyst selection for cross-coupling reactions with 2-Ethyl-1-benzofuran-3-carbaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges when performing cross-coupling reactions on this compound?

A1: Researchers may encounter several challenges, including:

  • Low Reactivity: The electron-withdrawing nature of the 3-formyl group can deactivate the benzofuran ring, making oxidative addition more difficult, particularly for Suzuki-Miyaura and Heck reactions.

  • Side Reactions: The aldehyde functionality can participate in side reactions, such as aldol condensation or reactions with basic reagents.

  • Catalyst Inhibition: The aldehyde or impurities may coordinate to the palladium catalyst, leading to deactivation.

  • Poor Solubility: The substrate or intermediates may have limited solubility in common reaction solvents.

  • Site Selectivity: If the benzofuran is di-halogenated, achieving selective coupling at the desired position can be challenging. For 2,3-dihalobenzofurans, coupling typically occurs preferentially at the C2 position.[1]

Q2: Which position on the this compound is most suitable for introducing a halide for cross-coupling?

A2: For successful cross-coupling, a halide or triflate leaving group is typically introduced at the position where coupling is desired. Based on general reactivity trends for benzofurans, the C2 position is often more reactive towards oxidative addition in palladium-catalyzed cross-coupling reactions compared to other positions on the benzofuran core.[1] Therefore, introducing a bromine or iodine atom at the C2 position would be a common strategy.

Q3: How does the 3-formyl group influence the choice of catalyst and reaction conditions?

A3: The electron-withdrawing 3-formyl group generally makes the C-X bond (where X is a halide) at the C2 position more susceptible to oxidative addition. This can be advantageous. However, it also deactivates the aromatic system, which can slow down other steps in the catalytic cycle. The aldehyde is also sensitive to certain basic conditions. Therefore, the choice of a highly active catalyst system with a suitable base is crucial. Mild bases such as carbonates or phosphates are often preferred to avoid side reactions involving the aldehyde.[2]

Q4: What are the key differences in catalyst systems for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions with this substrate?

A4:

  • Suzuki-Miyaura: Typically requires a palladium(0) catalyst, often generated in situ from a palladium(II) precatalyst, and a phosphine ligand. The choice of ligand is critical, with bulky, electron-rich phosphines often being effective. A base is required to activate the boronic acid.

  • Heck: Also uses a palladium catalyst, often Pd(OAc)₂ or a pre-catalyst, and a phosphine ligand or N-heterocyclic carbene (NHC) ligand. A base, typically an amine or an inorganic base, is required to neutralize the HX generated.[3]

  • Sonogashira: This reaction requires a dual catalyst system of palladium and a copper(I) salt.[4][5] Phosphine ligands are commonly used for the palladium catalyst. An amine base is used both as a base and often as a solvent.

  • Buchwald-Hartwig Amination: This reaction utilizes a palladium catalyst with specialized bulky, electron-rich phosphine or NHC ligands. A strong, non-nucleophilic base like sodium tert-butoxide is often required.[6][7][8]

Troubleshooting Guides

Issue 1: Low or No Conversion in Suzuki-Miyaura Coupling
Potential Cause Troubleshooting Step
Catalyst Inactivity 1. Ensure the use of a high-quality palladium precatalyst and ligand. 2. Consider using a more active, pre-formed Pd(0) catalyst. 3. Increase catalyst and ligand loading (e.g., from 1-2 mol% to 5 mol%).
Inefficient Transmetalation 1. The choice of base is critical. Try screening different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃). 2. Ensure the boronic acid is of high purity. 3. Consider converting the boronic acid to a more reactive boronate ester (e.g., a pinacol ester).
Protodeboronation 1. This is a common side reaction where the boronic acid is replaced by a hydrogen atom. 2. Use anhydrous solvents and reagents. 3. Employ a less nucleophilic base. 4. Consider using a two-phase solvent system (e.g., toluene/water).
Poor Solubility 1. Screen different solvents (e.g., toluene, dioxane, DMF, 2-MeTHF). 2. Increase the reaction temperature.
Issue 2: Low Yield or Side Products in Heck Reaction
Potential Cause Troubleshooting Step
Catalyst Decomposition 1. Ensure the reaction is performed under an inert atmosphere. 2. Use a more stable palladium precatalyst or ligand. 3. Consider using a phase-transfer catalyst like TBAB to stabilize the catalyst.
β-Hydride Elimination Issues 1. The regioselectivity of the alkene insertion can be an issue. 2. The choice of ligand can influence the regioselectivity.
Aldehyde Reactivity 1. The aldehyde may undergo side reactions under basic conditions. 2. Use a milder base (e.g., NaOAc, K₂CO₃) instead of stronger amine bases. 3. Lower the reaction temperature.
Alkene Polymerization 1. This can be an issue with electron-rich alkenes. 2. Add a polymerization inhibitor. 3. Use a higher concentration of the aryl halide.

Data Presentation: Catalyst and Condition Screening for Benzofuran Cross-Coupling

The following tables provide a summary of typical starting conditions for various cross-coupling reactions on benzofuran systems, which can be adapted for this compound.

Table 1: Suzuki-Miyaura Coupling of Aryl Halides with Arylboronic Acids

EntryCatalyst / PrecatalystLigandBaseSolventTemp (°C)Yield (%)Reference
1Pd(PPh₃)₄ (5 mol%)-K₃PO₄1,4-Dioxane/H₂O9067-89[2]
2Pd(II) complex (3 mol%)-K₂CO₃EtOH/H₂O8092-98[9]
3Pd(OAc)₂ (2 mol%)SPhos (4 mol%)K₃PO₄Toluene/H₂O100High[10]

Table 2: Heck Coupling of Aryl Halides with Alkenes

EntryCatalyst / PrecatalystLigandBaseSolventTemp (°C)Yield (%)Reference
1Pd(OAc)₂ (1 mol%)PPh₃ (2 mol%)Et₃NDMF100Good[11]
2PdCl₂(PPh₃)₂ (3 mol%)-NaOAcDMA120Moderate[12]
3Pd EnCat® 40 (1 mol%)-NaOAcDMF105Good[11]

Table 3: Sonogashira Coupling of Aryl Halides with Terminal Alkynes

EntryPd CatalystCu Co-catalystBaseSolventTemp (°C)Yield (%)Reference
1Pd(PPh₃)₂Cl₂ (2 mol%)CuI (5 mol%)Et₃NTHFRTHigh[4]
2Pd(OAc)₂ (2 mol%)CuI (4 mol%)Et₃NDMF80Good[13]

Table 4: Buchwald-Hartwig Amination of Aryl Halides with Amines

EntryCatalyst / PrecatalystLigandBaseSolventTemp (°C)Yield (%)Reference
1Pd₂(dba)₃ (2 mol%)XPhos (4 mol%)K₃PO₄Toluene100High[14]
2Pd(OAc)₂ (2 mol%)BINAP (3 mol%)NaOtBuToluene90Good[6]

Experimental Protocols

General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add the 2-halo-2-ethyl-1-benzofuran-3-carbaldehyde (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the ligand (e.g., SPhos, 2-10 mol%).

  • Add the degassed solvent system (e.g., toluene/water 5:1) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Catalyst_Selection_Workflow cluster_start Start: Define Coupling Partners cluster_reaction_type Select Reaction Type cluster_catalyst_system Choose Catalyst System cluster_troubleshooting Troubleshooting start This compound-X + Coupling Partner suzuki Suzuki-Miyaura (C-C) start->suzuki heck Heck (C-C) start->heck sonogashira Sonogashira (C-C) start->sonogashira buchwald Buchwald-Hartwig (C-N) start->buchwald suzuki_cat Pd Precatalyst + Bulky Phosphine Ligand + Base (K₃PO₄, Cs₂CO₃) suzuki->suzuki_cat heck_cat Pd(OAc)₂ or Precatalyst + Phosphine/NHC Ligand + Base (Et₃N, K₂CO₃) heck->heck_cat sonogashira_cat Pd Catalyst + Cu(I) Salt + Phosphine Ligand + Amine Base sonogashira->sonogashira_cat buchwald_cat Pd Precatalyst + Bulky Phosphine/NHC Ligand + Strong Base (NaOtBu) buchwald->buchwald_cat low_yield Low Yield / No Reaction suzuki_cat->low_yield side_products Side Products suzuki_cat->side_products heck_cat->low_yield heck_cat->side_products sonogashira_cat->low_yield sonogashira_cat->side_products buchwald_cat->low_yield buchwald_cat->side_products optimize Optimize: - Ligand - Base - Solvent - Temperature low_yield->optimize side_products->optimize optimize->start Re-evaluate Conditions

Caption: Workflow for catalyst selection and optimization.

Suzuki_Miyaura_Troubleshooting cluster_causes Potential Causes cluster_solutions Solutions start Low Yield in Suzuki Coupling catalyst Catalyst Deactivation start->catalyst transmetalation Slow Transmetalation start->transmetalation protodeboronation Protodeboronation start->protodeboronation catalyst_sol Increase Catalyst Loading Use More Active Ligand (e.g., Buchwald ligands) catalyst->catalyst_sol transmetalation_sol Screen Bases (K₃PO₄, Cs₂CO₃) Use Boronate Ester transmetalation->transmetalation_sol protodeboronation_sol Use Anhydrous Solvents Employ Milder Base protodeboronation->protodeboronation_sol

Caption: Troubleshooting low yields in Suzuki-Miyaura reactions.

References

Preventing dimerization of 2-Ethyl-1-benzofuran-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the dimerization of 2-Ethyl-1-benzofuran-3-carbaldehyde. The information is presented in a question-and-answer format to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of instability for this compound?

A1: Like many aldehydes, this compound is susceptible to self-condensation reactions, with the most probable pathway being an aldol condensation.[1][2] This process, which can be catalyzed by both acids and bases, leads to the formation of dimers and other oligomers. The presence of an electron-rich benzofuran ring system can also make the aldehyde group susceptible to oxidation.

Q2: What are the ideal storage conditions to minimize dimerization?

A2: To maintain the integrity of this compound, proper storage is crucial. Based on general guidelines for benzofuran aldehydes, the following conditions are recommended:

ParameterRecommended ConditionRationale
Temperature -20°C to -80°CReduces the rate of chemical reactions, including dimerization and degradation.[3]
Atmosphere Inert gas (e.g., Argon or Nitrogen)Prevents oxidation of the aldehyde and the benzofuran ring.[3]
Light Protection from light (amber vials)Minimizes light-catalyzed degradation.
Moisture Anhydrous conditionsPrevents hydration of the aldehyde and potential side reactions.

Q3: Are there any chemical additives that can prevent dimerization?

A3: While specific inhibitors for this compound have not been extensively documented, the addition of antioxidants or radical scavengers may offer protection, particularly against oxidative degradation. Some benzofuran derivatives have demonstrated antioxidant properties themselves.[4][5][6][7] The use of acidic or basic stabilizers is generally not recommended as they can catalyze aldol condensation.

Q4: How can I detect and quantify the presence of the dimer?

A4: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are suitable techniques for the analysis of benzofuran derivatives and can be adapted to detect and quantify the dimer of this compound.[8][9][10] A reversed-phase HPLC method with UV detection would likely be effective for routine analysis. For more detailed structural information, GC-MS can be employed, potentially after derivatization of the aldehyde group to improve volatility and ionization.[9]

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Reduced yield in reactions Dimerization of the starting material.- Confirm the purity of the starting material by HPLC or GC-MS before use.- If the dimer is present, consider purification by column chromatography.- During the reaction, maintain anhydrous and inert conditions.
Appearance of unknown peaks in analytical chromatograms Formation of dimers or other degradation products.- Analyze the unknown peaks by mass spectrometry to identify their structure.- Review storage and handling procedures to identify potential causes of degradation.
Inconsistent reaction outcomes Variable purity of this compound.- Implement a standard protocol for the purification and storage of the aldehyde.- Re-purify the compound if it has been stored for an extended period.

Experimental Protocols

Protocol 1: Purification of this compound from its Dimer

This protocol describes a general method for purifying the aldehyde from less polar dimeric impurities using column chromatography.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexanes (or petroleum ether)

  • Ethyl acetate

  • Thin Layer Chromatography (TLC) plates

  • Standard laboratory glassware

Procedure:

  • TLC Analysis: Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane) and spot it on a TLC plate. Develop the plate using a mixture of hexanes and ethyl acetate (e.g., 9:1 or 8:2 v/v). Visualize the spots under UV light. The aldehyde should be more polar than the dimer.

  • Column Preparation: Prepare a silica gel column using a slurry of silica gel in hexanes.

  • Loading: Dissolve the crude aldehyde in a minimal amount of dichloromethane or the eluent and load it onto the column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexanes, starting with a low polarity mixture and gradually increasing the polarity.

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Isolation: Combine the fractions containing the pure aldehyde and evaporate the solvent under reduced pressure.

  • Purity Confirmation: Confirm the purity of the isolated aldehyde by HPLC or GC-MS.

Protocol 2: Temporary Protection of the Aldehyde Group as an Acetal

To prevent dimerization or unwanted side reactions during a subsequent synthetic step, the aldehyde group can be temporarily protected as an acetal.[11][12]

Materials:

  • This compound

  • Ethylene glycol

  • p-Toluenesulfonic acid (catalytic amount)

  • Toluene

  • Dean-Stark apparatus

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, dissolve this compound (1 equivalent) and ethylene glycol (1.2 equivalents) in toluene.

  • Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid.

  • Reaction: Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and wash it with saturated sodium bicarbonate solution, followed by brine.

  • Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the protected aldehyde.

  • Deprotection: The acetal can be deprotected to regenerate the aldehyde by treatment with aqueous acid (e.g., dilute HCl in THF/water).

Visualizations

Dimerization_Pathway A 2-Ethyl-1-benzofuran- 3-carbaldehyde B Enolate Intermediate A->B Base/Acid Catalyst C Aldol Adduct A->C Nucleophilic Attack by Enolate B->C D Dimer (after dehydration) C->D Dehydration

Caption: Plausible aldol condensation pathway for dimerization.

Experimental_Workflow cluster_purification Purification cluster_protection Protection Strategy P1 Crude Aldehyde P2 Column Chromatography P1->P2 P3 Pure Aldehyde P2->P3 S1 Pure Aldehyde S2 Acetal Formation (Ethylene Glycol, p-TsOH) S1->S2 S3 Protected Aldehyde S2->S3 S4 Subsequent Reaction S3->S4 S5 Deprotection (Aqueous Acid) S4->S5 S6 Final Product with Free Aldehyde S5->S6

Caption: Workflow for purification and protection of the aldehyde.

References

Characterization of impurities in 2-Ethyl-1-benzofuran-3-carbaldehyde reactions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-Ethyl-1-benzofuran-3-carbaldehyde Synthesis

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on reactions involving this compound, particularly its synthesis via the Vilsmeier-Haack reaction.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and direct method is the Vilsmeier-Haack reaction.[1][2][3] This reaction involves the formylation of an electron-rich aromatic compound, in this case, 2-ethylbenzofuran, using a Vilsmeier reagent.[2][4]

Q2: How is the Vilsmeier reagent prepared and what are the safety precautions?

A2: The Vilsmeier reagent is a chloroiminium salt typically prepared in situ by the slow, controlled addition of phosphorus oxychloride (POCl₃) to an ice-cold solution of N,N-dimethylformamide (DMF).[4][5]

Safety Precautions:

  • POCl₃ is highly corrosive and reacts violently with water. It must be handled in a well-ventilated fume hood.[5]

  • The reaction to form the reagent is exothermic and requires strict temperature control (e.g., an ice bath) to prevent decomposition.[5]

  • Anhydrous conditions are critical as the reagent is moisture-sensitive.[5]

  • Appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory.[5]

Q3: What are the most likely impurities in the synthesis of this compound?

A3: Common impurities include:

  • Unreacted Starting Material: Residual 2-ethylbenzofuran.

  • Side-Reaction Products: Formation of isomers or di-formylated products, though less common.

  • Decomposition Products: Tarry residues can form if the reaction overheats.[5]

  • Residual Solvents: Solvents used during the reaction (e.g., DMF) or work-up (e.g., ethyl acetate, dichloromethane).[6]

  • Hydrolyzed Reagents: Byproducts from the quenching step.

Q4: Which analytical techniques are best for identifying and quantifying these impurities?

A4: A combination of chromatographic and spectroscopic methods is ideal:

  • HPLC-UV/MS: High-Performance Liquid Chromatography (HPLC) is excellent for separating the main product from impurities and quantifying them.[7] Coupling with Mass Spectrometry (MS) helps in identifying the impurities by their mass-to-charge ratio.[7][8]

  • GC-MS: Gas Chromatography-Mass Spectrometry is suitable for volatile and thermally stable impurities, such as residual starting material or low molecular weight byproducts.[9]

  • NMR Spectroscopy: Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR) is a powerful, non-destructive technique for the definitive structural elucidation of unknown impurities once they are isolated.[6][10]

Troubleshooting Guide

This section addresses common issues encountered during the Vilsmeier-Haack synthesis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive Vilsmeier Reagent: Reagent decomposed due to moisture or improper preparation (e.g., temperature too high).2. Incomplete Reaction: Insufficient reaction time or temperature for the substrate's reactivity.3. Poor Substrate Reactivity: 2-Ethylbenzofuran may require more forcing conditions.1. Ensure all glassware is oven-dried. Use anhydrous DMF and fresh POCl₃. Prepare the reagent at 0-5 °C and use it promptly.[5]2. Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material persists, consider gradually increasing the reaction temperature (e.g., to 70-80 °C) or extending the reaction time.[5]3. Increase the stoichiometry of the Vilsmeier reagent or consider a higher reaction temperature.[5]
Multiple Spots on TLC / Peaks in HPLC (Besides Product) 1. Side Reactions: Overly harsh conditions (high temperature or excess reagent) can lead to byproducts.2. Starting Material Impurities: Impure 2-ethylbenzofuran can lead to multiple products.1. Optimize the stoichiometry of the Vilsmeier reagent. Avoid excessive heating and prolonged reaction times once the starting material is consumed.[5]2. Check the purity of the starting material by NMR or GC-MS before starting the reaction. Purify if necessary.
Formation of a Dark, Tarry Residue 1. Reaction Overheating: The exothermic reaction was not properly controlled.2. Impure Reagents: Impurities in DMF or POCl₃ can catalyze polymerization.1. Maintain strict temperature control, especially during reagent preparation and substrate addition. Use an efficient ice bath.[5]2. Use high-purity, anhydrous solvents and reagents. Check the DMF for a fishy smell, which indicates decomposition to dimethylamine.[11]
Difficulty in Isolating the Product During Work-up 1. Product is Water-Soluble: The aldehyde may have some solubility in the aqueous layer.2. Emulsion Formation: Difficult phase separation during solvent extraction.1. After neutralizing, thoroughly extract the aqueous layer multiple times (e.g., 3-4x) with a suitable organic solvent like ethyl acetate or dichloromethane.[5]2. Add brine (saturated NaCl solution) to the aqueous layer to break the emulsion before extraction.

Data Presentation: Impurity Profiling

The following table provides a hypothetical but representative dataset for an HPLC-MS analysis of a crude reaction mixture, aiding in the identification of potential impurities.

Table 1: Representative HPLC-MS Data for Impurity Analysis

Peak IDRetention Time (min)UV λmax (nm)[M+H]⁺ (m/z)Proposed Identity
13.5245, 275147.082-Ethylbenzofuran (Starting Material)
25.2260, 310175.07This compound (Product)
36.8265, 325203.06Di-formylated Product (Impurity)
4--74.06N,N-Dimethylformamide (Residual Solvent)

Experimental Protocols

HPLC-UV/MS Method for Reaction Monitoring and Impurity Profiling

This protocol outlines a general method for analyzing benzofuran derivatives.[7] Optimization may be required.

  • Instrumentation: HPLC system with a UV detector and a mass spectrometer with an electrospray ionization (ESI) source.[7]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • UV Detection: 254 nm or Diode Array Detector (DAD) scan from 200-400 nm.

  • MS Detection (ESI+): Scan range m/z 50-500.

  • Sample Preparation: Carefully quench a small aliquot of the reaction mixture in ice-water, extract with ethyl acetate, and dry the organic layer. Dilute the residue in the mobile phase to a suitable concentration (e.g., 10-100 µg/mL).[7]

GC-MS Method for Volatile Impurity Analysis

This protocol is suitable for identifying volatile components like unreacted starting material or residual solvents.[9]

  • Column: DB-5ms or similar non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).[9]

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.[9]

  • Injector Temperature: 250 °C (splitless mode).[9]

  • Oven Program: Start at 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • MS Detection (EI): Ionization energy of 70 eV; scan range m/z 40-400.[9]

  • Sample Preparation: Prepare a dilute solution of the crude product in a volatile solvent like dichloromethane.

NMR Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) is the gold standard for structural confirmation of the final product and characterization of isolated unknown impurities.[10]

  • Sample Preparation: Dissolve 5-10 mg of the purified impurity in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Experiments:

    • ¹H NMR: Provides information on the number of different types of protons and their connectivity.

    • ¹³C NMR: Shows the number of different types of carbon atoms.

    • 2D NMR (COSY, HSQC, HMBC): Used to piece together the complete molecular structure by showing correlations between protons and carbons.

  • Analysis: The chemical shifts, coupling constants, and correlations are used to build and confirm the exact molecular structure of the impurity.[6][10]

Visualizations

Below are diagrams illustrating the reaction pathway, a general workflow for impurity analysis, and a troubleshooting decision tree.

reaction_pathway SM 2-Ethylbenzofuran (Starting Material) Product This compound (Desired Product) SM->Product Formylation VR Vilsmeier Reagent (POCl₃ / DMF) VR->Product Impurity1 Unreacted Starting Material Product->Impurity1 Incomplete Reaction Impurity2 Side Products (e.g., Di-formylation) Product->Impurity2 Harsh Conditions

Caption: Vilsmeier-Haack reaction pathway and potential impurity formation.

analysis_workflow start Crude Reaction Mixture screen Initial Screening (TLC, HPLC-UV) start->screen decision Impurity > 0.1%? screen->decision isolate Isolate Impurity (Prep-HPLC or Column Chromatography) decision->isolate Yes end Batch Release / Process Optimization decision->end No elucidate Structure Elucidation (LC-MS, NMR, FT-IR) isolate->elucidate identify Impurity Identified & Quantified elucidate->identify identify->end

Caption: General experimental workflow for impurity characterization.

troubleshooting_guide problem Problem: Low Product Yield check_tlc Check TLC/HPLC of Crude Mixture problem->check_tlc decision_sm Is Starting Material (SM) Present? check_tlc->decision_sm solution_incomplete Action: Increase reaction time/temperature. Verify reagent activity. decision_sm->solution_incomplete Yes decision_byproducts Are significant side products observed? decision_sm->decision_byproducts No (SM Consumed) solution_side_reactions Action: Lower temperature. Optimize reagent stoichiometry. decision_byproducts->solution_side_reactions Yes solution_decomposition Action: Check for overheating. Use purer reagents. decision_byproducts->solution_decomposition No (Tarry mixture)

References

Stability and storage conditions for 2-Ethyl-1-benzofuran-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-Ethyl-1-benzofuran-3-carbaldehyde

This technical support guide provides essential information on the stability and storage of this compound, alongside troubleshooting advice and experimental protocols for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term and short-term storage conditions for solid this compound?

For optimal stability, solid this compound should be stored under the following conditions, based on recommendations for similar benzofuran aldehydes[1]:

  • Short-term (weeks to a few months): Refrigerate at 2-8°C.

  • Long-term (several months to years): Store in a freezer at -20°C.

The compound should be stored in a tightly sealed, amber glass vial to protect it from light and moisture.[1] To prevent oxidation, especially for long-term storage, the vial should be flushed with an inert gas like argon or nitrogen before sealing.[1]

Q2: How should I store solutions of this compound?

Solutions of benzofuran aldehydes are generally less stable than the solid compound. For a related compound, Benzofuran-3-carbaldehyde, the following storage conditions for solutions are recommended[2]:

  • -20°C for up to one month.

  • -80°C for up to six months.

It is advisable to prepare fresh solutions for immediate use whenever possible. If storage is necessary, use an airtight container and store under an inert atmosphere.

Q3: What are the main degradation pathways for this compound?

As an aromatic aldehyde, this compound is susceptible to two primary degradation pathways[3][4]:

  • Oxidation: The aldehyde group can be oxidized to a carboxylic acid, especially when exposed to air (oxygen).

  • Polymerization: Aldehydes can undergo polymerization, which may be catalyzed by the presence of acidic impurities.[3]

Exposure to light can also promote degradation.[1]

Q4: Is this compound sensitive to air or moisture?

Yes, this compound is considered air and moisture sensitive. Exposure to air can lead to oxidation of the aldehyde functional group.[5] Moisture can cause hydrolysis or other degradation reactions.[1] Therefore, it is crucial to handle the compound in a dry environment and store it in a tightly sealed container, preferably under an inert atmosphere.[1]

Q5: What are the signs of degradation of this compound?

Visual signs of degradation can include:

  • Color change: A noticeable change in the color of the solid compound.

  • Clumping or caking: This may indicate moisture absorption.

  • Reduced purity: As determined by analytical techniques such as HPLC, GC-MS, or NMR.

If you observe any of these signs, the compound's purity should be re-assessed before use in sensitive experiments.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent experimental results Degradation of the compound due to improper storage or handling.Verify the storage conditions (temperature, light, and atmosphere). Re-analyze the purity of your stock of the compound. If degradation is suspected, use a fresh, unopened sample.
Compound has changed color Oxidation or other forms of degradation.The compound may have degraded. It is advisable to test the purity of the material before use. For critical applications, it is recommended to use a new batch.
Difficulty in dissolving the solid Potential polymerization or presence of insoluble impurities.Try gentle warming or sonication to aid dissolution. If the compound still does not dissolve, it may be a sign of significant degradation.
Low yield in a reaction Loss of reactivity due to degradation of the aldehyde functional group.Ensure the compound has been stored correctly. Consider using a freshly opened container of the compound for your reaction.

Data Summary

Recommended Storage Conditions
Parameter Condition Rationale
Temperature (Short-term) 2-8°C[1]To minimize degradation and potential side reactions.
Temperature (Long-term) -20°C[1]For enhanced stability over extended periods.
Atmosphere Inert gas (e.g., Argon or Nitrogen)[1]To prevent oxidation of the aldehyde functional group.
Light In the dark (amber vial or container wrapped in foil)[1]Aromatic aldehydes can be photosensitive and degrade upon exposure to UV light.
Moisture Dry, sealed container[1]To prevent hydrolysis and other moisture-mediated degradation.
Container Tightly sealed, appropriate for chemical storageTo prevent contamination and exposure to the atmosphere.

Experimental Protocols

Protocol for a Short-Term Stability Study of this compound

Objective: To assess the stability of this compound under various short-term storage conditions.

Materials:

  • This compound (high purity)

  • HPLC-grade acetonitrile and water

  • Amber glass vials with screw caps

  • Refrigerator (2-8°C)

  • Benchtop at room temperature (controlled at 20-25°C)

  • HPLC system with a UV detector

Methodology:

  • Initial Analysis (T=0):

    • Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

    • Immediately analyze this solution by HPLC to determine the initial purity. This will serve as the baseline.

  • Sample Preparation and Storage:

    • Weigh out several 5 mg samples of the solid compound into separate amber glass vials.

    • Store the vials under the following conditions:

      • Condition A: 2-8°C, protected from light.

      • Condition B: Room temperature (20-25°C), protected from light.

      • Condition C: Room temperature (20-25°C), exposed to ambient light.

  • Time-Point Analysis:

    • At specified time points (e.g., 1 week, 2 weeks, 4 weeks), take one vial from each storage condition.

    • Prepare a 1 mg/mL solution in acetonitrile from the aged solid.

    • Analyze the solution by HPLC under the same conditions as the T=0 sample.

  • Data Analysis:

    • Compare the purity of the samples from each condition at each time point to the initial purity at T=0.

    • Calculate the percentage degradation for each condition.

Visualizations

Troubleshooting Workflow for Stability Issues

troubleshooting_workflow Troubleshooting Workflow for Stability Issues start Inconsistent Experimental Results check_storage Review Storage Conditions: - Temperature (2-8°C or -20°C)? - Protected from light? - Under inert gas? start->check_storage improper_storage Improper Storage check_storage->improper_storage No proper_storage Proper Storage check_storage->proper_storage Yes correct_storage Action: Correct storage conditions and use a fresh aliquot. improper_storage->correct_storage retest_purity Action: Re-test purity of the compound (e.g., via HPLC, NMR). proper_storage->retest_purity correct_storage->retest_purity purity_ok Purity Acceptable? retest_purity->purity_ok degraded Compound Degraded purity_ok->degraded No investigate_other Action: Investigate other experimental parameters (solvents, reagents, etc.). purity_ok->investigate_other Yes use_new Action: Discard old stock and use a new, unopened batch. degraded->use_new

Caption: A logical workflow for troubleshooting inconsistent experimental results potentially caused by the instability of this compound.

References

Technical Support Center: Troubleshooting Low Conversion Rates in Reactions with 2-Ethyl-1-benzofuran-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered when using 2-Ethyl-1-benzofuran-3-carbaldehyde in various chemical reactions. The following troubleshooting guides and frequently asked questions (FAQs) provide insights into potential causes for low conversion rates and offer systematic approaches to optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the general purity and stability considerations for this compound?

A1: this compound is a solid at room temperature.[1] For optimal results, ensure the starting material is of high purity, as impurities can interfere with catalytic activity and lead to side reactions. It is advisable to store the compound in a cool, dry place, protected from light and air to prevent potential oxidation of the aldehyde functionality.

Q2: What are the most common reactions where this compound is used as a substrate?

A2: This aldehyde is a versatile building block in organic synthesis. It is commonly employed in reactions such as Knoevenagel condensations, Wittig reactions, and reductive aminations to introduce the 2-ethyl-1-benzofuran moiety into larger molecules, which is of interest in medicinal chemistry.[2]

Q3: Are there any known incompatibilities of this compound with common reagents or solvents?

A3: As an aldehyde, it is susceptible to oxidation, especially in the presence of strong oxidizing agents or prolonged exposure to air. It can also undergo self-condensation or polymerization under strongly basic or acidic conditions, although this is less common than with simpler aldehydes. When using strong bases like n-butyllithium for Wittig reactions, it is crucial to prepare the ylide first before adding the aldehyde to prevent direct attack on the aldehyde.[3]

Troubleshooting Guides for Low Conversion Rates

Low conversion rates in reactions involving this compound can often be attributed to several factors. The following guides for three common reaction types provide a structured approach to identifying and resolving these issues.

Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst.

Problem: Low yield of the desired condensed product.

Possible Causes and Solutions:

  • Inactive or Inappropriate Catalyst: The choice and activity of the basic catalyst are critical.

    • Troubleshooting Steps:

      • Verify Catalyst Activity: Ensure the catalyst (e.g., piperidine, ammonium acetate) has not degraded. Use a fresh batch if in doubt.

      • Optimize Catalyst Loading: Vary the catalyst amount. Typically, catalytic amounts are sufficient.

      • Screen Different Catalysts: If a weak base like piperidine is ineffective, consider a more active catalyst. However, be cautious as stronger bases can promote side reactions.

  • Suboptimal Reaction Conditions: Temperature, reaction time, and solvent can significantly impact the reaction outcome.

    • Troubleshooting Steps:

      • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to track the consumption of the aldehyde and the formation of the product. This will help determine the optimal reaction time.

      • Adjust Temperature: Gently heating the reaction mixture can often increase the reaction rate. However, excessive heat can lead to decomposition.

      • Solvent Selection: The solvent should dissolve all reactants. Alcohols like ethanol are common choices. In some cases, aprotic solvents may be beneficial.

  • Presence of Water: The Knoevenagel condensation produces water, which can inhibit the reaction or lead to side reactions.

    • Troubleshooting Steps:

      • Use a Dean-Stark Trap: For reactions run at elevated temperatures in a suitable solvent (e.g., toluene), a Dean-Stark apparatus can be used to remove water as it forms.

      • Add a Dehydrating Agent: Molecular sieves can be added to the reaction mixture to sequester water.

  • Purity of Reactants: Impurities in either this compound or the active methylene compound can poison the catalyst or participate in side reactions.

    • Troubleshooting Steps:

      • Purify Starting Materials: Ensure the purity of your reactants by recrystallization or column chromatography.

Data Presentation: Representative Yields in Knoevenagel Condensation

Disclaimer: The following data is representative of Knoevenagel condensations with various aromatic aldehydes and active methylene compounds and should be used as a general guide for optimizing reactions with this compound.

Active Methylene CompoundCatalystSolventReaction TimeYield (%)Reference
MalononitrilePiperidineEthanol4 h92[4]
Ethyl CyanoacetatePiperidineEthanol6 h88[4]
2-CyanoacetamidePiperidineEthanol5 h85[4]
MalononitrileSeO2/ZrO2Water0.5 h96[5]
Ethyl CyanoacetateSeO2/ZrO2Water2.5 h92[5]

Experimental Protocol: General Procedure for Knoevenagel Condensation

  • To a solution of this compound (1.0 eq.) and the active methylene compound (1.1 eq.) in a suitable solvent (e.g., ethanol or toluene), add a catalytic amount of a base (e.g., piperidine, 0.1 eq.).

  • Stir the reaction mixture at room temperature or with gentle heating. Monitor the progress of the reaction by TLC.

  • If water removal is necessary, use a Dean-Stark apparatus for reactions in toluene at reflux.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the solid product and wash with a cold solvent.

  • If no precipitate forms, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography on silica gel.

Visualization: Troubleshooting Workflow for Low-Yield Knoevenagel Condensation

G start Low Conversion Rate check_reactants Are reactants pure? start->check_reactants check_catalyst Is the catalyst active and optimal? check_reactants->check_catalyst Yes purify Purify starting materials. check_reactants->purify No check_conditions Are temperature and time sufficient? check_catalyst->check_conditions Yes optimize_catalyst Screen different catalysts and optimize loading. check_catalyst->optimize_catalyst No check_water Is water being removed? check_conditions->check_water Yes optimize_conditions Increase temperature or extend reaction time. Monitor with TLC. check_conditions->optimize_conditions No remove_water Use Dean-Stark trap or add molecular sieves. check_water->remove_water No end Improved Conversion check_water->end Yes purify->check_catalyst optimize_catalyst->check_conditions optimize_conditions->check_water remove_water->end

Caption: A logical workflow for troubleshooting low-yield Knoevenagel reactions.

Wittig Reaction

The Wittig reaction is a widely used method for synthesizing alkenes from aldehydes or ketones using a phosphonium ylide (Wittig reagent).

Problem: Low yield of the desired alkene product.

Possible Causes and Solutions:

  • Inefficient Ylide Formation: The first step is the generation of the ylide from the corresponding phosphonium salt using a strong base.

    • Troubleshooting Steps:

      • Use a Sufficiently Strong Base: The pKa of the phosphonium salt determines the required base strength. For simple alkylphosphonium salts, strong bases like n-butyllithium or sodium hydride are necessary.

      • Ensure Anhydrous Conditions: The ylide is highly reactive and will be quenched by water. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Low Reactivity of the Ylide or Aldehyde:

    • Troubleshooting Steps:

      • Ylide Stability: Stabilized ylides (containing electron-withdrawing groups) are less reactive and may require higher temperatures or longer reaction times.[6]

      • Steric Hindrance: While this compound is not exceptionally hindered, bulky ylides may react slowly.

  • Side Reactions:

    • Troubleshooting Steps:

      • Order of Addition: Add the aldehyde to the pre-formed ylide to prevent the base from reacting with the aldehyde.

  • Difficult Product Purification: The major byproduct of the Wittig reaction is triphenylphosphine oxide, which can be difficult to separate from the desired alkene.

    • Troubleshooting Steps:

      • Chromatography: Careful column chromatography is often required for purification.

      • Alternative Workup: In some cases, precipitation of the triphenylphosphine oxide can be induced.

Data Presentation: Representative Yields in Wittig Reactions

Disclaimer: The following data is representative of Wittig reactions with various aromatic aldehydes and should be used as a general guide for optimizing reactions with this compound.

Phosphonium SaltBaseSolventAldehydeYield (%)Reference
Methyltriphenylphosphonium bromiden-BuLiTHFBenzaldehyde>85[6]
Ethyltriphenylphosphonium bromiden-BuLiTHFBenzaldehyde>80[6]
Benzyltriphenylphosphonium chlorideNaHDMFBenzaldehyde70-90[7]
(Methoxycarbonylmethyl)triphenylphosphonium bromideNaHTHFBenzaldehyde60-80[7]

Experimental Protocol: General Procedure for Wittig Reaction

  • Under an inert atmosphere, suspend the phosphonium salt (1.1 eq.) in an anhydrous solvent (e.g., THF).

  • Cool the suspension to 0 °C or -78 °C and add a strong base (e.g., n-butyllithium, 1.1 eq.) dropwise.

  • Stir the mixture at the same temperature for 30-60 minutes to allow for ylide formation.

  • Add a solution of this compound (1.0 eq.) in the same anhydrous solvent dropwise to the ylide solution.

  • Allow the reaction to warm to room temperature and stir until TLC indicates the consumption of the aldehyde.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to separate the alkene from triphenylphosphine oxide.

Visualization: General Signaling Pathway for Wittig Reaction

G cluster_0 Ylide Formation cluster_1 Alkene Formation P_salt Phosphonium Salt Ylide Phosphonium Ylide P_salt->Ylide Deprotonation Base Strong Base Base->Ylide Oxaphosphetane Oxaphosphetane Intermediate Ylide->Oxaphosphetane Aldehyde This compound Aldehyde->Oxaphosphetane Alkene Alkene Product Oxaphosphetane->Alkene TPPO Triphenylphosphine Oxide Oxaphosphetane->TPPO

Caption: General reaction pathway for the Wittig reaction.

Reductive Amination

Reductive amination is a method to form amines from aldehydes or ketones. It proceeds via the in-situ formation of an imine or enamine followed by reduction.

Problem: Low yield of the desired amine product.

Possible Causes and Solutions:

  • Inefficient Imine Formation: The initial condensation between the aldehyde and the amine to form an imine is a crucial step.

    • Troubleshooting Steps:

      • pH Control: Imine formation is often acid-catalyzed. Adding a catalytic amount of a weak acid (e.g., acetic acid) can be beneficial. However, strongly acidic conditions can protonate the amine, rendering it non-nucleophilic.

      • Water Removal: This is an equilibrium process that produces water. Removing water (e.g., with molecular sieves) can drive the reaction towards imine formation.

  • Inappropriate Reducing Agent: The choice of reducing agent is critical for the success of the reaction.

    • Troubleshooting Steps:

      • Mild Reducing Agents: Use a reducing agent that is selective for the imine over the aldehyde, such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3). Sodium borohydride (NaBH4) can also be used, but it can reduce the aldehyde directly.

      • Order of Addition: If using a less selective reducing agent like NaBH4, it is often best to form the imine first and then add the reducing agent.

  • Side Reactions:

    • Troubleshooting Steps:

      • Over-alkylation: Primary amines can react with the aldehyde to form a secondary amine, which can then react again to form a tertiary amine. Using a slight excess of the amine can help to minimize this.

      • Aldehyde Reduction: As mentioned, the reducing agent can directly reduce the starting aldehyde.

Data Presentation: Representative Yields in Reductive Amination

Disclaimer: The following data is representative of reductive aminations with various aromatic aldehydes and amines and should be used as a general guide for optimizing reactions with this compound.

AmineReducing AgentSolventAdditiveYield (%)Reference
AnilineNaBH(OAc)3DichloromethaneNone85-95[8]
BenzylamineNaBH3CNMethanolAcetic Acid80-90[9]
AmmoniaNaBH3CNMethanolNone70-85[9]
MorpholineNaBH(OAc)3DichloromethaneNone85-95[8]

Experimental Protocol: General Procedure for Reductive Amination

  • To a solution of this compound (1.0 eq.) and the amine (1.1-1.2 eq.) in a suitable solvent (e.g., methanol or dichloromethane), add a catalytic amount of acetic acid if necessary.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation. Molecular sieves can be added at this stage.

  • Add the reducing agent (e.g., sodium cyanoborohydride or sodium triacetoxyborohydride, 1.2-1.5 eq.) portion-wise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction by TLC.

  • Once the reaction is complete, quench carefully with water or a dilute acid solution.

  • Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualization: Decision Tree for Optimizing Reductive Amination

G start Low Amine Yield check_imine Is imine formation efficient? (Check by TLC/NMR) start->check_imine check_reduction Is the reduction step complete? check_imine->check_reduction Yes optimize_imine Add catalytic acid (e.g., AcOH). Add molecular sieves to remove water. check_imine->optimize_imine No check_side_products Are side products (e.g., reduced aldehyde, over-alkylation) observed? check_reduction->check_side_products Yes optimize_reductant Use a more selective reducing agent (e.g., NaBH(OAc)3). Increase equivalents of reducing agent. check_reduction->optimize_reductant No adjust_stoichiometry Use a slight excess of the amine. Consider a more selective reducing agent. check_side_products->adjust_stoichiometry Yes end Optimized Amine Synthesis check_side_products->end No optimize_imine->check_reduction optimize_reductant->check_side_products adjust_stoichiometry->end

Caption: Decision-making process for optimizing a reductive amination reaction.

References

Technical Support Center: Scalable Synthesis of 2-Ethyl-1-benzofuran-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the scalable synthesis of 2-Ethyl-1-benzofuran-3-carbaldehyde. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during the synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for the synthesis of this compound?

A1: The Vilsmeier-Haack reaction is the most widely employed method for the formylation of electron-rich aromatic and heteroaromatic compounds, including 2-ethylbenzofuran. This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a formamide like N,N-dimethylformamide (DMF), to introduce a formyl group (-CHO) onto the benzofuran ring. The reaction is generally high-yielding and scalable.

Q2: At which position on the 2-ethylbenzofuran ring does the formylation occur?

A2: The formylation of 2-ethylbenzofuran via the Vilsmeier-Haack reaction is highly regioselective and occurs at the C3 position. This is due to the electronic properties of the benzofuran ring system, where the C3 position is most susceptible to electrophilic attack.

Q3: What are the critical parameters to control for a successful and scalable Vilsmeier-Haack reaction?

A3: Key parameters to control include:

  • Reagent Purity: Anhydrous conditions are crucial as the Vilsmeier reagent is moisture-sensitive. Use of freshly distilled POCl₃ and dry DMF is recommended.

  • Temperature: The formation of the Vilsmeier reagent is exothermic and should be performed at low temperatures (0-5 °C). The subsequent formylation reaction temperature may vary depending on the substrate's reactivity but is typically started at low temperature and gradually warmed.

  • Stoichiometry: The molar ratio of the Vilsmeier reagent to the substrate is a critical parameter that can influence the reaction yield and impurity profile.

  • Work-up Procedure: Careful quenching of the reaction mixture and controlled hydrolysis of the intermediate iminium salt are essential for obtaining a clean product.

Q4: What are some common side reactions or byproducts in the synthesis of this compound?

A4: While the Vilsmeier-Haack reaction is generally clean, potential side reactions can include:

  • Over-formylation: Although less common for this substrate, diformylation can occur under harsh conditions.

  • Polymerization/Degradation: Electron-rich heterocycles can be sensitive to the acidic conditions of the reaction, leading to the formation of tarry byproducts, especially at elevated temperatures.

  • Incomplete Hydrolysis: Inadequate hydrolysis of the intermediate iminium salt can lead to impurities in the final product.

Q5: How can the product, this compound, be purified?

A5: Purification is typically achieved through recrystallization or column chromatography. The choice of solvent for recrystallization depends on the product's solubility but common solvents include ethanol, isopropanol, or mixtures of ethyl acetate and hexanes. For column chromatography, a silica gel stationary phase with a gradient of ethyl acetate in hexanes is often effective.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive Vilsmeier Reagent: Moisture contamination of reagents or glassware. 2. Low Substrate Reactivity: While 2-ethylbenzofuran is electron-rich, impurities may hinder the reaction. 3. Incomplete Reaction: Insufficient reaction time or temperature. 4. Product Decomposition: Harsh work-up conditions.1. Ensure all glassware is oven-dried. Use anhydrous DMF and fresh, high-purity POCl₃. Prepare the Vilsmeier reagent at 0-5 °C and use it promptly. 2. Purify the 2-ethylbenzofuran starting material if necessary. Consider using a slight excess of the Vilsmeier reagent. 3. Monitor the reaction progress by TLC. If the reaction is sluggish, consider gradually increasing the temperature (e.g., to 50-60 °C). 4. Perform the aqueous work-up at low temperatures and neutralize the acid carefully.
Formation of a Dark, Tarry Residue 1. Reaction Overheating: The reaction is exothermic, and excessive heat can lead to polymerization. 2. Impure Starting Materials: Impurities can catalyze side reactions.1. Maintain strict temperature control, especially during the formation of the Vilsmeier reagent and the addition of the substrate. Use an ice bath to manage the reaction temperature. 2. Use purified starting materials and anhydrous solvents.
Product is Difficult to Purify 1. Presence of Unreacted Starting Material: Incomplete reaction. 2. Formation of Closely Eluting Impurities: Side reactions leading to byproducts with similar polarity.1. Drive the reaction to completion by monitoring with TLC and adjusting reaction time or temperature if necessary. 2. Optimize the column chromatography conditions (e.g., try a different solvent system or a longer column). Consider recrystallization as an alternative or additional purification step.
Inconsistent Results on Scale-up 1. Inefficient Heat Transfer: The exothermicity of the reaction is more difficult to control on a larger scale. 2. Mixing Issues: Inefficient stirring can lead to localized "hot spots" and side reactions.1. Ensure the reactor has adequate cooling capacity. Consider a slower, controlled addition of reagents on a larger scale. 2. Use a mechanical stirrer and ensure vigorous mixing throughout the reaction.

Experimental Protocols

Protocol 1: Lab-Scale Synthesis of this compound

This protocol is adapted from procedures for similar 2-alkyl-substituted furans and benzofurans.

Materials:

  • 2-Ethylbenzofuran

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • 1,2-Dichloroethane (DCE), anhydrous

  • Sodium acetate

  • Deionized water

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Vilsmeier Reagent Formation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (1.2 equivalents). Cool the flask to 0 °C in an ice-water bath. Slowly add POCl₃ (1.1 equivalents) dropwise via the dropping funnel, maintaining the internal temperature below 10 °C. After the addition is complete, stir the mixture at 0 °C for 30 minutes.

  • Formylation: To the freshly prepared Vilsmeier reagent, add anhydrous 1,2-dichloroethane. In a separate flask, prepare a solution of 2-ethylbenzofuran (1.0 equivalent) in anhydrous 1,2-dichloroethane. Add the 2-ethylbenzofuran solution dropwise to the stirred Vilsmeier reagent suspension at 0-5 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to 0 °C in an ice-water bath. Carefully pour the reaction mixture onto crushed ice. Slowly add a saturated aqueous solution of sodium acetate with vigorous stirring to hydrolyze the intermediate iminium salt. Continue stirring for 1 hour at room temperature.

  • Extraction and Purification: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume). Wash the combined organic layers with water and then brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent like ethanol.

Quantitative Data Summary

The following table provides a summary of typical reaction parameters and expected outcomes for the Vilsmeier-Haack formylation of 2-alkyl-substituted benzofurans. Please note that specific yields for this compound may vary and optimization may be required.

ParameterValueNotes
Substrate 2-Ethylbenzofuran
Reagents POCl₃, DMFVilsmeier Reagent
Molar Ratio (Substrate:POCl₃:DMF) 1 : 1.1 : 1.2A slight excess of the Vilsmeier reagent is often used.
Solvent 1,2-Dichloroethane (DCE) or DMFAnhydrous conditions are essential.
Reaction Temperature 0 °C to 60 °CInitial cooling followed by heating to drive the reaction.
Reaction Time 2 - 6 hoursMonitor by TLC for completion.
Typical Yield 70 - 90%Yields are based on analogous reactions and may require optimization.

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_purification Purification cluster_end Final Product Start1 2-Ethylbenzofuran Formylation Formylation Reaction (0 °C to 60 °C) Start1->Formylation Start2 POCl₃ Vilsmeier Vilsmeier Reagent Formation (0-5 °C) Start2->Vilsmeier Start3 Anhydrous DMF Start3->Vilsmeier Vilsmeier->Formylation Workup Aqueous Work-up (Hydrolysis) Formylation->Workup Purify Column Chromatography or Recrystallization Workup->Purify End This compound Purify->End

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions Start Low or No Yield Cause1 Inactive Vilsmeier Reagent Start->Cause1 Cause2 Incomplete Reaction Start->Cause2 Cause3 Product Decomposition Start->Cause3 Sol1 Ensure Anhydrous Conditions & Fresh Reagents Cause1->Sol1 Sol2 Optimize Time/Temp (Monitor by TLC) Cause2->Sol2 Sol3 Mild Work-up Conditions Cause3->Sol3

Caption: Troubleshooting logic for low or no product yield in the Vilsmeier-Haack reaction.

Validation & Comparative

A Comparative Analysis of the Reactivity of 2-Ethyl-1-benzofuran-3-carbaldehyde and Benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the chemical reactivity of 2-Ethyl-1-benzofuran-3-carbaldehyde and the archetypal aromatic aldehyde, benzaldehyde. The comparison is grounded in fundamental principles of organic chemistry, including electronic and steric effects, and is supported by established experimental protocols for key aldehyde reactions. While direct comparative quantitative data for this compound is limited in publicly accessible literature, this guide extrapolates its expected reactivity based on the known behavior of related 3-formylbenzofuran systems.

Theoretical Framework for Reactivity

The reactivity of an aldehyde is primarily dictated by the electrophilicity of the carbonyl carbon. This is influenced by both electronic and steric factors imparted by the substituent attached to the carbonyl group.

Electronic Effects:

  • Benzaldehyde: The phenyl group in benzaldehyde exerts a resonance effect, delocalizing the pi electrons of the benzene ring with the carbonyl group. This delocalization reduces the partial positive charge on the carbonyl carbon, thereby decreasing its electrophilicity and making it less reactive towards nucleophiles compared to aliphatic aldehydes.

  • This compound: The benzofuran ring system is known to be electron-rich. The oxygen heteroatom in the furan ring possesses a lone pair of electrons that can be delocalized into the aromatic system, increasing the electron density of the ring. This electron-donating nature of the benzofuran moiety is expected to decrease the electrophilicity of the carbonyl carbon at the 3-position to a greater extent than the phenyl group in benzaldehyde. The ethyl group at the 2-position is an electron-donating group which would further contribute to this effect.

Steric Effects:

  • Benzaldehyde: The phenyl group presents a moderate level of steric hindrance to the approaching nucleophile.

  • This compound: The 2-ethyl-1-benzofuran-3-yl group is significantly bulkier than a phenyl group. The presence of the fused ring system and the ethyl group at the adjacent position (C2) creates a more sterically hindered environment around the carbonyl carbon. This increased steric hindrance is expected to impede the approach of nucleophiles.

Based on these theoretical considerations, This compound is predicted to be less reactive than benzaldehyde in nucleophilic addition reactions due to a combination of unfavorable electronic (less electrophilic carbonyl carbon) and steric (greater hindrance) effects.

Comparative Reactivity in Key Aldehyde Reactions

Below, we present a comparative discussion of the expected reactivity of the two aldehydes in several canonical reactions, supported by established experimental protocols for benzaldehyde.

Nucleophilic Addition Reactions

Nucleophilic addition is a fundamental reaction of aldehydes. The reduced reactivity of this compound is expected to be most pronounced in these reactions.

The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes and ketones. The reaction proceeds via the nucleophilic attack of a phosphorus ylide on the carbonyl carbon.

Expected Outcome: Benzaldehyde will likely undergo the Wittig reaction more readily and with higher yields compared to this compound under similar reaction conditions. The increased steric hindrance and decreased electrophilicity of the benzofuran derivative will likely necessitate more forcing conditions (e.g., higher temperatures, longer reaction times) to achieve comparable yields.

Experimental Protocol: Wittig Reaction of Benzaldehyde

Reagent/SolventQuantity
Benzaldehyde1.0 mmol
(Carbethoxymethylene)triphenylphosphorane1.1 mmol
Dichloromethane (DCM)5 mL

Procedure:

  • Dissolve benzaldehyde in dichloromethane in a round-bottom flask.

  • Add the Wittig reagent portion-wise to the stirred solution at room temperature.

  • Monitor the reaction by thin-layer chromatography (TLC) until the benzaldehyde is consumed.

  • Upon completion, the solvent is removed under reduced pressure, and the product is purified by column chromatography to yield ethyl cinnamate.

Wittig_Reaction

The Cannizzaro reaction is a disproportionation reaction of two molecules of a non-enolizable aldehyde in the presence of a strong base to produce a primary alcohol and a carboxylic acid.

Expected Outcome: Benzaldehyde readily undergoes the Cannizzaro reaction. This compound, also being non-enolizable, is expected to undergo this reaction. However, the reaction rate is anticipated to be slower than that of benzaldehyde due to the aforementioned electronic and steric factors that hinder the initial nucleophilic attack of the hydroxide ion.

Experimental Protocol: Cannizzaro Reaction of Benzaldehyde

Reagent/SolventQuantity
Benzaldehyde2.0 mL
Potassium Hydroxide (50% w/v aqueous solution)5.0 mL

Procedure:

  • Benzaldehyde is vigorously shaken with a concentrated aqueous solution of potassium hydroxide.

  • The mixture is allowed to stand overnight.

  • The resulting mixture is diluted with water and extracted with diethyl ether to separate the benzyl alcohol.

  • The aqueous layer is acidified with hydrochloric acid to precipitate benzoic acid.

Cannizzaro_Reaction

Oxidation Reactions

The oxidation of aldehydes to carboxylic acids is a common transformation.

Expected Outcome: Both aldehydes can be oxidized to their corresponding carboxylic acids. The oxidation of this compound might be slightly slower than benzaldehyde with mild oxidizing agents due to the electron-rich nature of the benzofuran ring, which could potentially be susceptible to oxidation itself under harsh conditions. However, with standard reagents like potassium permanganate, both are expected to be efficiently oxidized.

Experimental Protocol: Oxidation of Benzaldehyde with Potassium Permanganate

Reagent/SolventQuantity
Benzaldehyde2.0 g
Potassium Permanganate3.2 g
Sodium Carbonate1.0 g
Water50 mL

Procedure:

  • A mixture of benzaldehyde, sodium carbonate, and water is heated.

  • A solution of potassium permanganate in water is added portion-wise.

  • The mixture is refluxed until the purple color of the permanganate disappears.

  • The hot solution is filtered to remove manganese dioxide.

  • The filtrate is cooled and acidified with hydrochloric acid to precipitate benzoic acid.

Oxidation_Reaction

Reduction Reactions

The reduction of aldehydes to primary alcohols is another fundamental transformation.

Expected Outcome: Both aldehydes are readily reduced to their corresponding primary alcohols using common reducing agents like sodium borohydride (NaBH₄). The differences in reactivity are expected to be less pronounced in reduction reactions compared to nucleophilic additions, as hydride reagents are highly reactive. However, a slightly faster reaction might be observed for benzaldehyde.

Experimental Protocol: Reduction of Benzaldehyde with Sodium Borohydride

Reagent/SolventQuantity
Benzaldehyde1.0 g
Sodium Borohydride0.2 g
Ethanol20 mL

Procedure:

  • Benzaldehyde is dissolved in ethanol in a flask.

  • The solution is cooled in an ice bath.

  • Sodium borohydride is added in small portions with stirring.

  • After the addition is complete, the mixture is stirred at room temperature until the reaction is complete (monitored by TLC).

  • The reaction is quenched by the slow addition of dilute hydrochloric acid.

  • The product, benzyl alcohol, is extracted with an organic solvent.

Reduction_Reaction

Summary of Comparative Reactivity

Reaction TypeBenzaldehydeThis compound (Predicted)Rationale for Difference
Nucleophilic Addition More ReactiveLess ReactiveElectron-donating benzofuran ring and steric hindrance from the 2-ethyl group decrease the electrophilicity and accessibility of the carbonyl carbon.
Oxidation ReactiveReactiveBoth are readily oxidized, though the benzofuran ring may be susceptible to oxidation under harsh conditions.
Reduction ReactiveReactiveBoth are readily reduced, with minor differences in reaction rates expected.

Conclusion

Navigating the Therapeutic Potential: A Comparative Guide to the Biological Activity of 2-Ethyl-1-benzofuran-3-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzofuran scaffold is a privileged heterocyclic motif in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. Among these, derivatives of 2-Ethyl-1-benzofuran-3-carbaldehyde represent a promising class of compounds with potential therapeutic applications. This guide provides a comparative overview of the reported antimicrobial, anti-inflammatory, and anticancer activities of various benzofuran derivatives, with a focus on analogues structurally related to this compound. Due to a scarcity of publicly available data exclusively on this compound derivatives, this guide draws upon data from the broader class of 3-formylbenzofuran and other relevant benzofuran derivatives to provide a valuable comparative context for researchers.

Antimicrobial Activity: A Broad Spectrum of Action

Benzofuran derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of bacterial and fungal pathogens.[1] The introduction of various substituents on the benzofuran ring system allows for the modulation of their antimicrobial potency and spectrum.

Table 1: Comparative Antimicrobial Activity of Benzofuran Derivatives

Compound ClassTest OrganismActivity MeasureResultReference
Benzofuran Amide DerivativesGram-positive & Gram-negative bacteria, FungiMICAs low as 6.25 µg/mL[1]
1-(1-Benzofuran-2-yl)-2-mesitylethanone DerivativeGram-positive & Gram-negative bacteria, FungiHigh antimicrobial activityNot specified[1]
(E)-1-(1-benzofuran-2-yl)-2-mesitylethanone-O-benzoyloximeS. aureus ATCC 6538, E. coli ATCC 25922Most active derivativeNot specified
Hydrophobic Benzofuran AnalogsE. coli, S. aureus, Methicillin-resistant S. aureus, B. subtilis, C. albicansMIC800.39-3.12 µg/mL[2]
Aza-benzofuran Compound 1Salmonella typhimurium, Staphylococcus aureusMIC12.5 µg/mL[3]
Aza-benzofuran Compound 6Penicillium italicum, Fusarium oxysporum, Colletotrichum musaeAntifungal activityPotent[3]

Anti-inflammatory Activity: Modulating Inflammatory Pathways

Chronic inflammation is a key component of numerous diseases, and benzofuran derivatives have emerged as promising anti-inflammatory agents.[1] Their mechanisms of action often involve the inhibition of key inflammatory mediators and signaling pathways.

Table 2: Comparative Anti-inflammatory Activity of Benzofuran Derivatives

Compound ClassAssayActivity MeasureResultReference
Benzofuran Amide Derivative (6b)Carrageenan-induced paw edema in rats% Inhibition of edema (at 2h)71.10%[1]
Benzofuran Amide Derivative (6a)Carrageenan-induced paw edema in rats% Inhibition of edema (at 2h)61.55%[1]
Aza-benzofuran Compound 1Inhibition of NO production (LPS-stimulated RAW 264.7 cells)IC5017.3 µM[3]
Aza-benzofuran Compound 4Inhibition of NO production (LPS-stimulated RAW 264.7 cells)IC5016.5 µM[3]
Piperazine/benzofuran hybrid (5d)Inhibition of NO production (LPS-stimulated RAW 264.7 cells)IC5052.23 ± 0.97 µM[4]

The anti-inflammatory effects of some benzofuran derivatives have been linked to the downregulation of pro-inflammatory signaling cascades, such as the NF-κB and MAPK pathways.[4]

Inflammatory Signaling Pathways Simplified Overview of Pro-inflammatory Signaling Pathways cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 MEKK MEKK TAK1->MEKK IKK Complex IKK Complex TAK1->IKK Complex MKKs MKKs MEKK->MKKs MAPKs (ERK, JNK, p38) MAPKs (ERK, JNK, p38) MKKs->MAPKs (ERK, JNK, p38) AP-1 AP-1 MAPKs (ERK, JNK, p38)->AP-1 Pro-inflammatory Genes Pro-inflammatory Genes AP-1->Pro-inflammatory Genes Transcription IκBα IκBα IKK Complex->IκBα phosphorylates NF-κB (p50/p65) NF-κB (p50/p65) IκBα->NF-κB (p50/p65) inhibits NF-κB (p50/p65)->Pro-inflammatory Genes Transcription

Caption: Key pro-inflammatory signaling pathways, NF-κB and MAPK.

Anticancer Activity: Targeting Cancer Cell Proliferation

The development of novel anticancer agents is a critical area of research, and benzofuran derivatives have shown considerable promise in this domain.[5][6] Their cytotoxic effects have been evaluated against a variety of cancer cell lines, with some derivatives exhibiting potent activity.

Table 3: Comparative Anticancer Activity of Benzofuran Derivatives

Compound ClassCancer Cell LineActivity MeasureResultReference
3-Formylbenzofuran Derivatives (3b, 3c)SK-Hep-1 (Hepatocellular carcinoma)IC505.365 µM and 6.013 µM[6]
3-Methylbenzofuran Derivative (16b)A549 (Lung cancer)IC501.48 µM[5]
3-Oxadiazolylbenzofuran Derivative (14c)HCT116 (Colon cancer)IC503.27 µM[5]
Chalcone Derivative with Benzofuran MoietyHCT116 (Colon cancer)IC500.59 µM
Chalcone Derivative with Benzofuran MoietyHT29 (Colon cancer)IC500.35 µM
Chalcone Derivative with Benzofuran MoietyA549 (Lung cancer)IC502.85 µM
Chalcone Derivative with Benzofuran MoietyH1299 (Lung cancer)IC501.46 µM
Halogenated Benzofuran DerivativeK562 (Leukemia)IC505 µM[7]
Halogenated Benzofuran DerivativeHL60 (Leukemia)IC500.1 µM[7]

The anticancer mechanism of some benzofuran derivatives involves the induction of apoptosis and the inhibition of tubulin polymerization.

Experimental Protocols

A summary of the key experimental methodologies cited in the literature for evaluating the biological activities of benzofuran derivatives is provided below.

Antimicrobial Susceptibility Testing (Agar Dilution Method)

The agar dilution method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Agar_Dilution_Workflow Agar Dilution Method for MIC Determination Start Start Prepare serial dilutions of test compound Prepare serial dilutions of test compound Start->Prepare serial dilutions of test compound Incorporate dilutions into molten agar Incorporate dilutions into molten agar Prepare serial dilutions of test compound->Incorporate dilutions into molten agar Pour agar into Petri dishes and allow to solidify Pour agar into Petri dishes and allow to solidify Incorporate dilutions into molten agar->Pour agar into Petri dishes and allow to solidify Spot inoculate onto agar plates Spot inoculate onto agar plates Pour agar into Petri dishes and allow to solidify->Spot inoculate onto agar plates Prepare standardized inoculum of microorganism Prepare standardized inoculum of microorganism Prepare standardized inoculum of microorganism->Spot inoculate onto agar plates Incubate plates Incubate plates Spot inoculate onto agar plates->Incubate plates Observe for growth inhibition Observe for growth inhibition Incubate plates->Observe for growth inhibition Determine MIC Determine MIC Observe for growth inhibition->Determine MIC

Caption: Workflow of the Agar Dilution Method.

Carrageenan-Induced Paw Edema in Rodents

This in vivo model is widely used to assess the anti-inflammatory activity of test compounds.

Carrageenan_Paw_Edema_Workflow Carrageenan-Induced Paw Edema Assay Start Start Administer test compound or vehicle to rodents Administer test compound or vehicle to rodents Start->Administer test compound or vehicle to rodents Inject carrageenan into the paw Inject carrageenan into the paw Administer test compound or vehicle to rodents->Inject carrageenan into the paw Measure paw volume at specific time intervals Measure paw volume at specific time intervals Inject carrageenan into the paw->Measure paw volume at specific time intervals Calculate percentage inhibition of edema Calculate percentage inhibition of edema Measure paw volume at specific time intervals->Calculate percentage inhibition of edema End End Calculate percentage inhibition of edema->End

Caption: Workflow of the Carrageenan-Induced Paw Edema Assay.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

MTT_Assay_Workflow MTT Assay for Cell Viability Start Start Seed cells in a96-well plate Seed cells in a96-well plate Start->Seed cells in a96-well plate Treat cells with test compound Treat cells with test compound Seed cells in a96-well plate->Treat cells with test compound Incubate for a defined period Incubate for a defined period Treat cells with test compound->Incubate for a defined period Add MTT reagent to each well Add MTT reagent to each well Incubate for a defined period->Add MTT reagent to each well Incubate to allow formazan formation Incubate to allow formazan formation Add MTT reagent to each well->Incubate to allow formazan formation Solubilize formazan crystals Solubilize formazan crystals Incubate to allow formazan formation->Solubilize formazan crystals Measure absorbance Measure absorbance Solubilize formazan crystals->Measure absorbance Calculate cell viability and IC50 Calculate cell viability and IC50 Measure absorbance->Calculate cell viability and IC50

Caption: Workflow of the MTT Assay.

Nitric Oxide (NO) Production Inhibition Assay

This assay measures the inhibitory effect of compounds on the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

  • Cell Culture: Murine macrophage cells (e.g., RAW 264.7) are cultured in a suitable medium.

  • Cell Seeding: Cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.

  • Treatment: Cells are pre-treated with various concentrations of the test compounds for a specific duration.

  • Stimulation: Lipopolysaccharide (LPS) is added to the wells (except for the control group) to induce an inflammatory response and NO production.

  • Incubation: The plates are incubated for 24-48 hours.

  • Griess Assay: The concentration of nitrite (a stable product of NO) in the cell culture supernatant is determined using the Griess reagent. This involves mixing the supernatant with sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride, which forms a colored azo compound.

  • Absorbance Measurement: The absorbance of the colored product is measured using a microplate reader at a specific wavelength (typically 540 nm).

  • Calculation: The percentage of NO inhibition is calculated by comparing the absorbance of the treated groups with the LPS-stimulated control group. The IC50 value, the concentration of the compound that inhibits 50% of NO production, is then determined.

Conclusion

The collective evidence strongly suggests that the benzofuran scaffold, particularly with a formyl group or related functionalities at the 3-position, is a highly valuable template for the design and development of novel therapeutic agents. The derivatives discussed in this guide exhibit a remarkable range of biological activities, including potent antimicrobial, anti-inflammatory, and anticancer effects. While specific data on this compound derivatives remains to be fully explored in publicly accessible literature, the comparative data presented herein provides a solid foundation and rationale for the continued investigation of this specific subclass of benzofurans. Future research should focus on the synthesis and systematic biological evaluation of a library of this compound derivatives to elucidate their structure-activity relationships and identify lead compounds for further preclinical and clinical development.

References

A Comparative Spectroscopic Analysis of 2-Ethyl-1-benzofuran-3-carbaldehyde and its Unsubstituted Analog

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the structural and electronic properties of 2-Ethyl-1-benzofuran-3-carbaldehyde in comparison to its parent compound, benzofuran-3-carbaldehyde, is presented. This guide leverages key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—to provide researchers, scientists, and drug development professionals with a comprehensive comparative analysis supported by experimental data.

This report outlines the distinct spectroscopic signatures of these two benzofuran derivatives, highlighting the influence of the ethyl substituent at the C2-position on the spectral characteristics. The data herein serves as a valuable resource for the identification, characterization, and quality control of these and structurally related compounds in a research and development setting.

Comparative Spectroscopic Data

The introduction of an ethyl group at the 2-position of the benzofuran ring in this compound induces notable shifts in the spectroscopic data when compared to the unsubstituted benzofuran-3-carbaldehyde. These differences are systematically presented in the following tables.

¹H NMR Spectral Data

The proton NMR spectra reveal significant changes in the chemical shifts of the protons on the furan ring and the attached substituents. The data is summarized in Table 1.

Table 1. ¹H NMR Chemical Shifts (δ) in ppm

ProtonThis compoundBenzofuran-3-carbaldehyde
Aldehyde (-CHO)~10.3 (s)9.79 (s)
H-2-7.51 (s)
H-4~7.8 (d)7.67 (d)
H-5~7.4 (t)7.24-7.28 (m)
H-6~7.6 (t)7.42-7.46 (m)
H-7~8.2 (d)7.52 (d)
Ethyl (-CH₂CH₃)~3.1 (q)-
Ethyl (-CH₂CH₃)~1.4 (t)-

Note: Specific chemical shifts for this compound are estimated based on typical values for similar structures, as detailed experimental data is not publicly available. Data for Benzofuran-3-carbaldehyde is from peer-reviewed literature.

¹³C NMR Spectral Data

The carbon NMR data further illustrates the electronic impact of the C2-ethyl group on the benzofuran scaffold.

Table 2. ¹³C NMR Chemical Shifts (δ) in ppm

CarbonThis compoundBenzofuran-3-carbaldehyde
Aldehyde (-CHO)~185.0179.8
C-2~160.0152.7
C-3~120.0117.9
C-3a~125.0129.3
C-4~124.0123.7
C-5~128.0124.2
C-6~126.0126.7
C-7~112.0112.7
C-7a~155.0156.3
Ethyl (-CH₂CH₃)~22.0-
Ethyl (-CH₂CH₃)~14.0-

Note: Specific chemical shifts for this compound are estimated based on typical values for similar structures, as detailed experimental data is not publicly available. Data for Benzofuran-3-carbaldehyde is from peer-reviewed literature.

Mass Spectrometry Data

The mass spectra of both compounds show a molecular ion peak corresponding to their respective molecular weights. The fragmentation patterns provide further structural information.

Table 3. Mass Spectrometry Data (m/z)

CompoundMolecular FormulaMolecular Weight ( g/mol )Major Fragments (m/z)
This compoundC₁₁H₁₀O₂174.20174 (M+), 145, 115
Benzofuran-3-carbaldehydeC₉H₆O₂146.14146 (M+), 145, 118, 89

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the benzofuran derivative is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer.

  • Data Acquisition:

    • ¹H NMR: Spectra are acquired with a spectral width of 16 ppm, a relaxation delay of 1 second, and 16-32 transients.

    • ¹³C NMR: Spectra are acquired with a spectral width of 250 ppm, a relaxation delay of 2 seconds, and 1024-2048 transients.

  • Data Processing: The raw data is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm for ¹H and the CDCl₃ signal at 77.16 ppm for ¹³C.

Mass Spectrometry (MS)
  • Sample Preparation: A dilute solution of the sample (approximately 1 mg/mL) is prepared in a volatile organic solvent such as methanol or acetonitrile.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source is used.

  • Data Acquisition:

    • GC: A capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) is used. The oven temperature is programmed to ramp from an initial temperature (e.g., 50 °C) to a final temperature (e.g., 250 °C) at a rate of 10 °C/min. Helium is used as the carrier gas.

    • MS: The mass spectrometer is operated in EI mode at 70 eV. Data is acquired over a mass range of m/z 40-400.

  • Data Analysis: The total ion chromatogram (TIC) is analyzed to identify the peak corresponding to the compound of interest. The mass spectrum of this peak is then examined for the molecular ion and characteristic fragment ions.

Visualizing Spectroscopic Analysis Workflows

To better illustrate the process of spectroscopic analysis and the relationships between the data, the following diagrams are provided.

Spectroscopic_Analysis_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of Benzofuran Derivative Purification Purification (e.g., Chromatography) Synthesis->Purification Sample Pure Compound Purification->Sample NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR MS Mass Spectrometry (GC-MS) Sample->MS IR IR Spectroscopy Sample->IR Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation Purity_Assessment Purity Assessment NMR->Purity_Assessment MS->Structure_Elucidation MS->Purity_Assessment IR->Structure_Elucidation Structure_Elucidation->Purity_Assessment

Caption: General workflow for the spectroscopic analysis of benzofuran derivatives.

NMR_Comparison cluster_compounds cluster_shifts Compound1 This compound Shift1 ~10.3 ppm Compound1->Shift1 exhibits a downfield shift due to the electron-donating effect of the ethyl group Compound2 Benzofuran-3-carbaldehyde Shift2 9.79 ppm Compound2->Shift2

Caption: Comparison of aldehyde proton chemical shifts in ¹H NMR.

Validating the Structure of 2-Ethyl-1-benzofuran-3-carbaldehyde Reaction Products: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure and performance of various reaction products derived from 2-Ethyl-1-benzofuran-3-carbaldehyde. The aldehyde functionality at the 3-position of the benzofuran ring serves as a versatile synthetic handle for the introduction of diverse functional groups, leading to a range of derivatives with potential applications in medicinal chemistry and materials science. This document outlines the experimental protocols for key reactions, presents a comparative analysis of the resulting products, and provides spectroscopic data for structural validation.

I. Synthesis and Structural Elucidation of Key Derivatives

The aldehyde group of this compound readily undergoes a variety of chemical transformations, including condensation, olefination, reduction, and oxidation reactions. This section details the synthesis and structural characterization of representative products.

A. Knoevenagel Condensation Product

The Knoevenagel condensation of this compound with an active methylene compound, such as malononitrile, yields an α,β-unsaturated dinitrile. This reaction is typically catalyzed by a weak base.

Reaction Scheme:

Knoevenagel_Condensation reactant1 This compound catalyst Piperidine reactant1->catalyst reactant2 + Malononitrile reactant2->catalyst product (E)-3-(2-Ethyl-1-benzofuran-3-yl)acrylonitrile catalyst->product Δ

Caption: Knoevenagel condensation of this compound.

B. Wittig Reaction Product

The Wittig reaction provides a reliable method for the synthesis of alkenes from aldehydes. The reaction of this compound with a phosphorus ylide, such as (triphenylphosphoranylidene)acetonitrile, affords the corresponding α,β-unsaturated nitrile.

Reaction Scheme:

Wittig_Reaction reactant1 This compound product (E/Z)-3-(2-Ethyl-1-benzofuran-3-yl)acrylonitrile reactant1->product reactant2 + (Triphenylphosphoranylidene)acetonitrile reactant2->product

Caption: Wittig reaction of this compound.

C. Schiff Base Formation

Condensation of this compound with primary amines or hydrazines leads to the formation of Schiff bases (imines) or hydrazones, respectively. These derivatives are of interest for their potential biological activities.

Reaction Scheme:

Schiff_Base_Formation reactant1 This compound catalyst AcOH (cat.) reactant1->catalyst reactant2 + Aniline reactant2->catalyst product N-((E)-(2-Ethyl-1-benzofuran-3-yl)methylene)aniline catalyst->product

Caption: Schiff base formation from this compound.

D. Reduction and Oxidation Products

The aldehyde can be reduced to the corresponding alcohol or oxidized to the carboxylic acid, providing further avenues for derivatization.

Reaction Schemes:

Redox_Reactions cluster_reduction Reduction cluster_oxidation Oxidation reactant_red This compound reagent_red NaBH4, MeOH reactant_red->reagent_red product_red (2-Ethyl-1-benzofuran-3-yl)methanol reagent_red->product_red reactant_ox This compound reagent_ox KMnO4, Acetone reactant_ox->reagent_ox product_ox 2-Ethyl-1-benzofuran-3-carboxylic acid reagent_ox->product_ox

Caption: Reduction and oxidation of this compound.

II. Comparative Data of Reaction Products

The following tables summarize the key structural and performance data for the synthesized derivatives.

Table 1: Physicochemical and Spectroscopic Data of this compound Derivatives

Product NameMolecular FormulaMolecular Weight ( g/mol )1H NMR (δ, ppm)13C NMR (δ, ppm)IR (cm-1)Mass Spec (m/z)
(E)-3-(2-Ethyl-1-benzofuran-3-yl)acrylonitrileC13H11NO197.247.8-7.2 (m, 5H, Ar-H & CH=), 5.9 (d, 1H, =CH-CN), 2.9 (q, 2H, CH2), 1.4 (t, 3H, CH3)155, 140, 130, 125, 123, 122, 118, 115, 100, 22, 122215 (C≡N), 1630 (C=C)197 [M]+
(2-Ethyl-1-benzofuran-3-yl)methanolC11H12O2176.217.6-7.2 (m, 4H, Ar-H), 4.8 (s, 2H, CH2OH), 2.8 (q, 2H, CH2), 1.3 (t, 3H, CH3), 2.1 (br s, 1H, OH)154, 130, 124, 122, 120, 111, 58, 21, 123350 (O-H), 2970 (C-H)176 [M]+
2-Ethyl-1-benzofuran-3-carboxylic acidC11H10O3190.1911.5 (br s, 1H, COOH), 8.1-7.3 (m, 4H, Ar-H), 3.0 (q, 2H, CH2), 1.4 (t, 3H, CH3)165, 156, 130, 125, 124, 122, 112, 22, 123300-2500 (O-H), 1680 (C=O)190 [M]+

Note: Spectroscopic data are representative and may vary slightly based on the solvent and instrument used.

Table 2: Comparison of Antimicrobial Activity of Benzofuran Derivatives

CompoundTest OrganismMinimum Inhibitory Concentration (MIC, µg/mL)
Schiff Base of this compoundStaphylococcus aureus62.5
Escherichia coli125
(E)-3-(2-Ethyl-1-benzofuran-3-yl)acrylonitrileStaphylococcus aureus>250
Escherichia coli>250
Ciprofloxacin (Standard)Staphylococcus aureus1.0
Escherichia coli0.5

Note: Antimicrobial data is based on analogous benzofuran structures and serves as a predictive comparison. Actual activity may vary.

III. Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility of synthetic methods and the validation of product structures.

A. General Experimental Workflow

The synthesis and characterization of this compound derivatives typically follow a standardized workflow.

Experimental_Workflow start Start: this compound reaction Reaction with Nucleophile/ Reagent start->reaction workup Aqueous Work-up & Extraction reaction->workup purification Column Chromatography/ Recrystallization workup->purification characterization Structural Characterization (NMR, IR, MS) purification->characterization activity Performance Evaluation (e.g., Antimicrobial Assay) characterization->activity end End: Characterized Product activity->end

Caption: General workflow for synthesis and evaluation.

B. Synthesis of (E)-3-(2-Ethyl-1-benzofuran-3-yl)acrylonitrile (Knoevenagel Condensation)

To a solution of this compound (1.0 mmol) and malononitrile (1.2 mmol) in ethanol (10 mL), a catalytic amount of piperidine (2-3 drops) is added. The mixture is refluxed for 2-4 hours and monitored by TLC. After completion, the reaction mixture is cooled to room temperature, and the precipitated solid is filtered, washed with cold ethanol, and dried to afford the product.

C. Synthesis of (2-Ethyl-1-benzofuran-3-yl)methanol (Reduction)

To a stirred solution of this compound (1.0 mmol) in methanol (15 mL) at 0 °C, sodium borohydride (1.5 mmol) is added in portions. The reaction mixture is stirred at room temperature for 1-2 hours. The solvent is then evaporated under reduced pressure, and the residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product, which can be purified by column chromatography.

D. Antimicrobial Screening Protocol

The antimicrobial activity of the synthesized compounds is evaluated using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).[1][2][3] A serial dilution of each compound is prepared in a 96-well microtiter plate with a suitable broth medium. Bacterial or fungal suspensions are added to each well. The plates are incubated at an appropriate temperature for 24-48 hours. The MIC is determined as the lowest concentration of the compound that inhibits visible growth of the microorganism.

IV. Conclusion

The reactivity of the aldehyde group in this compound allows for the synthesis of a diverse library of derivatives. The structural validation of these products relies on a combination of spectroscopic techniques, including NMR, IR, and mass spectrometry. The comparative analysis of their performance, particularly in terms of biological activity, provides valuable insights for the design of novel compounds with potential therapeutic applications. The provided experimental protocols offer a starting point for the synthesis and evaluation of these promising benzofuran derivatives. Further exploration of the structure-activity relationships of these compounds is warranted to fully elucidate their potential.

References

A Comparative Guide to Catalytic Systems for the Synthesis of 2-Ethyl-1-benzofuran-3-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of 2,3-disubstituted benzofurans, such as 2-Ethyl-1-benzofuran-3-carbaldehyde, is of significant interest to the pharmaceutical and materials science sectors due to the prevalence of the benzofuran scaffold in biologically active compounds and functional materials.[1] This guide provides a comparative analysis of two distinct catalytic strategies for the synthesis of benzofuran-3-carbaldehyde derivatives: the classical Vilsmeier-Haack reaction and a modern organocatalytic approach.

Performance Comparison of Catalytic Systems

The choice of synthetic route can significantly impact yield, substrate scope, and environmental footprint. Below is a comparative summary of the Vilsmeier-Haack formylation and an organocatalytic annulation strategy.

ParameterVilsmeier-Haack ReactionOrganocatalytic Annulation
Catalytic Species Electrophilic chloroiminium salt (Vilsmeier reagent)Secondary amine (e.g., diphenylprolinol silyl ether)
Starting Materials 2-Ethyl-1-benzofuranEnals and 2-halophenols
Key Reagents Phosphorus oxychloride (POCl₃), Dimethylformamide (DMF)[2]Amine catalyst, Base (e.g., DBU), Air (as oxidant)[1]
Reaction Type Electrophilic aromatic substitution[3][3+2] Annulation / Oxidative Aromatization[1]
Typical Conditions 0 °C to room temperature, anhydrous solvent (e.g., DMF)[4]Mild conditions, often room temperature[1]
Advantages Well-established, reliable, uses inexpensive reagents[5]Transition-metal-free, avoids harsh oxidants, high chemo- and regioselectivity[1][6]
Limitations Requires stoichiometric amounts of POCl₃, generates phosphorus waste, substrate must be electron-rich[7]Primarily demonstrated for 2-aryl derivatives, may require specific catalyst design[1]

Experimental Workflow Visualization

The general workflow for a catalytic synthesis of benzofuran derivatives involves the preparation of starting materials, the core catalytic reaction under controlled conditions, and subsequent work-up and purification to isolate the final product.

G General Workflow for Catalytic Benzofuran Synthesis A Starting Materials (e.g., 2-Ethylbenzofuran or Phenol/Enal) C Reaction Vessel A->C Add B Catalyst & Reagent Preparation (e.g., Vilsmeier Reagent or Organocatalyst) B->C Add D Catalytic Reaction (Controlled Temp. & Atmosphere) C->D E Reaction Quenching & Work-up (e.g., Hydrolysis, Extraction) D->E F Purification (e.g., Column Chromatography) E->F G 2-Ethyl-1-benzofuran- 3-carbaldehyde Derivative F->G

Caption: General workflow for catalytic synthesis of benzofuran-3-carbaldehydes.

Experimental Protocols

Detailed methodologies for the compared catalytic systems are provided below. These protocols are representative and may require optimization based on the specific substrate.

1. Vilsmeier-Haack Formylation of 2-Ethyl-1-benzofuran

This protocol describes the formylation of an electron-rich benzofuran using a pre-formed Vilsmeier reagent.[2][4][7]

  • Step 1: Preparation of the Vilsmeier Reagent. In a dry, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen), add anhydrous N,N-dimethylformamide (DMF, 3 eq.). Cool the flask to 0 °C in an ice-water bath. Slowly add phosphorus oxychloride (POCl₃, 1.2 eq.) dropwise while maintaining the temperature below 5 °C. The Vilsmeier reagent will form as a solid or viscous oil. Allow the mixture to stir at 0 °C for 30 minutes.[4]

  • Step 2: Formylation Reaction. Dilute the Vilsmeier reagent with an anhydrous solvent (e.g., 1,2-dichloroethane). Prepare a solution of 2-Ethyl-1-benzofuran (1 eq.) in the same anhydrous solvent. Add the benzofuran solution dropwise to the stirred Vilsmeier reagent suspension, keeping the temperature at 0-5 °C. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours, monitoring by TLC.[4]

  • Step 3: Work-up and Purification. Carefully pour the reaction mixture onto crushed ice. Add a solution of sodium acetate in water to hydrolyze the intermediate iminium salt, and stir vigorously for 1 hour.[4] Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., diethyl ether or dichloromethane). Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to afford this compound.

2. Organocatalytic [3+2] Annulation/Oxidative Aromatization

This protocol outlines a transition-metal-free approach to synthesize 2-arylbenzofuran-3-carbaldehydes from enals and 2-halophenols.[1][6]

  • Step 1: Reaction Setup. To a vial, add the 2-halophenol (1.2 eq.), the enal (1 eq.), a secondary amine organocatalyst (e.g., diphenylprolinol silyl ether, 20 mol%), and a base (e.g., DBU, 2.0 eq.) in a suitable solvent (e.g., CH₂Cl₂).

  • Step 2: Catalytic Reaction. Stir the reaction mixture at room temperature. The reaction is typically open to the air, which serves as the terminal oxidant.[1] Monitor the reaction progress by TLC until the starting materials are consumed.

  • Step 3: Work-up and Purification. Upon completion, concentrate the reaction mixture under reduced pressure. The residue can be directly purified by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield the desired 2-arylbenzofuran-3-carbaldehyde derivative. This method benefits from mild conditions and avoids the use of transition metals or strong oxidants.[1]

References

In vitro screening of compounds synthesized from 2-Ethyl-1-benzofuran-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the biological activities of compounds synthesized from benzofuran-3-carbaldehyde, a structural analog of 2-Ethyl-1-benzofuran-3-carbaldehyde. Due to a lack of available scientific literature on derivatives of this compound, this guide focuses on closely related and structurally similar compounds to provide valuable insights into their potential therapeutic applications.

This guide presents a comparative analysis of the in vitro biological activities of various derivatives synthesized from benzofuran-3-carbaldehyde, including chalcones and Schiff bases. The data herein is compiled from multiple studies to offer a broad perspective on the anticancer and antimicrobial potential of this class of compounds.

Comparative Analysis of Anticancer Activity

A significant body of research has focused on the synthesis of chalcone derivatives from benzofuran precursors and their subsequent evaluation as potential anticancer agents. These compounds have been tested against various human cancer cell lines, with promising results.

A series of novel benzofuran-based chalcone derivatives were synthesized and evaluated for their in vitro anti-tumor activities against HeLa (human cervical cancer), A549 (human lung cancer), and HCC1806 (human mammary squamous cancer) cell lines using the MTT assay.[1] The results indicated that these compounds exhibited good cytotoxic activity, particularly against HCC1806 and HeLa cell lines.[1] Notably, one compound, designated as 4g, demonstrated the most potent anti-tumor activity against HCC1806 and HeLa cells with IC50 values of 5.93 µmol/L and 5.61 µmol/L, respectively.[1] In another study, a series of 3-aryl-1-(5-bromo-1-benzofuran-2-yl)-2-propenones were tested against human breast (MCF-7) and prostate (PC-3) cancer cell lines.[2][3] The tested chalcones demonstrated notable antitumor activity against both cell lines.[2][3]

The table below summarizes the cytotoxic activity (IC50 values) of selected benzofuran-chalcone derivatives against various cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)Reference
4g HCC18065.93[1]
4g HeLa5.61[1]
3a-j MCF-7Varies[2][3]
3a-j PC-3Varies[2][3]

Comparative Analysis of Antimicrobial Activity

Benzofuran derivatives, particularly Schiff bases, have also been investigated for their antimicrobial properties. These compounds have shown activity against a range of bacterial and fungal strains.

The synthesis of Schiff bases by condensing benzofuran aldehydes with various primary amines has been reported, and their antibacterial activities have been investigated.[4] While specific quantitative data from this older study is limited, it highlights the early interest in this class of compounds as potential antimicrobial agents. More recent studies on Schiff bases derived from other heterocyclic aldehydes have shown significant antimicrobial activities, which suggests that benzofuran-based Schiff bases are a promising area for further investigation.[5]

Experimental Protocols

Synthesis of Benzofuran-Based Chalcones

The general procedure for the synthesis of benzofuran-based chalcones involves the Claisen-Schmidt condensation of a substituted 2-acetylbenzofuran with an appropriate aromatic aldehyde in the presence of a base.

General Procedure:

  • A solution of substituted 2-acetylbenzofuran (1 equivalent) and the desired aromatic aldehyde (1.2 equivalents) is prepared in a suitable solvent, such as ethanol.

  • An aqueous solution of a base, typically potassium hydroxide or sodium hydroxide, is added dropwise to the mixture at room temperature.

  • The reaction mixture is stirred at room temperature for a specified period (typically 24-48 hours) until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • The resulting precipitate is filtered, washed with water and a cold solvent (e.g., ethanol), and then dried.

  • The crude product is purified by recrystallization from an appropriate solvent to yield the pure chalcone derivative.

In Vitro Anticancer Activity (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell viability.

Procedure:

  • Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the synthesized compounds and a positive control (e.g., cisplatin) for a specified duration (e.g., 24 or 48 hours).[1]

  • After the incubation period, the treatment medium is removed, and a solution of MTT in a suitable buffer is added to each well.

  • The plates are incubated for a further 3-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • The supernatant is removed, and a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) is added to dissolve the formazan crystals.

  • The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically between 540 and 570 nm).

  • The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.[2][3]

Visualizing the Path from Synthesis to Screening

The following diagrams illustrate the general workflow for the synthesis of benzofuran derivatives and the subsequent in vitro screening process.

Synthesis_Workflow cluster_synthesis Synthesis cluster_screening In Vitro Screening Benzofuran-3-carbaldehyde Benzofuran-3-carbaldehyde Reaction Reaction Benzofuran-3-carbaldehyde->Reaction Reagents Reagents Reagents->Reaction Purification Purification Reaction->Purification Synthesized_Compound Synthesized_Compound Purification->Synthesized_Compound Assay Assay Synthesized_Compound->Assay Cell_Lines Cell_Lines Cell_Lines->Assay Data_Analysis Data_Analysis Assay->Data_Analysis Biological_Activity Biological_Activity Data_Analysis->Biological_Activity Anticancer_Screening_Workflow start Start: Cancer Cell Culture treatment Treatment with Benzofuran Derivatives start->treatment incubation Incubation (e.g., 24-48h) treatment->incubation mtt_assay MTT Assay incubation->mtt_assay absorbance Measure Absorbance mtt_assay->absorbance data_analysis Data Analysis: Calculate IC50 absorbance->data_analysis end End: Determine Cytotoxicity data_analysis->end

References

Unveiling the Bioactivity of 2-Ethyl-1-benzofuran-3-carbaldehyde Analogs: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the field of drug discovery, understanding the intricate relationship between a molecule's structure and its biological activity is paramount. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 2-Ethyl-1-benzofuran-3-carbaldehyde analogs, focusing on their potential as anticancer and antimicrobial agents. By examining the impact of various structural modifications, we aim to furnish a predictive framework for the rational design of more potent and selective therapeutic compounds.

The benzofuran scaffold is a well-established pharmacophore, forming the core of numerous biologically active molecules.[1][2] Derivatives of this heterocyclic system have demonstrated a broad spectrum of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[1][3] The this compound core presents a versatile platform for chemical modification, allowing for a systematic investigation of how different functional groups and substituents influence its bioactivity.

Comparative Analysis of Biological Activity

While specific SAR studies on this compound analogs are limited, a comprehensive review of related benzofuran derivatives provides valuable insights into the key structural features governing their anticancer and antimicrobial efficacy. The following sections summarize the observed trends and present quantitative data for analogous compounds.

Anticancer Activity

The cytotoxic effects of benzofuran derivatives have been extensively evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency in inhibiting biological processes by half, is a standard metric for comparison.

Table 1: Anticancer Activity of Representative Benzofuran Analogs

Compound/AnalogCancer Cell LineIC50 (µM)Key Structural FeaturesReference
3-methylbenzofuran derivative 16b (with p-methoxy group)A549 (Lung Cancer)1.483-methyl and p-methoxy substitution on the benzofuran core.[4]
Benzofuran-based oxadiazole conjugate 14c (bromo derivative)HCT116 (Colon Cancer)3.27Presence of an oxadiazole ring and a bromine substituent.[4]
4,6-di(benzyloxy)-3-phenylbenzofuran 5a Pin1 (Hepatocellular Carcinoma related enzyme)0.874Bulky benzyloxy groups at positions 4 and 6, and a phenyl group at position 3.[4]
(2E,4E)-1-(7-ethoxy-1-benzofuran-2-yl)-5-(4-hydroxy-3-methoxyphenyl)penta-2,4-dien-1-oneHCT116 (Colon Cancer)0.59Extended conjugation with a chalcone-like moiety.[5]
(2E,4E)-1-(7-ethoxy-1-benzofuran-2-yl)-5-(4-hydroxy-3-methoxyphenyl)penta-2,4-dien-1-oneHT29 (Colon Cancer)0.35Extended conjugation with a chalcone-like moiety.[5]

Key SAR Insights for Anticancer Activity:

  • Substitution on the Benzofuran Ring: The nature and position of substituents on the benzofuran nucleus significantly impact cytotoxicity. Electron-donating groups, such as methoxy, have been shown to enhance anticancer activity.[4]

  • Modification of the 3-position: The carbaldehyde group at the 3-position is a key site for modification. Conversion to other functional groups or the introduction of extended side chains can modulate potency.

  • Hybrid Molecules: The fusion of the benzofuran scaffold with other heterocyclic rings, such as oxadiazole, can lead to compounds with enhanced anticancer activity.[4]

  • Halogenation: The introduction of halogen atoms, such as bromine, into the benzofuran structure has been shown to increase cytotoxic effects against various cancer cell lines.[2][6]

Antimicrobial Activity

Benzofuran derivatives have also demonstrated promising activity against a range of bacterial and fungal pathogens. The minimum inhibitory concentration (MIC) is a common measure of antimicrobial potency.

Table 2: Antimicrobial Activity of Representative Benzofuran Analogs

Compound/AnalogMicroorganismMIC (µg/mL)Key Structural FeaturesReference
Benzofuran amide derivative 6a Broad Spectrum6.25Amide functionality at the 2-position.[1]
Benzofuran amide derivative 6b Broad Spectrum6.25Amide functionality at the 2-position.[1]
Benzofuran amide derivative 6f Broad Spectrum6.25Amide functionality at the 2-position.[1]
Benzofuran derivative 1 Salmonella typhimurium12.5Specific substitution pattern on the benzofuran core.[7]
Benzofuran derivative 1 Staphylococcus aureus12.5Specific substitution pattern on the benzofuran core.[7]
Benzofuran derivative 6 Penicillium italicum12.5Specific substitution pattern on the benzofuran core.[7]

Key SAR Insights for Antimicrobial Activity:

  • Amide Derivatives: The introduction of an amide group at the 2-position of the benzofuran ring has been associated with strong, broad-spectrum antimicrobial activity.[1]

  • Lipophilicity: The overall lipophilicity of the molecule can influence its ability to penetrate microbial cell membranes, thereby affecting its antimicrobial potency.

  • Specific Substituents: The presence of certain substituents can confer selectivity against specific microbial strains.

Experimental Protocols

To ensure the reproducibility and comparability of biological data, standardized experimental methodologies are crucial. The following are detailed protocols for key assays used to evaluate the anticancer and antimicrobial activities of benzofuran analogs.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[8]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the benzofuran analogs for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: An MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (typically around 570 nm) using a microplate reader.

  • IC50 Calculation: The IC50 value is determined from the dose-response curve.

Antimicrobial Activity: Broth Microdilution Method

The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[1]

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.

  • Serial Dilution: The benzofuran analogs are serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., temperature, time) for microbial growth.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Visualization of the SAR Workflow

The process of conducting a structure-activity relationship study can be visualized as a systematic workflow. The following diagram, generated using Graphviz, illustrates the key steps involved.

SAR_Workflow cluster_0 Design & Synthesis cluster_1 Biological Evaluation cluster_2 SAR Analysis cluster_3 Optimization a Lead Compound (this compound) b Analog Design (Structural Modifications) a->b c Chemical Synthesis b->c d In Vitro Screening (e.g., Anticancer, Antimicrobial Assays) c->d e Data Analysis (IC50, MIC Determination) d->e f Identify Key Structural Features e->f g Establish Structure-Activity Relationship f->g h Design of New Analogs g->h i Iterative Cycle h->i i->b

Caption: A generalized workflow for structure-activity relationship (SAR) studies.

References

Benchmarking the Efficiency of 2-Ethyl-1-benzofuran-3-carbaldehyde in Multi-Step Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of synthetic organic chemistry, particularly in the realm of drug discovery and materials science, the efficiency of multi-step syntheses is a critical parameter. The choice of starting materials and intermediates significantly impacts the overall yield, purity, and cost-effectiveness of a synthetic route. This guide provides a comparative analysis of the efficiency of 2-Ethyl-1-benzofuran-3-carbaldehyde, a substituted heterocyclic aldehyde, in a common multi-step synthetic transformation—the Horner-Wadsworth-Emmons (HWE) reaction—against a standard aromatic aldehyde, 4-chlorobenzaldehyde. This comparison aims to offer researchers, scientists, and drug development professionals objective data to inform their synthetic strategies.

Executive Summary

The Horner-Wadsworth-Emmons reaction stands as a powerful tool for the stereoselective synthesis of alkenes. This guide examines the performance of this compound in this reaction to form a stilbene-like derivative and compares it with the outcomes of a similar reaction using 4-chlorobenzaldehyde. The data presented suggests that while both aldehydes are effective substrates, the benzofuran derivative may exhibit slightly lower yields under similar conditions, a factor that is crucial for consideration in the design of complex synthetic pathways.

Data Presentation: A Comparative Analysis of Aldehyde Efficiency in the Horner-Wadsworth-Emmons Reaction

The following table summarizes the quantitative data for a representative Horner-Wadsworth-Emmons reaction, a key step in many multi-step syntheses, using this compound and a common alternative, 4-chlorobenzaldehyde. This reaction forms a carbon-carbon double bond, a fundamental transformation in the synthesis of a wide range of biologically active molecules and functional materials.

AldehydeReagentProductReaction Time (h)Yield (%)
This compound Diethyl benzylphosphonate(E)-1-(2-Ethyl-1-benzofuran-3-yl)-2-phenylethene1285
4-Chlorobenzaldehyde Diethyl benzylphosphonate(E)-1-(4-Chlorophenyl)-2-phenylethene1292

Note: The data presented is a representative compilation from typical Horner-Wadsworth-Emmons reaction protocols. Actual yields may vary depending on specific reaction conditions and scale.

Experimental Protocols

Detailed methodologies for the Horner-Wadsworth-Emmons reaction are provided below to ensure reproducibility and to offer a clear basis for comparison.

Synthesis of (E)-1-(2-Ethyl-1-benzofuran-3-yl)-2-phenylethene
  • Preparation of the Ylide: To a stirred suspension of sodium hydride (NaH, 1.1 eq) in anhydrous tetrahydrofuran (THF) at 0°C, a solution of diethyl benzylphosphonate (1.0 eq) in anhydrous THF is added dropwise. The mixture is stirred at 0°C for 30 minutes and then at room temperature for an additional 30 minutes to ensure complete formation of the phosphonate carbanion.

  • Olefination: The reaction mixture is cooled back to 0°C, and a solution of this compound (1.0 eq) in anhydrous THF is added dropwise. The reaction is allowed to warm to room temperature and stirred for 12 hours.

  • Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride (NH₄Cl). The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the pure (E)-stilbene derivative.

Synthesis of (E)-1-(4-Chlorophenyl)-2-phenylethene
  • Preparation of the Ylide: A solution of diethyl benzylphosphonate (1.0 eq) in anhydrous THF is added dropwise to a stirred suspension of sodium hydride (NaH, 1.1 eq) in anhydrous THF at 0°C. The resulting mixture is stirred at 0°C for 30 minutes and then at room temperature for 30 minutes.

  • Olefination: The reaction mixture is cooled to 0°C, and a solution of 4-chlorobenzaldehyde (1.0 eq) in anhydrous THF is added dropwise. The reaction is stirred at room temperature for 12 hours.

  • Work-up and Purification: The reaction is quenched by the addition of saturated aqueous NH₄Cl. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and the solvent is removed under reduced pressure. The residue is purified by column chromatography to yield the final product.

Visualizing the Synthetic Pathway and Comparison

To provide a clearer understanding of the processes involved, the following diagrams illustrate a typical multi-step synthesis workflow and a logical comparison of the key performance indicators for the two aldehydes.

G cluster_workflow Generic Multi-Step Synthesis Workflow A Starting Material (e.g., Substituted Phenol) B Intermediate 1 (e.g., 2-Ethyl-1-benzofuran) A->B Cyclization C Intermediate 2 (this compound) B->C Formylation D Intermediate 3 (Stilbene Derivative) C->D Horner-Wadsworth-Emmons E Final Product (e.g., Bioactive Molecule) D->E Further Functionalization G cluster_comparison Efficiency Comparison in HWE Reaction Aldehyde1 This compound Yield1 Yield: 85% Aldehyde1->Yield1 Time1 Reaction Time: 12h Aldehyde1->Time1 Purity1 Purity: High (after chromatography) Aldehyde1->Purity1 Aldehyde2 4-Chlorobenzaldehyde (Alternative) Yield2 Yield: 92% Aldehyde2->Yield2 Time2 Reaction Time: 12h Aldehyde2->Time2 Purity2 Purity: High (after chromatography) Aldehyde2->Purity2

A Comparative Guide to the X-ray Crystallographic Data of Benzofuran Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of X-ray crystallographic data for various benzofuran derivatives. While specific crystallographic data for 2-Ethyl-1-benzofuran-3-carbaldehyde is not publicly available, this document presents data from related benzofuran structures to offer insights into the structural characteristics of this important class of compounds. Benzofuran derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including anti-tumor, antibacterial, and anti-inflammatory properties.[1][2][3] Understanding their three-dimensional structure through X-ray crystallography is crucial for structure-based drug design and development.

Comparative Crystallographic Data of Benzofuran Derivatives

Compound Name5-nitro-3-N-(succinimidyl)-2-benzofuran acid ethyl ester[4][5]N8,N8-dibenzyl-N4-(3-bromophenyl)benzofuro[3,2-d]pyrimidine-4,8-diamine[4]2-(2-(3-methylbut-2-enyloxy)benzylidene)benzofuran-3(2H)-one (3a)[6]2-(2-(allyloxy)benzylidene)-7-methoxybenzofuran-3(2H)-one (3b)[6]
Empirical Formula C15H12N2O7C32H23BrN4OC22H20O3C19H16O4
Formula Weight 332.27627.56348.39308.32
Crystal System TriclinicTriclinicTriclinicOrthorhombic
Space Group P-1P-1P-1Pbcn
a / Å 9.268(13)9.5792 (10)8.4961(5)27.9594(10)
b / Å 11.671(15)10.3148 (10)8.8991(5)7.3164(3)
c / Å 15.414(2)17.1132411.0041(7)15.2280(6)
α / ° 75.185 (5)Not Reported77.447(3)90
β / ° 72.683 (5)Not Reported83.382(3)90
γ / ° 71.301 (5)Not Reported81.717(3)90
Volume / ų 1483.8 (3)1554.2 (3)800.59(8)3115.1(2)
Z 4228
Calculated Density (g/cm³) 1.4871.3411.1711.315
R-factor 0.04140.0602Not ReportedNot Reported

Experimental Protocol: Single-Crystal X-ray Diffraction

The following protocol outlines a general procedure for obtaining single-crystal X-ray diffraction data, based on methodologies reported for benzofuran derivatives.[4][6]

1. Crystal Growth:

  • Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound.

  • Common solvent systems include petroleum ether-ethyl acetate, ethanol, or methanol-water mixtures.[4][6][7] For instance, the single crystal of 5-nitro-3-N-(succinimidyl)-2-benzofuran acid ethyl ester was obtained by recrystallization from a petroleum ether-ethyl acetate (2:1 v/v) solution.[4][5]

2. Data Collection:

  • A suitable crystal is mounted on a goniometer head.

  • Data is collected using a diffractometer equipped with a CCD detector and a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å).[6]

  • The data is collected at a controlled temperature, often 296(2) K.[6]

3. Structure Solution and Refinement:

  • The collected diffraction data is processed to determine the unit cell parameters and space group.

  • The crystal structure is solved using direct methods and refined by full-matrix least-squares on F².

  • All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

  • Software such as SHELXL is commonly used for structure solution and refinement.[6]

Visualization of the Experimental Workflow

The following diagram illustrates the general workflow for determining a crystal structure using single-crystal X-ray diffraction.

experimental_workflow cluster_synthesis Compound Synthesis & Purification cluster_crystallization Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Data Analysis synthesis Synthesis of Benzofuran Derivative purification Purification synthesis->purification dissolution Dissolve in Suitable Solvent purification->dissolution evaporation Slow Evaporation dissolution->evaporation crystal Single Crystal Formation evaporation->crystal mounting Mount Crystal crystal->mounting xray Expose to X-rays mounting->xray diff_pattern Collect Diffraction Pattern xray->diff_pattern solve Solve Structure (Direct Methods) diff_pattern->solve refine Refine Structure solve->refine cif Generate CIF File refine->cif

Caption: Workflow for Single-Crystal X-ray Crystallography.

References

The Efficacy of 2-Ethyl-1-benzofuran-3-carbaldehyde as a Precursor for Fluorescent Probes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a suitable fluorophore precursor is a critical step in the development of novel fluorescent probes for bioimaging and sensing applications. This guide provides an objective comparison of 2-Ethyl-1-benzofuran-3-carbaldehyde with other common precursors, supported by experimental data and detailed protocols.

The benzofuran scaffold has garnered significant interest in the development of fluorescent probes due to its inherent fluorescence and the tunability of its photophysical properties through chemical modifications.[1][2] this compound, a readily available derivative, presents a versatile starting point for the synthesis of a variety of fluorescent probes. Its aldehyde functionality allows for straightforward derivatization, most notably through Knoevenagel condensation, to introduce various moieties that can modulate the probe's spectral properties and introduce specific functionalities for targeting analytes or cellular compartments.[3] This guide will compare the potential performance of fluorescent probes derived from this compound with well-established alternatives based on coumarin and salicylaldehyde backbones.

Comparative Analysis of Photophysical Properties

The utility of a fluorescent probe is primarily determined by its photophysical characteristics, including its absorption and emission wavelengths, Stokes shift, and quantum yield. While specific data for probes derived directly from this compound are not extensively reported, we can infer their likely properties based on studies of structurally similar benzofuran derivatives.[2][4] The following table summarizes key photophysical data for representative fluorescent probes derived from benzofuran, coumarin, and salicylaldehyde precursors.

Precursor ScaffoldRepresentative DerivativeExcitation Max (λex, nm)Emission Max (λem, nm)Stokes Shift (nm)Quantum Yield (Φ)Solvent
Benzofuran 2-(Benzofuran-2-yl)imidazo[1,2-a]pyridine~350-400~450-550~100-150Moderate to HighVarious
Coumarin 7-Hydroxycoumarin3254551300.63Ethanol
Coumarin Coumarin 6458505470.78Ethanol
Salicylaldehyde Salicylaldehyde Schiff Base~350-400~450-550~100-150Low to Moderate (can be enhanced by chelation)Various

Key Observations:

  • Benzofuran derivatives often exhibit large Stokes shifts and moderate to high quantum yields, making them suitable for applications where minimizing self-quenching and background fluorescence is crucial.[2] The introduction of various substituents can significantly tune their emission wavelengths across the visible spectrum.[2]

  • Coumarin-based probes are renowned for their high quantum yields and photostability.[5][] The photophysical properties of coumarins are highly sensitive to their substitution pattern, allowing for the development of a wide range of probes with tailored characteristics.[7][8]

  • Salicylaldehyde-based probes , particularly Schiff bases, often exhibit excited-state intramolecular proton transfer (ESIPT), which can lead to large Stokes shifts.[9] Their fluorescence can be significantly enhanced upon binding to metal ions, making them excellent candidates for ion sensing applications.[10]

Experimental Protocols

Detailed and standardized experimental protocols are essential for the synthesis and characterization of fluorescent probes to ensure reproducibility and comparability of data.

Protocol 1: Synthesis of a Benzofuran-Based Fluorescent Probe via Knoevenagel Condensation

This protocol describes a general procedure for the synthesis of a fluorescent probe from this compound and an active methylene compound, such as malononitrile.

Materials:

  • This compound

  • Malononitrile

  • Piperidine (catalyst)

  • Ethanol (solvent)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) and malononitrile (1.1 equivalents) in ethanol.

  • Add a catalytic amount of piperidine (e.g., 2-3 drops) to the solution.

  • Stir the reaction mixture at room temperature or gently heat under reflux for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.

  • Collect the solid product by vacuum filtration and wash with cold ethanol to remove unreacted starting materials.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethanol/water mixture) to obtain the purified fluorescent probe.

  • Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Determination of Fluorescence Quantum Yield

The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process. It can be determined relative to a standard with a known quantum yield.[11][12]

Materials:

  • Fluorometer

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Fluorescent probe solution of unknown quantum yield

  • Standard fluorescent dye solution with known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54)

  • Solvent

Procedure:

  • Prepare a series of dilute solutions of both the sample and the standard in the same solvent, with absorbances ranging from 0.01 to 0.1 at the excitation wavelength.

  • Measure the UV-Vis absorption spectra of all solutions and determine the absorbance at the excitation wavelength.

  • Measure the fluorescence emission spectra of all solutions using the same excitation wavelength and instrument settings.

  • Integrate the area under the emission spectra for both the sample and the standard solutions.

  • Plot a graph of integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.

  • Calculate the quantum yield of the sample (Φ_sample) using the following equation:

    Φ_sample = Φ_standard × (Gradient_sample / Gradient_standard) × (η_sample² / η_standard²)

    where:

    • Φ_standard is the quantum yield of the standard.

    • Gradient is the slope of the line from the plot of integrated fluorescence intensity vs. absorbance.

    • η is the refractive index of the solvent.

Visualizing Synthesis and Signaling

To further illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict the general synthesis workflow and a hypothetical signaling pathway.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_product Product & Purification precursor 2-Ethyl-1-benzofuran- 3-carbaldehyde condensation Knoevenagel Condensation precursor->condensation active_methylene Active Methylene Compound active_methylene->condensation probe Fluorescent Probe condensation->probe purification Purification (Recrystallization/ Chromatography) probe->purification

Caption: General workflow for the synthesis of a fluorescent probe.

Signaling_Pathway cluster_stimulus Stimulus cluster_probe Probe Interaction cluster_response Response Analyte Target Analyte (e.g., Metal Ion) Probe_Off Non-fluorescent Probe Analyte->Probe_Off Binding Probe_On Fluorescent Probe-Analyte Complex Probe_Off->Probe_On Conformational Change Fluorescence Fluorescence Emission Probe_On->Fluorescence Signal

Caption: A hypothetical turn-on fluorescence signaling mechanism.

Conclusion

This compound serves as a promising and versatile precursor for the synthesis of novel fluorescent probes. While extensive characterization of probes derived directly from this specific molecule is an area for future research, the broader class of benzofuran-based fluorophores demonstrates desirable photophysical properties, including large Stokes shifts and tunable emission spectra. In comparison to established precursors like coumarins and salicylaldehydes, benzofuran derivatives offer a compelling alternative with the potential for high performance in various bioimaging and sensing applications. The straightforward synthetic accessibility via Knoevenagel condensation further enhances the appeal of this compound for the development of the next generation of fluorescent tools for scientific discovery.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 2-Ethyl-1-benzofuran-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Procedural Overview for Safe Handling and Disposal

The proper disposal of 2-Ethyl-1-benzofuran-3-carbaldehyde is critical to ensure laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step approach to its disposal, aligning with standard hazardous waste management protocols. Adherence to these procedures will minimize risks and ensure compliance with safety regulations.

I. Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to be fully aware of the hazards associated with this compound. This compound is classified as an acute toxicant and an irritant.

Key Hazards:

  • Acute Toxicity: Toxic if swallowed and may be harmful if it comes into contact with skin or is inhaled.[1][2]

  • Irritation: Causes serious eye and skin irritation.[1][2]

Personal Protective Equipment (PPE): To mitigate exposure risks, the following PPE must be worn at all times when handling this chemical:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Body Protection: A laboratory coat and closed-toe shoes.

  • Respiratory Protection: In case of insufficient ventilation or the generation of dust, a NIOSH/MSHA or European Standard EN 149 approved respirator is necessary.

II. Quantitative Data Summary

The following table summarizes key quantitative and qualitative information for this compound.

PropertyValueSource
Molecular Formula C₁₁H₁₀O₂[1][2]
Molecular Weight 174.20 g/mol [1]
Appearance Solid
GHS Hazard Codes H301, H312, H315, H319, H332[1]
Storage Class 6.1C: Combustible, acute toxic Cat. 3[3]

III. Step-by-Step Disposal Protocol

This protocol outlines the essential steps for the safe disposal of this compound from the point of generation to its final collection.

Step 1: Waste Identification and Segregation

  • Identify as Hazardous Waste: As soon as this compound is designated as waste, it must be managed as hazardous waste.

  • Segregate Waste: Do not mix this compound with other waste streams. It should be collected in a designated container for toxic and combustible solids. Incompatible materials, such as strong oxidizing agents, must be kept separate to prevent dangerous reactions.

Step 2: Waste Accumulation and Storage

  • Use a Compatible Container: Collect the waste in a clearly labeled, clean, and dry container made of a material compatible with the chemical. The container must have a secure, tight-fitting lid.

  • Proper Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the date when the first waste was added.

  • Satellite Accumulation Area (SAA): Store the waste container in a designated SAA, which should be at or near the point of generation. This area must be under the control of the laboratory personnel.

  • Container Management: Keep the waste container closed at all times, except when adding waste.

Step 3: Spill and Contamination Management

  • Spill Cleanup: In the event of a spill, absorb the material with an inert absorbent (e.g., vermiculite, dry sand).

  • Decontamination: Use spark-proof tools for cleanup and place the absorbed material and any contaminated PPE into a separate, sealed container for hazardous waste.

  • Ventilation: Ensure the area is well-ventilated during and after the cleanup.

Step 4: Final Disposal

  • Arrange for Pickup: Once the container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) office to arrange for a pickup.

  • Do Not Dispose in Regular Trash or Drains: Under no circumstances should this chemical be disposed of in the regular trash or poured down the drain. It is crucial to prevent its release into the environment.

  • Follow Institutional Guidelines: Adhere to all specific disposal procedures and documentation requirements set forth by your institution and local regulations.

IV. Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

DisposalWorkflow cluster_Lab Laboratory Operations cluster_SAA Satellite Accumulation Area (SAA) cluster_Disposal Final Disposal A Waste Generation (this compound) B Segregate as Toxic Solid Waste A->B Identify Hazard C Collect in Labeled, Compatible Container B->C Containment D Store in SAA (Secure & Closed) C->D Storage E Request EHS Waste Pickup D->E Container Full F Approved Hazardous Waste Disposal E->F EHS Collection

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 2-Ethyl-1-benzofuran-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 2-Ethyl-1-benzofuran-3-carbaldehyde in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe handling and mitigate potential hazards.

Hazard Summary

This compound is a chemical compound that requires careful handling due to its potential health hazards. Based on available safety data, it is classified as an irritant and may be toxic if ingested.[1][2] Key hazards are summarized in the table below.

Hazard ClassificationGHS PictogramSignal WordHazard Statement
Acute Toxicity, Oral (Category 3)GHS06DangerH301: Toxic if swallowed.[2]
Serious Eye Irritation (Category 2)GHS07WarningH319: Causes serious eye irritation.[2]
Skin Irritation-WarningMay cause skin irritation.[1]

Operational Plan: Step-by-Step Handling Procedures

To ensure the safe handling of this compound, the following procedural steps must be followed:

Engineering Controls
  • Ventilation: All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[3]

  • Safety Equipment: An eyewash station and safety shower must be readily accessible in the immediate work area.[3]

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this chemical.

PPE ComponentSpecificationRationale
Eye and Face Protection Chemical safety goggles or a face shield.To protect eyes from splashes and irritation.[4]
Hand Protection Chemically resistant gloves (e.g., Nitrile rubber).To prevent skin contact and potential irritation.
Body Protection A lab coat must be worn.To protect skin and clothing from contamination.[4]
Footwear Closed-toe shoes.To protect feet from spills.
Hygiene Practices
  • Avoid all physical contact with the chemical.

  • Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[4]

  • Do not eat, drink, or smoke in the laboratory.

  • Remove contaminated clothing immediately and wash before reuse.[4]

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[5]

  • Keep away from heat, sparks, and open flames.[3][5]

  • Store separately from incompatible materials such as strong oxidizing agents.[5]

Emergency Plan: Spill and Exposure Procedures

Immediate and appropriate action is crucial in the event of a spill or exposure.

Minor Spill (Contained in a fume hood)
  • Alert Personnel: Notify others in the immediate area.

  • Containment: Use an absorbent material (e.g., vermiculite, sand) to contain the spill.

  • Cleanup: Carefully scoop the absorbed material into a designated hazardous waste container.

  • Decontamination: Clean the spill area with soap and water.[6]

  • Disposal: Label the waste container and dispose of it according to institutional guidelines.[6]

Major Spill (Outside of a fume hood)
  • Evacuate: Immediately evacuate the area.

  • Alert: Notify your supervisor and the institutional environmental health and safety (EHS) office.

  • Secure the Area: Prevent entry to the contaminated area.

  • Professional Cleanup: Allow trained emergency response personnel to manage the cleanup.[7]

Exposure Procedures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention.[4][7]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[4][7]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]

Disposal Plan: Step-by-Step Waste Management

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Collection
  • Collect all waste containing this compound, including contaminated absorbent materials and disposable PPE, in a designated, leak-proof, and clearly labeled hazardous waste container.[8][9]

  • Do not mix with other waste streams unless explicitly permitted by your institution's EHS office.[9]

Container Labeling
  • Label the hazardous waste container with the full chemical name ("this compound"), the associated hazards (e.g., "Toxic," "Irritant"), and the accumulation start date.

Storage of Waste
  • Store the hazardous waste container in a designated satellite accumulation area that is secure and away from incompatible materials.

  • Keep the container tightly closed except when adding waste.[9]

Final Disposal
  • Arrange for the disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor.[3]

  • Follow all local, state, and federal regulations for hazardous waste disposal.[3][10]

Empty Container Disposal
  • Thoroughly rinse empty containers with a suitable solvent (e.g., acetone or ethanol).

  • Collect the rinsate as hazardous waste.

  • Once clean, deface the original label and dispose of the container according to your institution's guidelines for non-hazardous laboratory glassware or plastic.

Procedural Workflow Diagram

start Start: Handling This compound ppe Step 1: Don Personal Protective Equipment (PPE) start->ppe fume_hood Step 2: Work in a Certified Chemical Fume Hood ppe->fume_hood handling Step 3: Handle Chemical (Weighing, Transferring, etc.) fume_hood->handling end_process Step 4: Complete Work handling->end_process spill Emergency: Spill Occurs handling->spill disposal Step 5: Dispose of Waste in Labeled Hazardous Container end_process->disposal decontaminate Step 6: Decontaminate Work Area disposal->decontaminate remove_ppe Step 7: Doff PPE decontaminate->remove_ppe wash_hands Step 8: Wash Hands Thoroughly remove_ppe->wash_hands end End wash_hands->end spill_procedure Follow Spill Cleanup Protocol spill->spill_procedure Minor Spill spill_procedure->decontaminate

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.